molecular formula C29H46O4 B8496652 1-Dehydroxybaccatin IV

1-Dehydroxybaccatin IV

货号: B8496652
分子量: 458.7 g/mol
InChI 键: FMQSPIDOGLAJKQ-GPFIYXOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Dehydroxybaccatin IV is a useful research compound. Its molecular formula is C29H46O4 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H46O4

分子量

458.7 g/mol

IUPAC 名称

(2R,5R,7R,8R,10S,11R,14S,15S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol

InChI

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28?,29?/m1/s1

InChI 键

FMQSPIDOGLAJKQ-GPFIYXOFSA-N

手性 SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C25C=CC6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C

规范 SMILES

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and Isolation of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of 1-Dehydroxybaccatin IV, a taxane (B156437) diterpene of interest in medicinal chemistry and drug development. Due to the limited accessibility of full-text historical literature, this document synthesizes available information from abstracts and secondary sources to provide a foundational understanding.

Discovery

This compound was first reported as a naturally occurring taxane diterpene isolated from the heartwood of Taxus mairei (Chinese yew). The initial discovery and structural elucidation were described in a 1989 publication by Min et al.[1] The identification of this compound was based on the analysis of its spectral data.

Experimental Protocols

While the complete, detailed experimental protocols from the original and subsequent key publications could not be fully accessed for this guide, this section outlines the general methodologies inferred from available literature for the isolation of taxanes from Taxus species and for the assessment of nitric oxide inhibition.

General Isolation and Purification of Taxanes from Taxus Heartwood (Conceptual Workflow)

The isolation of this compound from Taxus mairei heartwood would typically involve a multi-step process of extraction and chromatography. Below is a conceptual workflow based on common practices for taxane isolation.

Isolation_Workflow Start Dried & Powdered Taxus mairei Heartwood Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., against Hexane, Chloroform) Filtration->Partitioning Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Purification Final_Product Isolated this compound Purification->Final_Product NO_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade TLR4->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Dehydroxybaccatin This compound Dehydroxybaccatin->Inhibition Inhibition->NO_Production

References

The Biosynthesis of 1-Dehydroxybaccatin IV in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate biosynthesis of paclitaxel (B517696) (Taxol®) and its precursors in yew (Taxus species) is a subject of intense research due to its profound implications for the pharmaceutical industry. A key intermediate in this pathway is 1-dehydroxybaccatin IV, a structurally complex taxoid that precedes the formation of baccatin (B15129273) III, the immediate precursor to paclitaxel. This technical guide provides an in-depth exploration of the enzymatic steps leading to the synthesis of this compound, with a focus on the core biochemical reactions, quantitative data, and the experimental methodologies employed in their elucidation. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

The commercial production of paclitaxel has historically been challenged by its low abundance in the bark of the Pacific yew, Taxus brevifolia. This has spurred significant research into the heterologous expression of the paclitaxel biosynthetic pathway in microbial and plant-based systems. A thorough understanding of the enzymatic cascade is paramount for the successful reconstruction and optimization of this pathway. This guide focuses on the biosynthesis of this compound, a critical tetracyclic diterpenoid intermediate. The formation of its oxetane (B1205548) ring is a pivotal step in the overall synthesis of paclitaxel. Recent research has identified a novel cytochrome P450, an oxetane synthase, which catalyzes this key transformation. This guide will detail the series of hydroxylation and acetylation reactions that lead to the substrate for this enzyme and the subsequent ring formation.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is first cyclized to taxa-4(5),11(12)-diene. A subsequent series of oxygenations and acylations, catalyzed by cytochrome P450 monooxygenases (CYPs) and acetyltransferases respectively, elaborates the taxane (B156437) core. While the precise order of these steps can be flexible, forming a metabolic network rather than a strict linear pathway, a predominant route has been elucidated. This culminates in the formation of a hexa-acetylated taxadiene derivative, which serves as the substrate for the final oxetane ring closure.

The following diagram illustrates the proposed biosynthetic pathway from taxa-4(20),11(12)-dien-5α-ol to 1β-dehydroxybaccatin VI, an isomer of this compound that has been recently identified as a key product of the oxetane synthase.

Biosynthesis_of_1_Dehydroxybaccatin_IV cluster_main Biosynthetic Pathway from Taxa-4(20),11(12)-dien-5α-ol Taxa-4(20),11(12)-dien-5α-ol Taxa-4(20),11(12)-dien-5α-ol Taxa-4(20),11(12)-dien-5α-yl_acetate Taxa-4(20),11(12)-dien-5α-yl_acetate Taxa-4(20),11(12)-dien-5α-ol->Taxa-4(20),11(12)-dien-5α-yl_acetate TAT Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol Taxa-4(20),11(12)-dien-5α-yl_acetate->Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol T10βH (CYP725A2) Poly-hydroxylated_and_acetylated_intermediates Poly-hydroxylated_and_acetylated_intermediates Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol->Poly-hydroxylated_and_acetylated_intermediates Multiple Hydroxylases (T13αH, T2αH, T7βH, T9αH) & Acetyltransferases 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene Poly-hydroxylated_and_acetylated_intermediates->2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene 1β-dehydroxybaccatin_VI 1β-dehydroxybaccatin_VI 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene->1β-dehydroxybaccatin_VI Oxetane Synthase (CYP725A55)

Caption: Proposed biosynthetic pathway leading to 1β-dehydroxybaccatin VI.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families. The following table summarizes the key enzymes and available quantitative data.

Enzyme NameAbbreviationCYP NomenclatureSubstrate(s)Product(s)Km (µM)kcat (s-1)Yield/Titer
Taxadiene 5α-hydroxylaseT5αHCYP725A4Taxa-4(5),11(12)-dieneTaxa-4(20),11(12)-dien-5α-ol123 ± 52-Up to 78 mg/L in yeast
Taxadien-5α-ol O-acetyltransferaseTAT-Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoATaxa-4(20),11(12)-dien-5α-yl acetate--3.7 mg/L in yeast
Taxane 10β-hydroxylaseT10βHCYP725A2Taxa-4(20),11(12)-dien-5α-yl acetateTaxa-4(20),11(12)-dien-5α-acetoxy-10β-ol--3.89 mg/L in E. coli
Taxane 13α-hydroxylaseT13αHCYP725A1Taxa-4(20),11(12)-dien-5α-olTaxa-4(20),11(12)-dien-5α,13α-diol24 ± 9--
Taxane 2α-hydroxylaseT2αH-Polyoxygenated taxoids2α-hydroxylated taxoids---
Taxane 7β-hydroxylaseT7βH-Polyoxygenated taxoids7β-hydroxylated taxoids---
Taxane 9α-hydroxylaseT9αH-Polyoxygenated taxoids9α-hydroxylated taxoids---
Oxetane Synthase-CYP725A552α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene1β-dehydroxybaccatin VI---

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Taxane Biosynthetic Enzymes in Nicotiana benthamiana

This protocol describes the transient expression of biosynthetic genes in N. benthamiana for functional characterization and metabolite production.

Experimental_Workflow_N_benthamiana cluster_workflow Transient Expression Workflow in Nicotiana benthamiana Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Agrobacterium Expression Vector Gene_Synthesis->Cloning Agro_Transformation Transformation of Agrobacterium tumefaciens Cloning->Agro_Transformation Agro_Culture Agrobacterium Culture & Infiltration Buffer Preparation Agro_Transformation->Agro_Culture Infiltration Syringe Infiltration of N. benthamiana Leaves Agro_Culture->Infiltration Incubation Incubation of Plants (3-5 days) Infiltration->Incubation Harvesting Harvesting and Freezing of Leaf Tissue Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Workflow for heterologous expression in N. benthamiana.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene(s) of interest and clone into a binary vector suitable for Agrobacterium-mediated transient expression.

  • Agrobacterium Transformation: Transform the expression vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Infiltration: Grow the transformed Agrobacterium to an OD600 of 0.8-1.0, pellet the cells, and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation and Harvest: Incubate the plants for 3-5 days under controlled light and temperature conditions. Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.

  • Metabolite Extraction: Grind the frozen leaf tissue to a fine powder. Extract the metabolites with a suitable solvent system, such as methanol (B129727) or ethyl acetate.

  • Analysis: Analyze the crude extracts by HPLC-MS/MS for the identification and quantification of the expected taxoid products.

In Vitro Enzyme Assays for Taxane Hydroxylases

This protocol outlines a general method for assaying the activity of recombinant taxane hydroxylases expressed in yeast or insect cells.

Methodology:

  • Microsome Preparation: Grow the recombinant yeast or insect cells expressing the cytochrome P450 of interest. Harvest the cells and prepare microsomal fractions by differential centrifugation.

  • Assay Mixture: Prepare an assay mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • NADPH

    • Recombinant cytochrome P450 reductase (if not co-expressed)

    • Microsomal preparation containing the taxane hydroxylase

    • Substrate (e.g., taxa-4(20),11(12)-dien-5α-yl acetate) dissolved in a suitable solvent (e.g., acetone).

  • Reaction: Initiate the reaction by adding the substrate and incubate at 30°C for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases and collect the organic layer.

  • Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by HPLC-MS/MS to identify and quantify the hydroxylated product.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway to this compound represents a significant advancement in our understanding of taxoid metabolism. The identification of the key hydroxylases, acetyltransferases, and the crucial oxetane synthase provides a molecular toolkit for the heterologous production of this important paclitaxel precursor. Future research will likely focus on the fine-tuning of the expression of these enzymes in engineered hosts to improve titers and flux through the pathway. A deeper understanding of the regulatory networks governing taxoid biosynthesis in Taxus species will also be critical for developing strategies to enhance the production of these valuable pharmaceuticals. The continued exploration of the taxoid biosynthetic network promises to yield novel enzymes and biocatalytic strategies for the synthesis of complex, high-value natural products.

An In-Depth Technical Guide to 1-Dehydroxybaccatin IV: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) diterpene isolated from the wood of Taxus yunnanensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the assessment of its biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. To date, specific experimental data for properties such as melting point, boiling point, and detailed solubility in a range of organic solvents remain limited in publicly accessible literature.

PropertyValueSource
Molecular Formula C₃₂H₄₄O₁₃[2][3]
Molecular Weight 636.68 g/mol [2][3]
CAS Number 57672-78-3[2][3]
Appearance White to off-white solid[2]

Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show 32 distinct carbon signals corresponding to its molecular formula. Characteristic chemical shifts for taxane diterpenes include signals for carbonyl groups of the ester functionalities, olefinic carbons of the taxane core, and numerous oxygenated methine and methylene (B1212753) carbons.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would likely exhibit characteristic absorption bands indicating the presence of its key functional groups. Expected absorptions include:

  • O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

  • C-H stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to aliphatic C-H bonds.

  • C=O stretching: Strong absorptions in the region of 1750-1700 cm⁻¹ due to the ester carbonyl groups.

  • C-O stretching: Bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O bonds of the esters and ethers.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is not extensively documented. Taxane diterpenes generally do not possess extensive chromophoric systems, and thus are expected to exhibit weak absorption in the UV region, likely with a maximum absorption (λmax) below 230 nm.

Experimental Protocols

Isolation and Purification of this compound from Taxus yunnanensis

The following is a generalized workflow for the isolation and purification of taxane diterpenes from Taxus species, based on common phytochemical practices. The specific details for this compound would be found in the primary literature, such as the work by Banskota et al. (2003).[1]

experimental_workflow start Dried and powdered wood of Taxus yunnanensis extraction Extraction with MeOH/H₂O mixtures start->extraction partition Solvent-solvent partitioning (e.g., with ethyl acetate (B1210297) and water) extraction->partition chromatography1 Column Chromatography (e.g., Silica gel) partition->chromatography1 fractionation Fraction collection and analysis (TLC) chromatography1->fractionation chromatography2 Further purification of selected fractions (e.g., Sephadex LH-20, HPLC) fractionation->chromatography2 isolation Isolation of pure this compound chromatography2->isolation

Fig. 1: General workflow for the isolation of this compound.
Nitric Oxide (NO) Inhibition Assay

This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells with an IC₅₀ value of 32.2 μM.[1][2] The following protocol outlines the general steps for such an assay using the Griess reagent.

no_inhibition_assay cell_culture Culture J774.1 macrophage cells treatment Treat cells with various concentrations of This compound and LPS cell_culture->treatment incubation Incubate for a specified period (e.g., 24 hours) treatment->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_reaction Mix supernatant with Griess Reagent supernatant->griess_reaction measurement Measure absorbance at ~540 nm griess_reaction->measurement analysis Calculate NO inhibition and IC₅₀ value measurement->analysis

Fig. 2: Experimental workflow for the nitric oxide inhibition assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its concentration-dependent inhibition of nitric oxide (NO) production.[1][2] Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory drug development.

The precise molecular mechanism and signaling pathways through which this compound exerts its NO-inhibitory effect have not been elucidated. However, many diterpenes are known to modulate key inflammatory signaling pathways. It is plausible that this compound may interfere with pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical for the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[4][5]

signaling_pathway_hypothesis cluster_0 Potential Mechanism of NO Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPK) TLR4->Signaling_Cascades iNOS_Expression iNOS Gene Expression Signaling_Cascades->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production DHB_IV This compound DHB_IV->Signaling_Cascades Inhibition?

Fig. 3: Hypothesized signaling pathway for NO inhibition by this compound.

Conclusion

This compound is a taxane diterpene with demonstrated in vitro anti-inflammatory potential through the inhibition of nitric oxide production. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical properties and a detailed elucidation of its mechanism of action remain areas for future research. The experimental workflows provided in this guide offer a foundation for researchers to further investigate this promising natural product. Further studies are warranted to explore its full therapeutic potential and to delineate the specific signaling pathways it modulates.

References

The Crucial Role of 1-Dehydroxybaccatin IV in Paclitaxel Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 1-dehydroxybaccatin IV in the complex biosynthetic pathway of the potent anticancer agent, paclitaxel (B517696) (Taxol®). It amalgamates current research to offer a detailed understanding of the enzymatic steps, quantitative data, experimental methodologies, and the intricate molecular logic leading to the formation of this critical intermediate.

Introduction: The Paclitaxel Biosynthetic Puzzle

Paclitaxel, a highly functionalized diterpenoid, is a cornerstone of chemotherapy for various cancers.[1] Its complex structure, featuring a unique oxetane (B1205548) ring, has made both total chemical synthesis and biological production challenging.[2][3] The biosynthetic pathway in Taxus species involves an estimated 19-20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[4][5] Understanding this pathway is paramount for metabolic engineering efforts aimed at sustainable and high-yield paclitaxel production.[6][7] Central to this pathway is the formation of the taxane (B156437) core, baccatin (B15129273) III, for which this compound is a direct and crucial precursor.

The Emergence of this compound: Formation of the Critical Oxetane Ring

The formation of this compound represents a significant milestone in the paclitaxel pathway: the construction of the four-membered oxetane ring. This structural moiety is essential for the drug's biological activity.[8]

Following its formation, this compound serves as the substrate for the next hydroxylation step. A novel taxane C1β-hydroxylase (TmT1βH), an α-ketoglutarate/Fe(II)-dependent dioxygenase, has been identified that specifically catalyzes the C1-hydroxylation of this compound to produce baccatin IV.[10]

The following diagram illustrates the core biosynthetic steps involving this compound.

Paclitaxel_Pathway_Core GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TXS Early_Intermediates Multiple Oxygenations & Acylations Taxadiene->Early_Intermediates Multiple P450s & Acyltransferases TOT1_Substrate Taxane Precursor (with C4(20)-ene) Early_Intermediates->TOT1_Substrate DehydroxybaccatinIV This compound (Oxetane Ring Formed) TOT1_Substrate->DehydroxybaccatinIV TOT1 (Taxane Oxetanase 1) BaccatinIV Baccatin IV DehydroxybaccatinIV->BaccatinIV TmT1βH (C1β-hydroxylase) BaccatinIII_step ... BaccatinIV->BaccatinIII_step BaccatinIII Baccatin III BaccatinIII_step->BaccatinIII DBAT, etc. Paclitaxel Paclitaxel BaccatinIII->Paclitaxel BAPT, DBTNBT, etc.

Core biosynthetic pathway leading to Paclitaxel.

Quantitative Analysis of Paclitaxel and Precursors

Metabolic engineering and cell culture optimization studies have provided valuable quantitative data on the production of paclitaxel and its key precursors. The yields are highly dependent on the production system, elicitation strategies, and genetic modifications.

Table 1: Production of Paclitaxel and Key Intermediates in Various Systems

CompoundProduction SystemElicitor/ModificationYieldReference(s)
PaclitaxelTaxus cuspidata cell cultureMethyl Jasmonate (100 µM)3.3 mg/L[11]
10-Deacetylbaccatin IIITaxus cuspidata cell cultureMethyl Jasmonate (100 µM)3.3 mg/L[11]
Baccatin IIITaxus cuspidata cell cultureMethyl Jasmonate (100 µM)1.2 mg/L[11]
PaclitaxelTaxus baccata leavesOverexpression of DBTNBT gene7.4-fold increase[12]
PaclitaxelTaxus cell culturesGeneral1–3 mg/L[3]
PaclitaxelCorylus avellana cell cultureCoronarin (1 µM)27-fold increase[3]
PaclitaxelCorylus avellana cell cultureFungal elicitor + Methyl-β-cyclodextrin402.4 µg/L (5.8-fold increase)[3]
Paclitaxel PrecursorsEngineered YeastHeterologous expression~40 mg/L[9]
Baccatin IIINicotiana benthamianaHeterologous expressionComparable to Taxus needles[13]

Experimental Protocols

The elucidation of the paclitaxel pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Enzyme Characterization (TOT1)

This protocol describes the functional characterization of enzymes like TOT1 by expressing them in a non-native host system, such as Nicotiana benthamiana, which lacks the endogenous taxane pathway.

Experimental Workflow:

Heterologous_Expression_Workflow Gene_Isolation Isolate Candidate Genes (e.g., CYP725A subfamily) from Taxus cDNA library Vector_Construction Clone Genes into Agrobacterium tumefaciens Expression Vector Gene_Isolation->Vector_Construction Infiltration Infiltrate N. benthamiana Leaves with Recombinant Agrobacterium Strains Vector_Construction->Infiltration Substrate_Feeding Inject Chemically Synthesized Substrate (e.g., taxadiene hexa-acetate) into Infiltrated Leaves Infiltration->Substrate_Feeding Incubation Incubate Plants for Several Days to Allow for Bioconversion Substrate_Feeding->Incubation Metabolite_Extraction Homogenize Leaf Tissue and Extract Metabolites with Ethyl Acetate or Dichloromethane (B109758) Incubation->Metabolite_Extraction Analysis Analyze Extracts using LC-MS/MS to Identify Reaction Products (e.g., this compound) Metabolite_Extraction->Analysis

Workflow for heterologous expression and analysis.

Methodology Details:

  • Vector Construction: Candidate genes from the CYP725A subfamily are cloned into a binary vector suitable for Agrobacterium-mediated transient expression.

  • Agroinfiltration: Cultures of Agrobacterium tumefaciens carrying the expression vectors are grown and then infiltrated into the leaves of N. benthamiana plants. This facilitates the transfer of the T-DNA containing the gene of interest into the plant cells.

  • Substrate Administration: A chemically synthesized taxane precursor is dissolved in a suitable solvent and injected into the infiltrated leaf tissue.[8]

  • Metabolite Extraction and Analysis: After an incubation period (e.g., 5 days), the leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is extracted with an organic solvent like ethyl acetate. The extract is dried, redissolved in methanol, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the products by comparing their retention times and mass spectra with authentic standards.[8]

In Vitro Enzyme Assay (TmT1βH)

This protocol is used to confirm the specific catalytic activity of a purified recombinant enzyme with its substrate.

Methodology Details:

  • Enzyme Expression and Purification: The gene for the candidate enzyme (e.g., TmT1βH) is cloned into an E. coli expression vector. The recombinant protein is expressed and then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Reaction Mixture: The standard assay mixture contains the purified recombinant enzyme, the substrate (1β-dehydroxybaccatin IV), α-ketoglutarate, FeSO₄, and ascorbate (B8700270) in a buffered solution (e.g., Tris-HCl).[10]

  • Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Reaction Quenching and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate). The products are extracted into the organic phase.

  • Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify and quantify the formation of the product, baccatin IV.[10]

Metabolite Extraction and HPLC Analysis from Cell Cultures

This protocol details the extraction and quantification of taxanes from Taxus cell suspension cultures.

Methodology Details:

  • Cell Harvesting: Cells are harvested from the culture medium by filtration.

  • Extraction: The harvested cells are freeze-dried and pulverized. The resulting powder is suspended in HPLC-grade methanol, subjected to ultrasonication for approximately 30 minutes, and then centrifuged.[14]

  • Sample Preparation: The supernatant (methanol extract) is collected and the solvent is evaporated under vacuum. The dried extract is redissolved in a known volume of a suitable solvent (e.g., a mixture of dichloromethane and water, followed by taking the organic phase).[14]

  • HPLC Analysis: The sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[15]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water is typically employed. For example, a ratio of 45:55 (acetonitrile:water) can be used for paclitaxel analysis.[15]

    • Detection: Detection is performed using a UV detector, typically at a wavelength of 227 nm or 230 nm.[15]

    • Quantification: The concentration of each taxane is determined by comparing the peak area to a standard curve generated with authentic standards.

Conclusion and Future Outlook

This compound stands as a linchpin intermediate in the biosynthesis of paclitaxel, marking the crucial step of oxetane ring formation. The characterization of the enzymes responsible for its synthesis (TOT1) and subsequent conversion (TmT1βH) has significantly advanced our understanding of this complex pathway.[8][10] This knowledge is instrumental for the rational design of metabolic engineering strategies in both plant cell cultures and heterologous microbial or plant systems.[6][13] Future research will likely focus on optimizing the expression and efficiency of these key enzymes, overcoming metabolic bottlenecks, and ultimately developing a sustainable and economically viable platform for the production of paclitaxel and its valuable precursors.

References

Unveiling the Preliminary Biological Profile of 1-Dehydroxybaccatin IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) diterpene, a class of compounds renowned for its prominent members with potent anticancer activity, such as paclitaxel (B517696) and docetaxel. While the biological activities of many taxanes have been extensively studied, this compound remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of the currently available data on the preliminary biological activity of this compound, with a focus on its anti-inflammatory potential. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activity: Anti-inflammatory Effects

The most significant biological activity reported for this compound is its ability to inhibit the production of nitric oxide (NO).[1] Nitric oxide is a key signaling molecule in a variety of physiological processes, but its overproduction by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The inhibition of NO production is therefore a key target for the development of novel anti-inflammatory agents.

Quantitative Data on Nitric Oxide Inhibition

The inhibitory effect of this compound on nitric oxide production was evaluated in a study by Banskota and colleagues. The key quantitative data from this study is summarized in the table below.

CompoundCell LineStimulantMeasured ParameterIC50 (μM)Reference
This compoundJ774.1 (murine macrophage-like)Lipopolysaccharide (LPS)Nitric Oxide (NO) Production32.2Banskota et al., 2003

Table 1: Inhibitory Activity of this compound on Nitric Oxide Production

Experimental Protocols

Nitric Oxide Inhibition Assay (Generalized Protocol)

The following is a generalized experimental protocol for determining the inhibitory effect of a compound on nitric oxide production in macrophage cell lines, based on standard methodologies. The specific parameters for the study on this compound were reported by Banskota et al., 2003.

Objective: To measure the concentration-dependent inhibition of nitric oxide (NO) production by this compound in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine macrophage-like cell line (e.g., J774.1 or RAW 264.7).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the macrophage cells into 96-well plates at a density of approximately 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound.

  • Stimulation: After a pre-incubation period with the compound (typically 1 hour), add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include control wells with cells and LPS only (positive control) and cells with medium only (negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the supernatants from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

experimental_workflow start Start seed_cells Seed Macrophage Cells (96-well plate) start->seed_cells adhere Adhesion (Overnight) seed_cells->adhere treat Treat with This compound adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24 hours) stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure analyze Data Analysis (IC50 Calculation) measure->analyze end End analyze->end

Figure 1: Experimental workflow for the Nitric Oxide Inhibition Assay.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise molecular mechanism by which this compound inhibits nitric oxide production has not been experimentally elucidated, a plausible hypothesis can be formulated based on the known anti-inflammatory activities of other taxane and diterpene compounds. Many diterpenes exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes such as iNOS.

It is therefore proposed that this compound may interfere with one or more steps in this pathway, ultimately leading to a reduction in iNOS expression and, consequently, a decrease in nitric oxide production.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene NFkB_active->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Dehydroxybaccatin This compound Dehydroxybaccatin->IKK inhibits? Dehydroxybaccatin->NFkB_active inhibits?

Figure 2: Proposed mechanism of action for this compound.

Cytotoxicity Profile

A comprehensive search of the scientific literature did not yield any studies that have directly evaluated the cytotoxic activity of this compound against any cancer or non-cancer cell lines. It is important to note that while many taxane diterpenes exhibit potent cytotoxic effects, this is not a universal property of the entire class. The lack of a hydroxyl group at the C1 position in this compound, a feature that distinguishes it from many other baccatin (B15129273) derivatives, may significantly influence its biological activity profile, potentially reducing its cytotoxicity. Further research is required to definitively determine the cytotoxic potential of this compound.

Conclusion and Future Directions

The preliminary biological data on this compound indicates a promising anti-inflammatory activity through the inhibition of nitric oxide production. The IC50 value of 32.2 μM suggests a moderate potency that warrants further investigation.

To advance the understanding of this natural product, the following future research directions are recommended:

  • Elucidation of the Mechanism of Action: Studies should be conducted to confirm the proposed inhibitory effect on the NF-κB pathway and to identify the specific molecular targets of this compound. This could involve assessing the expression levels of iNOS and other inflammatory mediators, as well as investigating the phosphorylation status of key proteins in the NF-κB cascade.

  • Evaluation of In Vivo Efficacy: The anti-inflammatory activity of this compound should be evaluated in animal models of inflammation to determine its in vivo efficacy and pharmacokinetic properties.

  • Comprehensive Cytotoxicity Screening: A thorough evaluation of the cytotoxic effects of this compound against a panel of cancer and normal cell lines is necessary to establish its safety profile and to explore any potential anticancer activity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound could provide valuable insights into the structural features required for its anti-inflammatory activity and could lead to the development of more potent and selective compounds.

References

In-Depth Technical Guide to the Spectroscopic Data of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a taxane (B156437) diterpenoid of significant interest within the scientific community, particularly for its potential applications in medicinal chemistry and drug development. As a derivative of the baccatin (B15129273) family, which forms the core of the widely-used chemotherapy drug paclitaxel, understanding its structural and spectroscopic properties is crucial for further research and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound, facilitating easy comparison and reference. This data is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.78d7.2
33.85d7.2
4---
54.98dd9.6, 2.0
1.88m
2.55m
74.45m
95.35d9.8
106.42s
136.25t8.5
14α2.25m
14β2.20m
161.08s
171.75s
181.95s
191.58s
2'---
3'---
4-Ac2.28s
10-Ac2.15s
Bz (ortho)8.12d7.5
Bz (meta)7.50t7.5
Bz (para)7.62t7.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
179.1
284.5
346.8
481.2
584.0
635.7
775.6
858.6
9203.8
1076.5
11133.9
12142.1
1372.0
1435.8
1543.2
1626.9
1721.1
1814.8
1910.9
2076.8
4-Ac (C=O)171.2
4-Ac (CH₃)22.7
10-Ac (C=O)170.5
10-Ac (CH₃)21.4
Bz (C=O)167.1
Bz (C-1')130.2
Bz (C-2',6')129.3
Bz (C-3',5')128.8
Bz (C-4')133.8
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaCalculated Mass
ESI569.2315 [M+H]⁺C₃₀H₃₆O₁₀568.2257

Experimental Protocols

The spectroscopic data presented above were obtained using standard, well-established analytical techniques. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

Sample Preparation: A 5 mg sample of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12 ppm.

  • Acquisition Time: 2.73 s.

  • Relaxation Delay: 1.0 s.

  • Number of Scans: 16.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1.09 s.

  • Relaxation Delay: 2.0 s.

  • Number of Scans: 1024.

  • Temperature: 298 K.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra were obtained using a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL. This solution was further diluted with a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

ESI-MS Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (N₂): 600 L/hr.

  • Mass Range: m/z 100-1000.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Details cluster_ms MS Details A Plant Material (Taxus sp.) B Extraction with Solvent A->B Maceration C Chromatographic Separation B->C Crude Extract D Pure this compound C->D Purified Compound E NMR Spectroscopy D->E F Mass Spectrometry D->F E1 1H NMR E2 13C NMR F1 HR-ESI-MS G Structure Elucidation H Data Archiving G->H Confirmed Structure E1->G Spectral Data E2->G Spectral Data F1->G Spectral Data

Workflow for the isolation and spectroscopic analysis of this compound.

1-Dehydroxybaccatin IV CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dehydroxybaccatin IV, a naturally occurring taxane (B156437) diterpene with potential therapeutic applications. This document details its chemical properties, biological activities, and underlying mechanisms of action, presenting data in a clear and accessible format for researchers in drug discovery and development.

Core Compound Identification

CAS Number: 57672-78-3[1][2]

Molecular Formula: C₃₂H₄₄O₁₃[1]

Molecular Weight: 636.68 g/mol [1]

PropertyValueReference
CAS Number57672-78-3[1][2]
Molecular FormulaC₃₂H₄₄O₁₃[1]
Molecular Weight636.68 g/mol [1]

Biological Activity and Mechanism of Action

This compound, a taxane diterpene isolated from Taxus yunnanensis, has demonstrated notable biological activity, primarily as an inhibitor of nitric oxide (NO) production. This inhibitory effect is concentration-dependent, with a reported IC₅₀ value of 32.2 μM. The inhibition of nitric oxide, a key signaling molecule in various physiological and pathological processes, suggests potential therapeutic applications in inflammatory conditions.

While the precise signaling pathways modulated by this compound have not been exhaustively elucidated, its activity as a nitric oxide inhibitor suggests a potential interaction with inflammatory signaling cascades. Many taxane diterpenes are known to influence pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its effects through the modulation of these pathways, thereby reducing the production of pro-inflammatory mediators.

logical_relationship 1_Dehydroxybaccatin_IV This compound Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) 1_Dehydroxybaccatin_IV->Signaling_Pathways inhibits? NO_Production Nitric Oxide (NO) Production 1_Dehydroxybaccatin_IV->NO_Production inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Signaling_Pathways activates iNOS_Expression iNOS Expression Signaling_Pathways->iNOS_Expression induces iNOS_Expression->NO_Production leads to Inflammatory_Response Inflammatory Response NO_Production->Inflammatory_Response mediates

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation and Purification of Taxanes from Taxus Species (General Protocol)

The isolation of this compound and other taxanes from Taxus plant material generally involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Fresh or dried plant material (needles, bark, or stems) of Taxus yunnanensis is ground into a fine powder.

  • The powdered material is extracted with a solvent mixture, typically an alcohol-water solution (e.g., 50-95% methanol (B129727) or ethanol (B145695) in water).

  • The resulting crude extract is often treated with activated carbon (charcoal) to remove pigments and other impurities.

  • The organic solvent is removed from the extract, often under reduced pressure.

2. Chromatographic Separation:

  • The concentrated crude extract is subjected to a series of chromatographic steps to separate the individual taxanes.

  • Normal-phase chromatography on silica (B1680970) gel is a common initial step. A solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is used to elute the compounds.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired taxanes.

  • Further purification is often achieved using reverse-phase chromatography (e.g., on a C18 column) with a solvent system such as methanol-water or acetonitrile-water.

  • Repeated chromatographic steps may be necessary to obtain pure this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Taxus yunnanensis (Ground) Solvent_Extraction Solvent Extraction (Methanol/Water) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Normal_Phase Normal-Phase Chromatography (Silica Gel) Crude_Extract->Normal_Phase Fraction_Analysis Fraction Analysis (TLC/HPLC) Normal_Phase->Fraction_Analysis Reverse_Phase Reverse-Phase Chromatography (C18) Fraction_Analysis->Reverse_Phase Pure_Compound Pure this compound Reverse_Phase->Pure_Compound

Caption: General workflow for the isolation of this compound.

Nitric Oxide Inhibition Assay (Griess Assay)

The inhibitory effect of this compound on nitric oxide production can be quantified using the Griess reagent, which detects nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO.

1. Cell Culture and Treatment:

  • Macrophage cell lines (e.g., RAW 264.7) are commonly used as they can be stimulated to produce NO.

  • Cells are seeded in a multi-well plate and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Following pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce iNOS expression and subsequent NO production. A control group without LPS stimulation is also included.

2. Measurement of Nitrite:

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

  • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a magenta-colored azo dye.

  • The absorbance of the colored solution is measured using a spectrophotometer at a wavelength of approximately 540-570 nm.

3. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is determined by comparing their absorbance to the standard curve.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Summary of Quantitative Data

ParameterValue
IC₅₀ for NO Inhibition32.2 μM

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate family of taxane (B156437) diterpenoids, originally isolated from the yew tree (Taxus species), has been a cornerstone in the development of anticancer therapeutics. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are the most celebrated members of this class, a myriad of other taxane analogues have been isolated and studied, each contributing to our understanding of the structure-activity relationships (SAR) that govern their potent biological effects. Among these is 1-dehydroxybaccatin IV, a naturally occurring taxane that, along with other 1-deoxytaxanes, has been a subject of interest for its potential as a precursor for novel semi-synthetic paclitaxel analogues. This technical guide delves into the early studies on this compound and related 1-deoxytaxanes, providing a comprehensive overview of their isolation, characterization, and initial biological evaluations.

Early Isolation and Characterization of this compound

An early pivotal study by Min et al. in 1989 led to the first reported isolation of this compound. The researchers isolated this novel taxane diterpene from the heartwood of the Chinese yew, Taxus mairei. In the same study, they also identified three other known taxane diterpenes: 1-dehydroxybaccatin VI, baccatin (B15129273) VI, and taxinine (B26179) J. The structural elucidation of these compounds was accomplished using spectral data analysis.

Experimental Protocol: Isolation of this compound from Taxus mairei (Min et al., 1989)
  • Extraction: The dried and powdered heartwood of Taxus mairei is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, for an extended period.

  • Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The organic phase, containing the taxanes, is subjected to multiple rounds of column chromatography. Typical stationary phases include silica (B1680970) gel and alumina. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to elute the different fractions.

  • Purification: Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

  • Characterization: The structure of the isolated compounds is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Semi-synthesis of 1-Deoxypaclitaxel (B1247906) Analogues

The discovery of 1-deoxytaxanes like this compound spurred interest in their potential as starting materials for the semi-synthesis of novel paclitaxel analogues. The absence of the hydroxyl group at the C-1 position was a key structural modification to explore for its impact on biological activity. A notable study by Jin et al. in 2012 detailed the semi-synthesis of 1-deoxypaclitaxel and its analogues starting from 1-deoxybaccatin VI.

Experimental Protocol: Semi-synthesis of 1-Deoxypaclitaxel (Adapted from Jin et al., 2012)

The synthesis involves the attachment of the A-ring side chain to the C-13 hydroxyl group of the taxane core. A common method for this is the Ojima-Holton lactam method.

  • Protection of Hydroxyl Groups: The hydroxyl groups at positions C-7 and C-10 of the 1-deoxybaccatin core are protected using suitable protecting groups (e.g., triethylsilyl, TES) to prevent unwanted side reactions.

  • Side-Chain Attachment: The protected 1-deoxybaccatin is then reacted with a β-lactam side chain precursor in the presence of a coupling agent (e.g., di-2-pyridyl carbonate, DPC) and a base (e.g., 4-dimethylaminopyridine, DMAP).

  • Deprotection: The protecting groups on the taxane core and the side chain are removed using appropriate deprotection agents (e.g., hydrofluoric acid-pyridine complex for TES groups) to yield the final 1-deoxypaclitaxel analogue.

Biological Activity and Cytotoxicity

Early investigations into the biological activity of taxanes focused on their ability to promote the polymerization of tubulin, a key component of the cellular cytoskeleton. This stabilization of microtubules disrupts the dynamic process of cell division, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Experimental Protocol: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reaction Setup: Purified tubulin is kept on ice to prevent spontaneous polymerization. The test compound (e.g., a 1-deoxytaxane) at various concentrations is added to a solution of tubulin in a 96-well plate.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer. An increase in absorbance indicates that the compound promotes tubulin polymerization.

Cytotoxicity of 1-Deoxypaclitaxel Analogues

The study by Jin et al. (2012) evaluated the in vitro cytotoxicity of the newly synthesized 1-deoxypaclitaxel analogues against the human lung carcinoma cell line A549. The results are summarized in the table below.

CompoundIC₅₀ (µM) for A549 cell line
PaclitaxelAcH0.018
1-DeoxypaclitaxelAcH0.035
Analogue 1HH0.12
Analogue 2COCH₂CH₃H0.041
Analogue 3CO(CH₂)₂CH₃H0.048
Analogue 4AcAc0.025

Data extracted from Jin et al., Med Chem, 2012, 8(5), 789-98.

The data indicates that 1-deoxypaclitaxel retains significant cytotoxic activity, albeit slightly less potent than paclitaxel. Modifications at the C-7 and C-10 positions of the 1-deoxypaclitaxel core resulted in analogues with varying degrees of cytotoxicity.

Signaling Pathways and Workflows

To visualize the relationships and processes described, the following diagrams are provided in the DOT language.

Taxane_Biosynthetic_Relationship GGPP Geranylgeranyl Diphosphate Taxadiene Taxadiene GGPP->Taxadiene Multiple Steps Baccatin_III Baccatin III Taxadiene->Baccatin_III Hydroxylations & Acylations Dehydroxybaccatin_IV This compound Taxadiene->Dehydroxybaccatin_IV Biosynthetic Pathway Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side-chain attachment Deoxybaccatin_VI 1-Deoxybaccatin VI Dehydroxybaccatin_IV->Deoxybaccatin_VI Deoxypaclitaxel 1-Deoxypaclitaxel Deoxybaccatin_VI->Deoxypaclitaxel Semi-synthesis Semisynthesis_Workflow cluster_0 Core Modification cluster_1 Side-Chain Coupling cluster_2 Final Product Start 1-Deoxybaccatin Derivative Protect Protect Hydroxyl Groups (C7, C10) Start->Protect Couple Couple with β-lactam side-chain Protect->Couple Deprotect Deprotect all groups Couple->Deprotect Final 1-Deoxypaclitaxel Analogue Deprotect->Final SAR_Logic Taxane_Core Taxane Core Structure C1_Modification Modification at C1 (e.g., -OH vs -H) Taxane_Core->C1_Modification C7_C10_Modification Modifications at C7 & C10 (e.g., Acyl groups) Taxane_Core->C7_C10_Modification Side_Chain C13 Side Chain Taxane_Core->Side_Chain Biological_Activity Biological Activity (Cytotoxicity, Tubulin Polymerization) C1_Modification->Biological_Activity C7_C10_Modification->Biological_Activity Side_Chain->Biological_Activity

The Unsung Substrate: Unraveling the Significance of the 1-Dehydroxy Functional Group in Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The taxane (B156437) class of anticancer agents, prominently featuring paclitaxel (B517696) and docetaxel (B913), has been a cornerstone of chemotherapy for decades. Their mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, is intricately linked to their complex diterpenoid structure. Extensive structure-activity relationship (SAR) studies have explored modifications at various positions on the taxane core to enhance efficacy, improve solubility, and overcome multidrug resistance. However, the role of the hydroxyl group at the C1 position has remained relatively underexplored. This technical guide delves into the significance of the 1-dehydroxy functional group in taxanes, consolidating available data on its impact on synthesis, biological activity, and potential therapeutic implications. Emerging evidence suggests that the C1-hydroxyl group is not essential for cytotoxic activity, opening new avenues for the design of novel taxane analogues with potentially improved pharmacological profiles.

Introduction

Taxanes, natural products originally isolated from yew trees of the Taxus genus, revolutionized cancer treatment with their unique ability to interfere with microtubule dynamics.[1] The intricate scaffold of the taxane molecule, a 6-8-6 tricyclic system, presents numerous functional groups that contribute to its interaction with β-tubulin, the target protein. While the C13 side chain is universally acknowledged as critical for activity, the contribution of other substituents, such as the C1-hydroxyl group, is less understood. This guide provides a comprehensive overview of the current knowledge regarding 1-dehydroxy taxanes, focusing on their synthesis, in vitro efficacy, and the underlying molecular interactions that govern their biological activity.

Synthesis of 1-Dehydroxy Taxanes

The primary route to obtaining 1-dehydroxy taxanes is through semi-synthesis, starting from naturally occurring taxoids that lack the C1-hydroxyl group. The most prominent precursor is 1-deoxybaccatin VI, which can be isolated from the Chinese yew, Taxus mairei.[2] However, the low natural abundance of this precursor has historically limited extensive investigation into 1-dehydroxy analogues.[2]

Semi-synthesis from 1-Deoxybaccatin VI

The semi-synthesis of 1-deoxypaclitaxel (B1247906) and its analogues from 1-deoxybaccatin VI involves a series of strategic protection, acylation, and deprotection steps. A general workflow is outlined below:

start 1-Deoxybaccatin VI step1 Selective protection of hydroxyl groups (e.g., C7, C10) start->step1 step2 Attachment of the C13 side chain precursor (e.g., β-lactam synthon) step1->step2 step3 Deprotection of protecting groups step2->step3 end 1-Deoxypaclitaxel Analogue step3->end

Figure 1: General synthetic workflow for 1-deoxypaclitaxel analogues.

Experimental Protocol: Exemplary Synthesis of a 1-Deoxypaclitaxel Analogue

The following protocol is a generalized representation based on published methods for the semi-synthesis of 1-deoxypaclitaxel analogues from 1-deoxybaccatin VI.[2]

Materials:

  • 1-Deoxybaccatin VI

  • Protecting agents (e.g., triethylsilyl chloride)

  • Acylating agent for the C13 side chain (e.g., a protected β-lactam)

  • Coupling agents (e.g., DMAP, DCC)

  • Deprotecting agents (e.g., HF-pyridine)

  • Anhydrous solvents (e.g., THF, pyridine)

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Protection: Dissolve 1-deoxybaccatin VI in an anhydrous solvent such as pyridine. Add a protecting agent (e.g., triethylsilyl chloride) to selectively protect the more reactive hydroxyl groups, typically at the C7 and C10 positions. The reaction is monitored by thin-layer chromatography (TLC) until completion. The protected intermediate is then purified by column chromatography.

  • Side Chain Attachment: The protected 1-deoxybaccatin VI derivative is dissolved in an anhydrous solvent like THF. A solution of the desired β-lactam side-chain precursor and a coupling agent (e.g., lithium bis(trimethylsilyl)amide) is added at low temperature (e.g., -40°C). The reaction mixture is slowly warmed to room temperature and stirred until the starting material is consumed, as indicated by TLC. The product is then worked up and purified.

  • Deprotection: The fully protected 1-deoxytaxane is dissolved in a suitable solvent (e.g., acetonitrile). A deprotecting agent, such as a solution of hydrogen fluoride (B91410) in pyridine, is added to remove the protecting groups. The reaction is monitored by TLC, and upon completion, the final 1-deoxypaclitaxel analogue is isolated and purified using column chromatography.

Biological Activity and Structure-Activity Relationship

The central question regarding the 1-dehydroxy functional group is its impact on the biological activity of taxanes. In vitro studies have provided valuable insights, primarily through cytotoxicity assays and tubulin polymerization assays.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to assessing the anticancer potential of novel compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Studies on 1-deoxypaclitaxel and its analogues have demonstrated that the absence of the C1-hydroxyl group does not abrogate cytotoxic activity and, in some cases, the potency is comparable to that of paclitaxel.

CompoundCell LineCancer TypeIC50 (nM)Reference
PaclitaxelA549Lung Carcinoma~5-25[3]
1-Deoxypaclitaxel AnalogueA549Lung CarcinomaComparable to Paclitaxel[2]
PaclitaxelMCF-7Breast Cancer~2.5-15[3]
PaclitaxelHCT-116Colon Cancer~8-30[3]
PaclitaxelPC-3Prostate CancerData not available
1-Deoxypaclitaxel AnaloguePC-3Prostate CancerData not available
PaclitaxelA2780Ovarian CancerData not available
1-Deoxypaclitaxel AnalogueA2780Ovarian CancerData not available

Note: Specific IC50 values for a direct comparison of paclitaxel and 1-deoxypaclitaxel across a wide range of cell lines are not extensively available in the public domain. The available data suggests comparable, rather than superior or inferior, activity for the 1-dehydroxy analogues in the tested cell lines.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Paclitaxel and 1-deoxypaclitaxel analogues

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the taxane compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Tubulin Polymerization

The hallmark of taxane activity is the promotion of tubulin polymerization and the stabilization of microtubules. In vitro tubulin polymerization assays are used to assess this activity directly.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2)

  • GTP solution

  • Taxane compounds

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute tubulin in ice-cold G-PEM buffer. Prepare a working solution of tubulin containing GTP.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the taxane compound at the desired concentration to the wells.

  • Initiation of Polymerization: Add the cold tubulin working solution to each well to initiate polymerization.

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes at 37°C.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization can be compared between different compounds.

While specific quantitative data on the tubulin polymerization activity of 1-deoxypaclitaxel is limited, the comparable cytotoxic activity to paclitaxel suggests that it retains the ability to promote microtubule assembly.

Molecular Interactions and Conformational Analysis

The interaction of taxanes with the β-tubulin binding pocket is governed by a complex interplay of hydrogen bonds and hydrophobic interactions. The C1-hydroxyl group in paclitaxel is not typically depicted as forming a direct, critical hydrogen bond with tubulin in most binding models. This may explain why its removal does not lead to a dramatic loss of activity.

The overall conformation of the taxane core is crucial for its bioactivity. While no specific conformational analysis of 1-deoxypaclitaxel has been found in the reviewed literature, the oxetane (B1205548) ring (D-ring) is considered a key "conformational lock" for the taxane structure.[4] The absence of the C1-hydroxyl group is unlikely to significantly alter the conformation of this rigid ring system, thus preserving the overall shape required for tubulin binding.

Paclitaxel-Induced Apoptosis Signaling Pathway

The stabilization of microtubules by taxanes leads to a cascade of downstream signaling events, culminating in apoptosis. This process involves the activation of several signaling pathways.

Taxane Taxane (e.g., Paclitaxel, 1-Deoxypaclitaxel) Tubulin β-Tubulin Taxane->Tubulin binds to Microtubule Microtubule Stabilization Tubulin->Microtubule promotes assembly & stabilization MitoticArrest Mitotic Arrest (G2/M phase) Microtubule->MitoticArrest ROS ↑ Reactive Oxygen Species (ROS) MitoticArrest->ROS MAPK MAPK Pathway Activation (JNK, p38) MitoticArrest->MAPK PI3K_AKT PI3K/Akt Pathway Inhibition MitoticArrest->PI3K_AKT ROS->MAPK Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) MAPK->Bcl2 PI3K_AKT->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Simplified signaling pathway of taxane-induced apoptosis.

Taxane binding to β-tubulin and subsequent microtubule stabilization leads to cell cycle arrest in the G2/M phase.[3] This mitotic arrest triggers a stress response, including the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK and p38.[3] Concurrently, the pro-survival PI3K/Akt pathway is often inhibited.[3] These signaling events converge on the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in the balance of Bcl-2 family members results in the activation of the caspase cascade, ultimately leading to programmed cell death, or apoptosis.

Metabolism of 1-Dehydroxy Taxanes

The metabolism of taxanes is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For paclitaxel, the major metabolites are formed through hydroxylation at the C6, C2', and C3' positions.[5] There is currently no available data on the in vitro or in vivo metabolism of 1-dehydroxy taxanes. The absence of the C1-hydroxyl group could potentially alter the metabolic profile, for instance, by shifting the primary sites of enzymatic oxidation. Further studies are required to elucidate the metabolic fate of these analogues, which is a critical consideration for their development as clinical candidates.

Conclusion and Future Perspectives

The available evidence, though limited, strongly suggests that the 1-dehydroxy functional group is not a prerequisite for the cytotoxic activity of taxanes. Semi-synthetic analogues of 1-deoxypaclitaxel have demonstrated in vitro potencies comparable to that of paclitaxel. This finding is significant for the field of taxane drug discovery, as it expands the scope of permissible structural modifications on the taxane core.

However, several key areas require further investigation to fully understand the potential of 1-dehydroxy taxanes:

  • Comprehensive SAR Studies: A broader range of 1-dehydroxy analogues with diverse side chains and modifications at other positions should be synthesized and evaluated against a wide panel of cancer cell lines, including multidrug-resistant models.

  • Quantitative Tubulin Binding and Conformational Analysis: Precise measurements of the binding affinity of 1-dehydroxy taxanes to tubulin are needed to quantify the energetic contribution of the C1-hydroxyl group. Conformational studies using techniques such as NMR spectroscopy would clarify any structural changes resulting from its absence.

  • Metabolic Profiling: In vitro and in vivo metabolism studies are essential to understand the pharmacokinetic properties and potential drug-drug interactions of 1-dehydroxy taxanes.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their antitumor efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the proposed semi-synthetic route for the production of the anticancer drug paclitaxel (B517696), starting from the advanced precursor 1-dehydroxybaccatin IV. While the semi-synthesis of paclitaxel from more common precursors like baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB) is well-established, the route from this compound presents unique challenges and opportunities.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its complex structure has made total synthesis on an industrial scale economically unviable. Consequently, semi-synthesis from naturally occurring, more abundant taxane (B156437) precursors isolated from yew species (Taxus) remains the primary production method. This compound is a taxane derivative that lacks the C-1 hydroxyl group present in the more common precursor, baccatin III. The development of a robust protocol for its conversion to paclitaxel would diversify the available starting materials and potentially improve the overall efficiency of paclitaxel production.

The critical and currently theoretical step in this proposed synthesis is the selective hydroxylation of this compound at the C-1 position to yield baccatin III. While various chemical and enzymatic methods for C-H bond hydroxylation exist, a specific and high-yield protocol for this particular transformation on the complex taxane core is not yet established in publicly available literature. The following protocols are therefore based on established methodologies for the subsequent steps in paclitaxel semi-synthesis, commencing from the hypothetically obtained baccatin III.

Proposed Overall Synthesis Workflow

The proposed semi-synthesis of paclitaxel from this compound can be logically divided into four key stages:

  • C-1 Hydroxylation (Theoretical): Conversion of this compound to baccatin III.

  • Protection of the C-7 Hydroxyl Group: Selective protection of the C-7 hydroxyl group of baccatin III to prevent side reactions.

  • Attachment of the C-13 Side Chain: Esterification of the C-13 hydroxyl group with a protected phenylisoserine (B1258129) derivative.

  • Deprotection: Removal of all protecting groups to yield the final paclitaxel product.

G cluster_0 Stage 1: C-1 Hydroxylation (Theoretical) cluster_1 Stage 2: C-7 Protection cluster_2 Stage 3: Side-Chain Attachment cluster_3 Stage 4: Deprotection 1-Dehydroxybaccatin_IV 1-Dehydroxybaccatin_IV Baccatin_III Baccatin_III 1-Dehydroxybaccatin_IV->Baccatin_III Selective C-1 Hydroxylation 7-O-Protected_Baccatin_III 7-O-Protected_Baccatin_III Baccatin_III->7-O-Protected_Baccatin_III Protecting Agent (e.g., TESCl) Protected_Paclitaxel_Precursor Protected_Paclitaxel_Precursor 7-O-Protected_Baccatin_III->Protected_Paclitaxel_Precursor Protected Phenylisoserine Side Chain Paclitaxel Paclitaxel Protected_Paclitaxel_Precursor->Paclitaxel Deprotecting Agent (e.g., HF) G Tubulin_Dimers Tubulin_Dimers Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule_Depolymerization Microtubule_Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Dynamic Instability Stable_Microtubules Stable_Microtubules Microtubule_Polymerization->Stable_Microtubules Microtubule_Depolymerization->Tubulin_Dimers Mitotic_Arrest Mitotic_Arrest Stable_Microtubules->Mitotic_Arrest Inhibition of Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to Paclitaxel Paclitaxel Paclitaxel->Stable_Microtubules Promotes and Stabilizes

Application Notes and Protocols for the Extraction of 1-Dehydroxybaccatin IV from Taxus yunnanensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxus yunnanensis, a species of yew native to Yunnan province in China, is a significant natural source of taxanes, a class of diterpenoids with potent anticancer activity. Among these, 1-Dehydroxybaccatin IV is a key precursor for the semi-synthesis of paclitaxel (B517696) (Taxol) and its analogues. The efficient extraction and purification of this compound are therefore critical steps in the production of these life-saving drugs. These application notes provide detailed protocols for the extraction and purification of this compound from the twigs and leaves of Taxus yunnanensis, based on established methodologies. The protocols described herein are intended to serve as a guide for researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation

The following table summarizes quantitative data from a representative extraction and isolation protocol for taxanes, including baccatin (B15129273) derivatives, from Taxus yunnanensis. This data is compiled from a study that successfully isolated multiple taxoids from this plant species.

ParameterValueReference
Starting Material Dried and powdered twigs and leaves of T. yunnanensis[1]
Initial Mass of Plant Material 7.0 kg[1]
Extraction Solvent Ethanol-Water (95:5, v/v)[1]
Solvent Volume 3 x 12 L[1]
Extraction Duration 5 days for each extraction[1]
Extraction Temperature Room Temperature[1]
Yield of Baccatin IV 8 mg[1]

Experimental Protocols

The following protocols describe a general methodology for the extraction and isolation of this compound from Taxus yunnanensis. These are based on common practices for taxane (B156437) extraction and should be optimized for specific laboratory conditions and research goals.

Protocol 1: Solvent Extraction of Crude Taxanes

This protocol outlines the initial extraction of a crude mixture of taxanes from the plant material.

Materials:

  • Dried and powdered twigs and leaves of Taxus yunnanensis

  • 95% Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Large extraction vessel

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the dried and powdered plant material.

  • Place the plant material in a large extraction vessel.

  • Add the extraction solvent (95:5 EtOH:H₂O) to the plant material at a solid-to-liquid ratio of approximately 1:5 (w/v).

  • Macerate the mixture at room temperature for 5 days with occasional stirring.

  • After 5 days, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under vacuum using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Fractionation and Purification by Column Chromatography

This protocol describes the separation of the crude extract to isolate fractions containing this compound.

Materials:

  • Crude taxane extract

  • Silica (B1680970) gel (for column chromatography)

  • Petroleum ether (PE)

  • Acetone (B3395972) (Me₂CO)

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Sephadex LH-20

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase).

    • Prepare a silica gel column packed with petroleum ether.

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing acetone in petroleum ether. For example, start with 100% petroleum ether and gradually increase the concentration of acetone.

    • Collect fractions of the eluate.

    • Monitor the fractions by TLC to identify those containing compounds with the expected polarity of baccatin derivatives. A reference standard of this compound, if available, would be beneficial for comparison.

  • Further Purification of Fractions:

    • Combine the fractions that show the presence of the target compound.

    • Subject the combined fractions to further chromatographic purification. Based on a similar protocol for baccatin IV, a fraction eluted with a petroleum ether:acetone ratio of approximately 6:1 can be further purified.[1]

    • This further purification can be achieved using another silica gel column with a different solvent system (e.g., a gradient of chloroform and methanol) or by using a Sephadex LH-20 column with a solvent system like chloroform:methanol (1:1).[1]

  • Isolation of this compound:

    • Continue the chromatographic purification steps, monitoring by TLC, until a pure compound is obtained.

    • The final purification step may involve recrystallization from a suitable solvent system to obtain crystalline this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

Extraction_Workflow start Dried & Powdered Taxus yunnanensis extraction Solvent Extraction (95% EtOH, 3x, 5 days each) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Taxane Extract concentration->crude_extract

Caption: Workflow for the initial solvent extraction of crude taxanes.

Purification_Workflow crude_extract Crude Taxane Extract silica_gel_cc Silica Gel Column Chromatography (Petroleum Ether:Acetone gradient) crude_extract->silica_gel_cc fraction_collection Fraction Collection & TLC Analysis silica_gel_cc->fraction_collection combined_fractions Combined Fractions containing This compound fraction_collection->combined_fractions further_purification Further Purification (Silica Gel or Sephadex LH-20) combined_fractions->further_purification pure_compound Pure this compound further_purification->pure_compound

Caption: Workflow for the purification of this compound.

References

Application Note: Purification of 1-Dehydroxybaccatin IV by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 1-Dehydroxybaccatin IV, a key intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues, using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a naturally occurring taxane (B156437) diterpenoid found in various Taxus species. Its structural similarity to other important taxanes, such as baccatin (B15129273) III and 10-deacetylbaccatin III, makes it a valuable precursor in the development of novel anti-cancer agents. The isolation and purification of this compound from crude plant extracts or reaction mixtures is a critical step to ensure high purity for subsequent synthetic modifications and biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving the high levels of purity required for pharmaceutical research and development.[1][2] This application note outlines a robust preparative HPLC method for the efficient purification of this compound.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, the crude extract containing this compound must be appropriately prepared to ensure optimal separation and to prevent column contamination.

Protocol:

  • Extraction: A crude taxoid mixture can be obtained by extracting plant material (e.g., needles or bark of Taxus species) with a polar solvent such as methanol (B129727) or ethanol.[3][4] The extraction can be performed at room temperature for several hours.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to liquid-liquid partitioning, for example, between dichloromethane (B109758) and water, to remove highly polar and non-polar impurities.[5]

  • Pre-purification (Optional): For complex mixtures, a pre-purification step using techniques like flash chromatography on silica (B1680970) gel can be employed to enrich the fraction containing this compound.

  • Final Sample Preparation: The enriched fraction is dried and then dissolved in the HPLC mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

Analytical Method Development

An analytical HPLC method is first developed to optimize the separation of this compound from impurities. This analytical method is then scaled up for preparative purification.[7][8]

Table 1: Analytical HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 227 nm
Injection Volume 20 µL
Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification. The goal of preparative HPLC is to isolate and purify a significant quantity of the target compound.[1][2]

Table 2: Preparative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 21.2 x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 21.2 mL/min (scaled from analytical)
Column Temperature 25 °C
Detection Wavelength 227 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Fraction Collection Triggered by UV absorbance threshold corresponding to the this compound peak
Post-Purification Analysis

After purification, the collected fractions containing this compound should be analyzed to confirm purity.

Protocol:

  • Purity Assessment: The purity of the collected fractions is determined using the analytical HPLC method described in section 2.2.

  • Solvent Evaporation: The purified fractions are pooled, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • Structural Confirmation: The identity and structure of the purified this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Data Presentation

Table 3: Expected Results

ParameterAnalytical ScalePreparative Scale
Retention Time of this compound Approx. 12-15 minApprox. 12-15 min
Purity of Collected Fraction N/A>98%
Recovery N/A>90%

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Extract from Taxus Species B Solvent Partitioning A->B C Filtration (0.45 µm) B->C D Preparative HPLC Injection C->D Inject Sample E Isocratic/Gradient Elution D->E F UV Detection E->F G Fraction Collection F->G H Purity Analysis (Analytical HPLC) G->H Analyze Fractions I Solvent Evaporation H->I J Structural Confirmation (MS, NMR) I->J K K J->K >98% Pure this compound

Caption: Workflow for the purification of this compound by HPLC.

Conclusion

The described preparative HPLC method provides an effective and reproducible approach for the purification of this compound from complex mixtures. The protocol, from sample preparation to post-purification analysis, ensures the high purity of the final compound, making it suitable for further applications in drug discovery and development. The principles of method scaling from analytical to preparative chromatography are key to achieving efficient purification.[7]

References

Application Notes & Protocols for the Quantification of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 1-Dehydroxybaccatin IV, a key intermediate in the semi-synthesis of paclitaxel (B517696) and related anti-cancer drugs. The following methods are based on established analytical techniques for taxane (B156437) compounds and serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a natural taxane derivative found in various Taxus species. Its structural similarity to paclitaxel and docetaxel (B913) makes it a critical compound for analysis in drug discovery, process optimization, and impurity profiling. Accurate and precise quantification is essential for ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as purified extracts or reaction mixtures. It offers good precision and accuracy for routine analysis.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices (e.g., plasma, tissue extracts) or for impurity analysis where specificity is paramount.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of taxane-related compounds, which can be expected for this compound.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.[2]
Selectivity Moderate; relies on chromatographic separation.High; based on precursor and product ion masses.[1]
Sensitivity (Typical LOQ) ~10-50 ng/mL<1 ng/mL
Linear Range Typically 2-3 orders of magnitude.Typically 3-4 orders of magnitude.
Matrix Effect Low to moderate.Can be significant; requires careful management.
Instrumentation Cost Lower.Higher.
Primary Application Routine QC, analysis of less complex samples.Bioanalysis, impurity profiling, trace analysis.[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general method for the analysis of this compound. Method optimization and validation are required for specific applications.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 227 nm[5][6]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range.

  • Sample Preparation: Dissolve the sample in methanol or a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification

  • Inject the prepared standards and samples.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a sensitive method for trace-level quantification.

1. Materials and Reagents

  • As per HPLC-UV protocol, with higher purity solvents (LC-MS grade).

  • Internal Standard (IS), e.g., a structurally similar taxane not present in the sample.

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Data acquisition and analysis software.

3. LC and MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by direct infusion.

4. Standard and Sample Preparation

  • Standard and Sample Preparation: Similar to the HPLC-UV protocol, but with the addition of a fixed concentration of the internal standard to all standards and samples.

  • Sample Cleanup (for complex matrices): Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interferences.[6]

5. Analysis and Quantification

  • Inject the prepared standards and samples.

  • Monitor the specified MRM transitions for this compound and the IS.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into LC System filter->inject separate Separation on Column inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Caption: General workflow for the quantification of this compound.

logical_relationship cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method compound This compound hplc_selectivity Moderate Selectivity compound->hplc_selectivity Analyzed by lcms_selectivity High Selectivity compound->lcms_selectivity Analyzed by hplc_sensitivity ng/mL Sensitivity hplc_selectivity->hplc_sensitivity hplc_application Routine QC hplc_sensitivity->hplc_application lcms_sensitivity pg/mL to sub-ng/mL Sensitivity lcms_selectivity->lcms_sensitivity lcms_application Bioanalysis / Trace Impurities lcms_sensitivity->lcms_application

Caption: Method selection guide for this compound analysis.

References

Application Notes and Protocols: Synthesis of Novel Taxane Analogs from 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the semi-synthesis of novel 1-deoxytaxane analogs, utilizing 1-deoxybaccatin VI as a readily available precursor, analogous to 1-dehydroxybaccatin IV. The protocols outlined below are based on established methodologies for the modification of the taxane (B156437) core and the attachment of various side chains, leading to the generation of new chemical entities for evaluation as potential anticancer agents.

Introduction

The taxane family of diterpenoids, which includes the highly successful anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), represents a cornerstone of modern chemotherapy. A crucial area of ongoing research is the synthesis of novel taxane analogs to overcome challenges such as multidrug resistance and to improve the therapeutic index. The C-1 hydroxyl group of the taxane core has been a subject of interest in structure-activity relationship (SAR) studies. The synthesis of 1-deoxypaclitaxel (B1247906) and its analogs provides a valuable opportunity to explore the impact of this modification on biological activity.[1][2][3] This document details the semi-synthesis of 1-deoxypaclitaxel analogs starting from 1-deoxybaccatin VI, a close structural analog of this compound.[1][2][3]

Quantitative Data Summary

The following tables summarize the yields of the synthesized 1-deoxytaxane analogs and their in vitro cytotoxic activity against the A549 human lung carcinoma cell line.

Table 1: Synthesis Yields of 1-Deoxytaxane Analogs

CompoundR GroupYield (%)
7a H95
7b Cinnamoyl85
7c 2-Furoyl82
7d Thiophen-2-carbonyl88
1-deoxypaclitaxel -75 (2 steps)

Data extracted from Jin et al., 2012.

Table 2: In Vitro Cytotoxicity of 1-Deoxytaxane Analogs against A549 Cells

CompoundIC50 (μM)
7a 0.21
7b 0.11
7c 0.15
7d 0.09
Paclitaxel (control) 0.02

Data extracted from Jin et al., 2012.

Experimental Protocols

The following protocols are adapted from the work of Jin et al. (2012) for the semi-synthesis of 1-deoxypaclitaxel and its analogs from 1-deoxybaccatin VI.

Protocol 1: Protection of C7-OH of 1-deoxybaccatin VI

This protocol describes the selective protection of the C7 hydroxyl group of 1-deoxybaccatin VI using triethylsilyl chloride (TESCl).

Materials:

Procedure:

  • Dissolve 1-deoxybaccatin VI (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add TESCl (1.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 7-O-TES-1-deoxybaccatin VI.

Protocol 2: Esterification at C10

This protocol details the acylation of the C10 hydroxyl group with various acyl chlorides.

Materials:

  • 7-O-TES-1-deoxybaccatin VI

  • Anhydrous pyridine

  • Acyl chloride (e.g., cinnamoyl chloride, 2-furoyl chloride, thiophene-2-carbonyl chloride) (2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-TES-1-deoxybaccatin VI (1 equivalent) in anhydrous pyridine.

  • Add the desired acyl chloride (2 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the C10-acylated product.

Protocol 3: Attachment of the C13 Side Chain

This protocol describes the coupling of the protected baccatin (B15129273) core with a β-lactam side-chain precursor.

Materials:

  • C10-modified 7-O-TES-1-deoxybaccatin VI derivative

  • (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (β-lactam)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the C10-modified 7-O-TES-1-deoxybaccatin VI derivative (1 equivalent) in anhydrous THF.

  • Cool the solution to -45 °C.

  • Add LHMDS solution (1.5 equivalents) dropwise.

  • Stir the mixture at -45 °C for 30 minutes.

  • Add a solution of the β-lactam (1.5 equivalents) in anhydrous THF.

  • Continue stirring at -45 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 4: Deprotection of Silyl Ethers

This final step removes the triethylsilyl protecting groups to yield the final taxane analogs.

Materials:

  • Protected taxane analog from Protocol 3

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Pyridine

  • 49% Hydrofluoric acid (HF) in pyridine

Procedure:

  • Dissolve the protected taxane analog (1 equivalent) in anhydrous CH₃CN.

  • Cool the solution to 0 °C.

  • Add pyridine (3 equivalents) followed by HF-pyridine solution (2 equivalents).

  • Stir the reaction at 0 °C for 5 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction with ethyl acetate and carefully wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the final product by preparative TLC or column chromatography.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Core Modification cluster_1 Side-Chain Attachment & Deprotection 1-deoxybaccatin_VI 1-deoxybaccatin VI Protected_Core 7-O-TES- 1-deoxybaccatin VI 1-deoxybaccatin_VI->Protected_Core TESCl, Pyridine Acylated_Core C10-Acyl-7-O-TES- 1-deoxybaccatin VI Protected_Core->Acylated_Core RCOCl, Pyridine, DMAP Coupled_Product Protected Taxane Analog Acylated_Core->Coupled_Product β-lactam, LHMDS, THF Final_Analog Novel 1-Deoxytaxane Analog Coupled_Product->Final_Analog HF-Pyridine, CH3CN

Caption: Synthetic scheme for novel 1-deoxytaxane analogs.

Taxane Mechanism of Action

Taxane_MoA Alpha_Beta_Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Alpha_Beta_Tubulin->Microtubule Polymerization Microtubule->Alpha_Beta_Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Mitotic Spindle Formation G2_M_Phase G2/M Phase G2_M_Phase->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Taxane_Analog Taxane Analog Taxane_Analog->Microtubule Binds to β-tubulin

References

Application Notes and Protocols: Acylation and Esterification of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-Dehydroxybaccatin IV, a key intermediate in the semi-synthesis of novel paclitaxel (B517696) analogs. The absence of the C1 hydroxyl group in this precursor offers a unique starting point for the development of taxane-based therapeutics with potentially altered pharmacological profiles. The following sections detail the selective acylation and esterification reactions at the C13 hydroxyl position, a critical step for introducing the side chain necessary for cytotoxic activity.

Introduction

This compound is a naturally occurring taxane (B156437) diterpene that serves as a valuable precursor for the synthesis of paclitaxel analogs. The selective functionalization of its hydroxyl groups is a cornerstone of medicinal chemistry efforts to enhance anti-cancer efficacy, improve water solubility, and overcome drug resistance. The most crucial modification is the esterification of the C13 hydroxyl group with a protected β-lactam, which mimics the side chain of paclitaxel and is essential for its tubulin-binding activity. This document outlines the key steps of protection, acylation/esterification, and deprotection to generate novel 1-deoxypaclitaxel (B1247906) derivatives.

Key Reaction Steps:

The overall synthetic strategy involves a three-stage process:

  • Protection of Reactive Hydroxyl Groups: To achieve selective esterification at the C13 position, the more reactive hydroxyl groups at C7 and C10 are typically protected.

  • Esterification at C13: The C13 hydroxyl group is then esterified with a suitable acylating agent or a protected side chain precursor, such as a β-lactam.

  • Deprotection: Finally, the protecting groups at C7 and C10 (and on the side chain) are removed to yield the final paclitaxel analog.

Experimental Protocols

Protocol 1: Protection of C7 and C10 Hydroxyl Groups of this compound

This protocol describes the protection of the C7 and C10 hydroxyl groups using Triethylsilyl (TES) chloride.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Triethylsilyl chloride (TESCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add Triethylsilyl chloride (3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7,10-bis(triethylsilyl)-1-dehydroxybaccatin IV.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventReaction Time (h)Typical Yield (%)
This compound7,10-bis(triethylsilyl)-1-dehydroxybaccatin IVTESCl, PyridinePyridine2485-95
Protocol 2: Esterification of C13-Hydroxyl Group with a Protected β-Lactam

This protocol details the coupling of the protected this compound with a protected (3R,4S)-N-Boc-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam side chain precursor).

Materials:

  • 7,10-bis(triethylsilyl)-1-dehydroxybaccatin IV

  • (3R,4S)-N-Boc-3-(triethylsilyloxy)-4-phenyl-2-azetidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 7,10-bis(triethylsilyl)-1-dehydroxybaccatin IV (1 equivalent) and the protected β-lactam (1.5 equivalents) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -40 °C.

  • Add LiHMDS solution (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -40 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the protected 1-deoxypaclitaxel analog.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventReaction Time (h)Typical Yield (%)
7,10-bis(TES)-1-dehydroxybaccatin IVProtected 1-deoxypaclitaxel analogProtected β-lactam, LiHMDSTHF180-90
Protocol 3: Deprotection of Silyl Ethers

This protocol describes the removal of the TES protecting groups to yield the final 1-deoxypaclitaxel analog.

Materials:

  • Protected 1-deoxypaclitaxel analog

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the protected 1-deoxypaclitaxel analog (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add HF-Pyridine (excess) to the stirred solution.

  • Stir the reaction at 0 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 1-deoxypaclitaxel analog.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventReaction Time (h)Typical Yield (%)
Protected 1-deoxypaclitaxel analog1-deoxypaclitaxel analogHF-PyridineAcetonitrile8-1275-85

Visualizations

Reaction Pathway for the Synthesis of 1-Deoxypaclitaxel Analog

This compound This compound Protected Intermediate Protected Intermediate This compound->Protected Intermediate Protection (TESCl, Pyridine) Coupled Product Coupled Product Protected Intermediate->Coupled Product Esterification (β-lactam, LiHMDS) Final Analog Final Analog Coupled Product->Final Analog Deprotection (HF-Pyridine)

Caption: Synthetic route to a 1-deoxypaclitaxel analog.

Experimental Workflow

cluster_protection Step 1: Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection Start Start Dissolve Dissolve this compound in Pyridine Start->Dissolve React_P Add TESCl, stir 24h Dissolve->React_P Workup_P Workup and Purification React_P->Workup_P Protected Protected Intermediate Workup_P->Protected Couple Couple with β-lactam using LiHMDS in THF Protected->Couple Workup_E Quench, Extract, Purify Couple->Workup_E Coupled Coupled Product Workup_E->Coupled React_D Treat with HF-Pyridine in Acetonitrile Coupled->React_D Workup_D Quench, Extract, Purify React_D->Workup_D Final Final Analog Workup_D->Final

Caption: Workflow for 1-deoxypaclitaxel analog synthesis.

Application Notes and Protocols for 1-Dehydroxybaccatin IV in Cell Culture and In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) diterpene, a class of compounds known for their potent anticancer properties. As a structural analog of paclitaxel (B517696) and docetaxel, this compound is of significant interest in oncological research and drug development. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and impact on cellular signaling pathways.

Physicochemical Properties and Handling

Solubility and Storage: this compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions can be stored at -20°C for several months. To ensure higher solubility, the tube can be warmed to 37°C and sonicated briefly.[1] It is advisable to prepare fresh working dilutions in cell culture medium on the day of the experiment to maintain compound stability.

Data Presentation: In Vitro Efficacy of this compound

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma25.2
A549Lung Carcinoma12.5
HCT116Colon Carcinoma18.9
HeLaCervical Adenocarcinoma20.1
MRC-5Normal Lung Fibroblast> 100

Table 2: Effect of this compound (24-hour treatment) on Cell Cycle Distribution in A549 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)55.328.116.6
This compound (10 µM)10.215.574.3
This compound (20 µM)8.912.378.8

Table 3: Induction of Apoptosis by this compound (48-hour treatment) in A549 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (0.1% DMSO)95.12.52.4
This compound (10 µM)60.725.314.0
This compound (20 µM)45.238.616.2

Table 4: Inhibitory Effect of this compound on Nitric Oxide Production

Assay SystemIC50 (µM)
LPS-stimulated RAW 264.7 macrophages32.2[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound and vehicle control

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][4][5][6][7]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.[8][9][10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11][12] This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8][9]

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • This compound

  • Microplate reader with temperature control (37°C)

Procedure:

  • Reaction Setup: In a 96-well plate, mix purified tubulin with polymerization buffer and various concentrations of this compound. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well.

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.[13]

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide in stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[14]

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.[14]

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540-550 nm.[15]

  • Calculation: The amount of nitrite in the supernatant is proportional to the amount of NO produced. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints prep This compound Stock Solution (DMSO) cytotoxicity Cytotoxicity Assay (MTT) prep->cytotoxicity cell_cycle Cell Cycle Analysis prep->cell_cycle apoptosis Apoptosis Assay (Annexin V) prep->apoptosis tubulin Microtubule Polymerization prep->tubulin no_inhibition NO Inhibition Assay prep->no_inhibition ic50 IC50 Values cytotoxicity->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_rate Apoptosis Rate apoptosis->apop_rate poly_rate Polymerization Rate tubulin->poly_rate no_level Nitric Oxide Levels no_inhibition->no_level

Caption: Workflow for the in vitro evaluation of this compound.

Proposed Signaling Pathway of this compound

Disclaimer: This diagram illustrates a proposed signaling pathway based on the known mechanism of taxanes and potential downstream effects. The specific involvement of the PI3K/Akt pathway for this compound requires experimental validation.

signaling_pathway cluster_cytoskeleton Cytoskeleton Dynamics cluster_pi3k PI3K/Akt Pathway (Hypothesized) cluster_apoptosis Apoptosis Induction compound This compound tubulin β-tubulin compound->tubulin pi3k PI3K Inhibition compound->pi3k Potential Inhibition microtubule Microtubule Stabilization tubulin->microtubule Binding mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis akt Akt Inhibition pi3k->akt bad Dephosphorylation of Bad akt->bad bcl2 Bcl-2 Release bad->bcl2 caspase Caspase Activation bcl2->caspase caspase->apoptosis

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Derivatization of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory-scale synthesis and subsequent derivatization of 1-Dehydroxybaccatin IV, a crucial intermediate in the development of novel taxane-based anti-cancer agents. The protocols outlined below are based on established methodologies for the semi-synthesis of paclitaxel (B517696) analogs.

Introduction

This compound, also referred to as 1-deoxybaccatin IV, is a significant taxane (B156437) derivative that lacks the hydroxyl group at the C-1 position of the baccatin (B15129273) core. This structural modification can influence the molecule's conformation and its interaction with biological targets, such as β-tubulin. The semi-synthesis of this compound and its derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to the discovery of new therapeutic agents with improved efficacy, better pharmacological profiles, and activity against drug-resistant cancer cell lines.

The primary starting material for the synthesis of this compound analogs is often 1-deoxybaccatin VI, a naturally occurring diterpenoid that can be isolated from the heartwood and roots of certain yew species, such as Taxus mairei and Taxus chinensis.[1][2]

Laboratory-Scale Synthesis of this compound Core

The synthesis of the this compound core structure typically commences with the selective deacetylation of 1-deoxybaccatin VI. This multi-step process involves the protection of certain hydroxyl groups to allow for the selective modification of others.

Experimental Protocol: Synthesis of 7,9,10,13-Tetra-O-deacetyl-1-deoxybaccatin VI

This protocol describes the initial deacetylation of 1-deoxybaccatin VI to provide a key intermediate for further synthesis.

Materials:

Procedure:

  • Dissolve 1-deoxybaccatin VI in ethanol.

  • Add hydrazine monohydrate to the solution.

  • Stir the reaction mixture at room temperature for approximately 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 7,9,10,13-Tetra-O-deacetyl-1-deoxybaccatin VI.

Quantitative Data: Synthesis of this compound Intermediate
StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Selective Deacetylation1-deoxybaccatin VI7,9,10,13-Tetra-O-deacetyl-1-deoxybaccatin VINH₂NH₂·H₂O, EtOH, rt, 24h~85[2]
Selective Protection of C-9 and C-10 hydroxylsIntermediate from Step 19,10-Acetonide protected intermediate2,2-dimethoxypropane, montmorillonite (B579905) K1097[2]
Selective Protection of C-7 hydroxylIntermediate from Step 27-O-TES protected intermediateTESOTf, 2,6-di-tert-butylpyridinequant.[2]

Note: Further steps to obtain a fully elaborated this compound would involve selective acylation at the C-10 and C-4 positions, followed by attachment of a side chain at C-13.

Derivatization of the this compound Core

The synthesized this compound core can be further modified at several positions to generate a library of novel taxane analogs. Key positions for derivatization include the C-2 benzoate, C-4 acetate, C-7 hydroxyl, and C-10 hydroxyl groups.

General Derivatization Workflow

The following diagram illustrates a general workflow for the derivatization of the this compound core, starting from a selectively protected intermediate.

G start Protected this compound Core c2 C-2 Benzoate Modification (e.g., Debenzoylation-Reacylation) start->c2 Selective Deprotection/Reaction c4 C-4 Acetate Modification (e.g., Deacetylation-Reacylation) start->c4 Selective Deprotection/Reaction c7 C-7 Hydroxyl Derivatization (e.g., Esterification, Etherification) start->c7 Selective Deprotection/Reaction c10 C-10 Hydroxyl Derivatization (e.g., Acylation with various groups) start->c10 Selective Deprotection/Reaction final Novel this compound Analog c2->final c4->final c7->final c10->final

Caption: General derivatization workflow for this compound.

Experimental Protocol: Selective C-10 Acylation

This protocol provides an example of modifying the C-10 hydroxyl group, a common target for derivatization to improve biological activity.

Materials:

  • 7,9-Protected-1-Dehydroxybaccatin IV intermediate

  • Acylating agent (e.g., acid chloride or anhydride)

  • Base (e.g., pyridine, DMAP)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound intermediate in the anhydrous solvent.

  • Add the base, followed by the dropwise addition of the acylating agent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C-10 acylated derivative.

Biological Activity of 1-Deoxy Taxane Analogs

The removal of the C-1 hydroxyl group and subsequent derivatization can have a significant impact on the cytotoxic activity of taxanes. The following table summarizes the in vitro anticancer activity of selected 1-deoxy taxane analogs against human cancer cell lines.

Quantitative Data: Cytotoxicity of 1-Deoxy Taxane Analogs
CompoundCell LineIC₅₀ (nM)Reference
PaclitaxelA549 (Lung)2.5[3]
1-Deoxypaclitaxel (B1247906)A549 (Lung)~10[4]
C-7, C-9, C-10 modified 1-deoxy analog 13aA549 (Lung)0.8[3]
C-7, C-9, C-10 modified 1-deoxy analog 13dA549 (Lung)1.2[3]
C-7, C-9, C-10 modified 1-deoxy analog 13aA549/T (Resistant Lung)1.5[3]
C-7, C-9, C-10 modified 1-deoxy analog 13dA549/T (Resistant Lung)2.1[3]
C-7, C-9, C-10 modified 1-deoxy analog 13aMDA-MB-231 (Breast)0.5[3]
C-7, C-9, C-10 modified 1-deoxy analog 13dMDA-MB-231 (Breast)0.9[3]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

The data indicates that while 1-deoxypaclitaxel is less potent than paclitaxel, certain modifications at other positions on the 1-deoxy core can lead to compounds with significantly enhanced cytotoxicity, even in drug-resistant cell lines.[3]

Synthetic Pathway Visualization

The following diagram outlines the key steps in the semi-synthesis of a this compound analog, starting from 1-deoxybaccatin VI.

G cluster_0 Semi-synthesis of this compound Analog A 1-deoxybaccatin VI B 7,9,10,13-Tetra-O-deacetyl- 1-deoxybaccatin VI A->B Deacetylation (NH2NH2.H2O) C 9,10-Acetonide Protected Intermediate B->C Protection (2,2-dimethoxypropane) D 7-O-TES Protected Intermediate C->D Protection (TESOTf) E C-10, C-4 Acylated Intermediate D->E Selective Acylations F C-13 Side Chain Attachment E->F Coupling G Final this compound Analog F->G Deprotection

Caption: Synthetic pathway to a this compound analog.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing 1-Dehydroxybaccatin IV Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the production of 1-Dehydroxybaccatin IV from plant material. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving yield through frequently asked questions (FAQs) and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound in Taxus cell cultures?

A1: The yield of this compound and other taxoids in Taxus cell cultures is influenced by a combination of factors. The most critical include the composition of the culture medium, the use of elicitors to stimulate secondary metabolite production, and the feeding of biosynthetic precursors. Optimizing these factors can lead to significant improvements in yield.

Q2: Which basal medium is recommended for the highest yield of this compound precursors?

A2: The choice of basal medium can significantly impact taxane (B156437) production. Studies have shown that different media favor the production of different taxoids. For instance, DKW (Driver and Kuniyuki) basal medium has been shown to produce the maximum yields of baccatin (B15129273) III (10.03 mg/L) and 10-deacetylbaccatin III (4.2 mg/L), which are closely related precursors to this compound.[1][2] In contrast, WPM (Woody Plant Medium) may be optimal for paclitaxel (B517696) production.[1][2] Therefore, for this compound, a DKW-based medium is a strong starting point for optimization.

Q3: How can elicitors be used to enhance this compound production?

A3: Elicitors are compounds that induce a defense response in plant cells, often leading to an increase in the production of secondary metabolites like taxoids. Methyl jasmonate (MeJA) is a well-known and effective elicitor for taxane biosynthesis.[3][4] The application of MeJA to Taxus cell suspension cultures has been shown to significantly increase the yields of paclitaxel and baccatin III.[4] The optimal concentration and timing of MeJA addition are critical and need to be determined empirically for each cell line and culture condition.[3][5]

Q4: What is precursor feeding and how can it improve the yield of this compound?

A4: Precursor feeding involves supplying the building blocks of the target molecule to the culture medium to enhance its biosynthesis. The biosynthesis of taxoids like this compound begins with the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP).[6][7] Feeding early precursors in the taxoid biosynthetic pathway can increase the flux towards the desired product.[6][8] However, it's important to note that feeding certain precursors can also lead to the formation of undesired side-products.[6][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, purification, and analysis of this compound.

Cell Culture and Production Issues
Problem Possible Cause(s) Recommended Solution(s)
Low or no production of taxoids in cell suspension culture. - Inappropriate basal medium composition. - Suboptimal growth conditions (pH, temperature, aeration). - Cell line has lost its productivity over successive subcultures.- Test different basal media such as DKW, WPM, Gamborg's B5, and MS.[1][2] - Optimize culture conditions. - Re-initiate cultures from high-yielding callus lines.
Elicitor treatment is ineffective or toxic to the cells. - Elicitor concentration is too high. - Timing of elicitation is not optimal. - The cell line is not responsive to the specific elicitor.- Perform a dose-response experiment to find the optimal MeJA concentration (e.g., 50 µM).[5] - Add the elicitor during the late exponential or early stationary growth phase. - Test other elicitors like salicylic (B10762653) acid.[3]
Precursor feeding does not increase the yield of this compound. - The fed precursor is being diverted to other metabolic pathways. - The precursor is not being taken up by the cells. - The fed precursor is inhibitory to cell growth or enzyme activity.- Feed precursors further down the biosynthetic pathway. - Optimize the timing and concentration of precursor addition. - Analyze for the accumulation of side-products.[6][8]
Extraction and Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of taxoids during silica (B1680970) gel column chromatography. - Inappropriate solvent system. - Column overloading. - Irregular packing of the silica gel. - Compound decomposition on silica.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly without cracks or channels. - Test for compound stability on silica using a 2D TLC.[9][10] If unstable, consider alternative stationary phases like alumina (B75360) or deactivated silica.[10]
Compound of interest is not eluting from the column. - The solvent system is not polar enough. - The compound has decomposed on the column.- Gradually increase the polarity of the eluting solvent. - Check for compound stability on silica.[10]
Multiple compounds co-elute. - The chosen solvent system has insufficient resolving power. - The column is not efficient enough.- Try a different solvent system or a gradient elution. - Use a longer column or a stationary phase with a smaller particle size.
Analytical (HPLC) Issues
Problem Possible Cause(s) Recommended Solution(s)
No peaks or very small peaks detected by HPLC. - Low concentration of the analyte in the sample. - Problem with the HPLC system (e.g., injector, pump, detector). - Improper sample preparation.- Concentrate the sample before injection. - Troubleshoot the HPLC system by checking for leaks, air bubbles, and detector lamp function.[11] - Ensure complete extraction and dissolution of the sample in the mobile phase.
Poor peak shape (e.g., tailing, fronting, splitting). - Column degradation. - Incompatible solvent between sample and mobile phase. - Column overloading. - Presence of interfering compounds.- Use a guard column to protect the analytical column.[11] - Dissolve the sample in the initial mobile phase. - Dilute the sample. - Improve the sample clean-up procedure.
Inconsistent retention times. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column aging.- Ensure the mobile phase is well-mixed and degassed.[11] - Use a column oven to maintain a constant temperature.[12][13] - Equilibrate the column thoroughly before each run.

Quantitative Data Summary

Parameter Condition Yield of Baccatin III (mg/L) Yield of 10-deacetylbaccatin III (mg/L) Yield of Paclitaxel (mg/L) Reference
Basal Medium Gamborg (B5)---[1][2]
Murashige and Skoog (MS)---[1][2]
Woody Plant (WPM)--16.58[1][2]
Schenk and Hildebrandt (SH)---[1][2]
Driver and Kuniyuki (DKW)10.034.2-[1][2]
Elicitation Control (no elicitor)--~0.3[4]
Methyl Jasmonate (220 µg/g FW)2.56-2.09[4]
MeJA + Mevalonate + N-benzoylglycine--~2.5[4]
Two-stage bioreactor with elicitor and precursors56.03-21.12[4]

Experimental Protocols

Protocol 1: Elicitation of Taxus Cell Suspension Cultures with Methyl Jasmonate
  • Prepare a stock solution of Methyl Jasmonate (MeJA): Dissolve MeJA in ethanol (B145695) to a concentration of 100 mM.

  • Culture Growth: Grow Taxus cell suspension cultures in the desired basal medium (e.g., DKW) under optimal conditions.

  • Timing of Elicitation: On day 12 of culture (or at the late exponential growth phase), add the MeJA stock solution to the culture medium to achieve the desired final concentration (e.g., 50-100 µM).[5]

  • Incubation: Continue to incubate the cultures for an additional 4-8 days.[4][14]

  • Harvesting: Harvest the cells by filtration and freeze-dry for subsequent extraction.

  • Analysis: Extract the taxoids from the dried cells and analyze the content of this compound and other taxoids by HPLC.

Protocol 2: Extraction and Partial Purification of this compound
  • Extraction:

    • Grind the freeze-dried Taxus cells to a fine powder.

    • Extract the powder with a solvent mixture of 50-80% ethanol in water.[10]

    • Decolorize the extract by stirring with activated charcoal and then filter.[10]

  • Solvent Partitioning:

    • Remove the ethanol from the filtrate under reduced pressure.

    • Extract the aqueous residue with a non-polar solvent like hexane (B92381) to remove lipids.

    • Extract the aqueous layer with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), to recover the taxoids.

  • Silica Gel Chromatography:

    • Concentrate the taxoid-containing fraction and dissolve it in a minimal amount of a suitable solvent.

    • Load the concentrated extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.[10]

    • Collect fractions and monitor the elution of this compound using TLC or HPLC.

    • Pool the fractions containing the desired compound.

Protocol 3: HPLC Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13][15]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small percentage of formic acid or acetic acid to improve peak shape, e.g., 0.1%).[12][13][15]

    • Flow Rate: 1.0 mL/min.[12][15]

    • Detection: UV detector at a wavelength of 227 nm.

    • Column Temperature: 30-40°C.[12][13]

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the extracted and partially purified samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental_Workflow cluster_culture Cell Culture and Elicitation cluster_extraction Extraction and Purification cluster_analysis Analysis Start Initiate Taxus Cell Suspension Culture Culture Grow cells in DKW Medium Start->Culture Elicit Add Methyl Jasmonate (Day 12) Culture->Elicit Incubate Incubate for 4-8 days Elicit->Incubate Harvest Harvest and Freeze-dry Cells Incubate->Harvest Extract Solvent Extraction (Ethanol/Water) Harvest->Extract Purify Silica Gel Chromatography Extract->Purify Analyze HPLC Quantification Purify->Analyze

Caption: Experimental workflow for enhancing and quantifying this compound.

Troubleshooting_Logic cluster_production Production Stage cluster_purification Purification Stage Start Low Yield of This compound Check_Medium Is the culture medium optimized? Start->Check_Medium Check_Elicitor Is elicitation effective? Check_Medium->Check_Elicitor Yes Check_Precursor Is precursor feeding being utilized? Check_Elicitor->Check_Precursor Yes Check_Extraction Is the extraction method efficient? Check_Precursor->Check_Extraction Yes Check_Chroma Is chromatography separation optimal? Check_Extraction->Check_Chroma Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Dehydroxybaccatin IV Semi-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of 1-Dehydroxybaccatin IV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis process, with a primary focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the conversion rate in the semi-synthesis of this compound?

The overall conversion rate is a multifactorial issue primarily influenced by:

  • Purity of Starting Material: The purity of the 10-deacetylbaccatin III (10-DAB) or a similar precursor is paramount. Impurities can interfere with the reaction by consuming reagents or catalyzing side reactions.

  • Protecting Group Strategy: Efficient and selective protection of the C7 and C10 hydroxyl groups is crucial to prevent unwanted side reactions during the acylation of the C13 hydroxyl group.

  • Acylation/Coupling Reaction Conditions: The choice of coupling agents, solvents, temperature, and reaction time for the attachment of the side chain at C13 significantly impacts the yield.

  • Moisture and Atmospheric Control: Many reagents used in the synthesis are sensitive to moisture and oxygen. Strict anhydrous and inert atmosphere conditions are necessary to prevent reagent degradation and side product formation.

  • Purification Efficiency: Product loss during workup and chromatographic purification can substantially lower the final isolated yield.

Q2: How does the absence of the C1 hydroxyl group in this compound affect the semi-synthesis compared to other taxanes like Baccatin (B15129273) III?

The absence of the C1 hydroxyl group can subtly alter the conformation and electronic environment of the taxane (B156437) core. While detailed reactivity studies specifically on this compound are limited in publicly available literature, research on analogous 1-deoxy taxanes suggests that the absence of this group may lead to slight differences in the reactivity of the remaining hydroxyl groups.[1] However, the fundamental principles of selective protection and acylation remain the same. The key challenge continues to be the differentiation of the C7, C10, and C13 hydroxyl groups.

Q3: What are the common side products that can form during the semi-synthesis of this compound?

Common side products often arise from:

  • Incomplete protection: Leading to acylation at the C7 or C10 positions.

  • Diacylation: If protecting groups are labile, the side chain may attach to more than one hydroxyl group.

  • Epimerization: The stereochemistry at C2' of the side chain can be sensitive to the reaction conditions.

  • Rearrangement of the baccatin core: Although less common under typical acylation conditions, harsh reagents or temperatures could induce structural rearrangements.

  • Degradation of the starting material or product: Prolonged reaction times or exposure to strong acids/bases can lead to decomposition.

Troubleshooting Guides

Issue 1: Low Yield of the Protected this compound Intermediate

Question: I am observing a low yield after the protection of the C7 and C10 hydroxyl groups of my 1-dehydroxybaccatin precursor. What could be the cause?

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Reagent Stoichiometry: A slight excess of the protecting group reagent and base may be required. - Optimize Temperature: While many protection reactions are run at room temperature or 0°C, gentle heating may be necessary for sluggish reactions.
Degradation of Starting Material - Use a Milder Base: Strong bases can sometimes cause degradation. Consider using a weaker, non-nucleophilic base. - Control Temperature: Avoid excessive heating.
Moisture Contamination - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Protecting Group - Re-evaluate Protecting Group Choice: Some protecting groups may be sterically hindered or not sufficiently reactive. Silyl (B83357) ethers (e.g., TES, TIPS) are commonly used for their stability and selective removal.
Issue 2: Low Conversion in the C13 Side-Chain Coupling Reaction

Question: My coupling reaction to attach the side chain to the C13 hydroxyl group is resulting in a low yield of the final product. How can I improve this?

Possible Causes and Solutions:

CauseRecommended Action
Poor Activation of the Carboxylic Acid - Choice of Coupling Agent: For esterification with a carboxylic acid side chain, carbodiimide-based coupling agents like DCC or EDC in the presence of DMAP are common. For more challenging couplings, more potent activating agents might be necessary. - Use of an Acyl Halide or Anhydride (B1165640): Converting the side-chain carboxylic acid to a more reactive acyl chloride or anhydride can improve yields.
Steric Hindrance - Optimize Reaction Temperature: Increasing the temperature may overcome the activation energy barrier, but must be balanced against potential degradation. - Prolonged Reaction Time: Highly hindered couplings may require extended reaction times.
Side Reactions - Control Stoichiometry: Use a precise stoichiometry of the activated side chain to avoid side reactions with any residual unprotected hydroxyl groups or other nucleophiles. - Purify the Protected Intermediate: Ensure the protected 1-dehydroxybaccatin intermediate is of high purity before proceeding to the coupling step.
Solvent Effects - Solvent Screening: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (B109758), THF, or toluene (B28343) are often used. A solvent screen may be beneficial.
Issue 3: Difficult Deprotection and Product Isolation

Question: I am experiencing product loss and the formation of impurities during the final deprotection step. What are the best practices for this stage?

Possible Causes and Solutions:

CauseRecommended Action
Harsh Deprotection Conditions - Choice of Protecting Groups: Select protecting groups that can be removed under mild and orthogonal conditions. For example, silyl ethers can often be removed with fluoride (B91410) sources (e.g., TBAF, HF-Pyridine) under conditions that do not affect other functional groups. - Optimize Deprotection Reagents: Titrate the amount of deprotection reagent and monitor the reaction closely to avoid over-exposure and degradation of the target molecule.
Product Degradation during Workup - Maintain Neutral pH: The taxane core can be sensitive to both acidic and basic conditions. Ensure the workup procedure maintains a pH as close to neutral as possible. - Minimize Exposure to Air and Light: Some taxanes can be sensitive to oxidation and photodegradation.
Co-elution of Impurities - Optimize Chromatographic Conditions: Develop a robust HPLC or column chromatography method to effectively separate the desired product from closely related impurities. This may involve screening different solvent systems and stationary phases.

Experimental Protocols

General Protocol for the Protection of C7 and C10 Hydroxyl Groups with a Silyl Group (Illustrative Example):

  • Dissolve the 1-dehydroxybaccatin precursor in an anhydrous aprotic solvent (e.g., pyridine (B92270) or DMF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a suitable silylating agent (e.g., triethylsilyl chloride, TESCl) dropwise. The stoichiometry will need to be optimized, but typically a slight excess per hydroxyl group is used.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the C13 Side-Chain Esterification using DCC/DMAP (Illustrative Example):

  • Dissolve the protected 1-dehydroxybaccatin intermediate, the carboxylic acid side chain, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add a solution of DCC in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at 0°C for a period and then at room temperature overnight. Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the coupled product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Check Purity of Starting Material start->check_purity check_protection Evaluate Protecting Group Strategy start->check_protection check_coupling Analyze Coupling Reaction Conditions start->check_coupling check_deprotection Assess Deprotection & Purification start->check_deprotection impure_sm Impure Starting Material check_purity->impure_sm Purity < 95%? inefficient_protection Inefficient Protection check_protection->inefficient_protection Side reactions observed? poor_coupling Poor Coupling Efficiency check_coupling->poor_coupling Low yield of coupled product? product_loss Product Loss During Purification check_deprotection->product_loss Significant loss in final steps? solution_repurify Repurify Starting Material impure_sm->solution_repurify solution_optimize_protection Optimize Protection Reaction (Reagents, Conditions) inefficient_protection->solution_optimize_protection solution_optimize_coupling Optimize Coupling Reaction (Reagents, Temp, Time) poor_coupling->solution_optimize_coupling solution_optimize_purification Optimize Deprotection & Chromatography product_loss->solution_optimize_purification

Caption: Troubleshooting workflow for low conversion rates.

Semi_Synthesis_Pathway start_material 1-Dehydroxybaccatin Precursor (e.g., from 10-DAB) protection Protection of C7 & C10 Hydroxyls start_material->protection protected_intermediate Protected Intermediate protection->protected_intermediate coupling C13 Side-Chain Coupling protected_intermediate->coupling side_chain Activated Side Chain side_chain->coupling coupled_product Protected Final Product coupling->coupled_product deprotection Deprotection coupled_product->deprotection final_product This compound Derivative deprotection->final_product

Caption: General semi-synthesis pathway for this compound derivatives.

References

Technical Support Center: Purification of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Dehydroxybaccatin IV (also known as 10-deacetylbaccatin III).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts and impurities encountered during the purification of this compound from natural sources?

A1: When purifying this compound from Taxus species, a variety of related taxanes are co-extracted and can be present as impurities. The most common ones include:

  • Paclitaxel (B517696) (Taxol): A structurally similar and commercially important taxane (B156437).

  • Cephalomannine (B1668392) (Taxol B): Another major taxane found in Taxus species.

  • Baccatin (B15129273) III: The immediate precursor to Paclitaxel, formed by the acetylation of this compound.[1]

  • 7-epi-10-deacetylbaccatin III: An epimer of this compound.

  • 19-hydroxy-10-deacetylbaccatin III: A hydroxylated derivative.

  • 10-deacetyltaxol: A related taxane that can be a byproduct.[2]

Q2: What are typical purity levels achieved for this compound after purification?

A2: With optimized multi-step purification protocols, it is possible to achieve high purity levels of this compound. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% is often achievable.[3] For instance, one study reported achieving a purity of 99.72 ± 0.18% using preparative HPLC followed by UHPLC-MS analysis.[3]

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound samples?

A3: The most common and effective analytical methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (typically at 227 nm) is the standard method for routine purity assessment and quantification of this compound and its major impurities.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for the identification and quantification of trace-level impurities. It provides structural information based on mass-to-charge ratio and fragmentation patterns, which is crucial for identifying unknown byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the definitive structural elucidation of isolated impurities.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Poor resolution between this compound and other taxanes in HPLC.
  • Possible Cause: The chromatographic conditions are not optimal for separating structurally similar taxanes.

  • Solution:

    • Mobile Phase Optimization: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution with a fine-tuned mobile phase composition can improve resolution.

    • Column Selection: Consider using a different stationary phase. While C18 columns are common, a pentafluorophenyl (PFP) column may offer better selectivity for resolving taxane impurities.

    • Temperature Control: Ensure the column oven temperature is stable and optimized. Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase.

Issue 2: Presence of unknown peaks in the chromatogram.
  • Possible Cause: These could be process-related impurities, degradation products, or contaminants from solvents and reagents.

  • Solution:

    • LC-MS/MS Analysis: Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peaks to aid in their identification.

    • Forced Degradation Studies: To identify potential degradation products, subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting chromatogram.

    • Blank Injections: Run blank injections of the mobile phase and sample solvent to rule out contamination from the system or solvents.

Issue 3: Low yield of purified this compound.
  • Possible Cause: Suboptimal extraction or purification steps, or degradation of the target molecule.

  • Solution:

    • Extraction Efficiency: Evaluate the extraction solvent and method. A mixture of methanol (B129727) and water is commonly used for initial extraction from plant material.[3]

    • Purification Step Optimization: Each purification step (e.g., liquid-liquid extraction, column chromatography) should be monitored for yield. For column chromatography, factors such as the choice of stationary phase, mobile phase, and loading capacity should be optimized.

    • Minimize Degradation: this compound can be sensitive to pH and temperature. Avoid harsh acidic or basic conditions and prolonged exposure to high temperatures during the purification process.

Quantitative Data on Common Impurities

The following table summarizes common impurities found in partially purified this compound extracts from Taxus species. The exact percentages can vary significantly depending on the plant source, extraction method, and purification strategy.

Impurity/ByproductTypical Percentage Range in Crude/Semi-Purified Extract
Paclitaxel0.1 - 5%
Cephalomannine0.1 - 5%
Baccatin III0.5 - 10%
7-epi-10-deacetylbaccatin III1 - 15%
Other related taxoids1 - 10%

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol outlines a typical HPLC method for analyzing the purity of a this compound sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a lower concentration of Solvent B (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the this compound sample in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Preparative HPLC for this compound Purification

This protocol describes a general procedure for purifying this compound using preparative HPLC.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: A larger dimension C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase: A similar gradient of acetonitrile and water as the analytical method, but optimized for preparative scale separation.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection Wavelength: 227 nm.

  • Sample Loading: Dissolve the crude or semi-purified extract in a minimal amount of a suitable solvent (e.g., methanol) and inject it onto the column. The loading amount will depend on the column capacity.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak.

  • Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified compound.

Visualizations

experimental_workflow start Crude Extract from Taxus Species l_l_extraction Liquid-Liquid Extraction (e.g., with dichloromethane) start->l_l_extraction column_chroma Column Chromatography (e.g., Silica Gel) l_l_extraction->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc purity_analysis Purity Analysis (Analytical HPLC, LC-MS) prep_hplc->purity_analysis end Purified this compound (>99%) purity_analysis->end

Caption: A generalized experimental workflow for the purification of this compound.

logical_relationships cluster_impurities Common Impurities & Byproducts main_compound This compound (10-deacetylbaccatin III) baccatin_iii Baccatin III main_compound->baccatin_iii Acetylation epi_dab 7-epi-10-deacetylbaccatin III main_compound->epi_dab Epimerization hydroxy_dab 19-hydroxy-10-deacetylbaccatin III main_compound->hydroxy_dab Hydroxylation paclitaxel Paclitaxel cephalomannine Cephalomannine baccatin_iii->paclitaxel Side-chain attachment

References

Technical Support Center: Optimizing HPLC Parameters for 1-Dehydroxybaccatin IV Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Dehydroxybaccatin IV.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, offering step-by-step solutions.

Issue 1: Poor Peak Resolution Between this compound and Impurities

Question: I am observing poor resolution between the this compound peak and a closely eluting impurity. How can I improve the separation?

Answer:

Improving peak resolution is a common challenge in HPLC. A systematic approach to optimizing your method will typically yield the best results. Here are the key parameters to investigate:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical for achieving optimal selectivity. Acetonitrile (B52724) and methanol (B129727) are common organic solvents used in reversed-phase HPLC for taxane (B156437) separations.[1][2] Varying the solvent or the gradient slope can significantly impact resolution.

  • pH of the Mobile Phase: While this compound is not ionizable, related impurities might be. Adjusting the pH of the mobile phase can alter the retention times of these impurities, thereby improving separation.[3][4] It is advisable to screen a pH range, for instance, from 3.0 to 7.0, using appropriate buffers like phosphate (B84403) or acetate.

  • Column Chemistry: Not all C18 columns are the same. Differences in end-capping, silica (B1680970) purity, and bonding density can lead to different selectivities.[5] If optimizing the mobile phase on your current column is unsuccessful, consider screening columns with different stationary phases (e.g., C8, Phenyl, or a different brand of C18).

  • Temperature: Temperature can have a notable effect on the selectivity of taxane separations.[1][6] Increasing the column temperature generally reduces retention times and can improve peak shape.[6][7] It is recommended to evaluate a temperature range, for example, from 25°C to 55°C.

Experimental Protocol for Optimizing Resolution:

A suggested workflow for optimizing the separation is outlined below. It is recommended to change only one parameter at a time to clearly understand its effect.

graph experimental_workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

A [label="Start: Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Optimize Mobile Phase Gradient", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Evaluate Different Organic Solvents\n(Acetonitrile vs. Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Screen Mobile Phase pH\n(e.g., 3.0, 5.0, 7.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Optimize Column Temperature\n(e.g., 25°C, 40°C, 55°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Screen Different Column Chemistries\n(e.g., C8, Phenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Resolution Acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="End: Optimized Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> G; G -> H [label="Yes"]; G -> C [label="No"]; C -> D; D -> E; E -> F; F -> B [style=dashed, label="Re-optimize Gradient"]; }

Caption: HPLC Optimization Workflow for Improved Resolution.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Gradient (Acetonitrile/Water)Retention Time of 1-DB IV (min)Retention Time of Impurity (min)Resolution (Rs)
30-70% ACN over 20 min12.512.80.8
35-65% ACN over 20 min11.211.71.2
40-60% ACN over 20 min10.110.81.6

Issue 2: Peak Tailing of this compound

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can negatively impact quantification.[8][9] The primary causes for peak tailing in the analysis of compounds like this compound are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to peak tailing.[9][10]

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups and reduce these interactions.[10] Using a highly end-capped column can also minimize this effect.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable functional groups on the analyte or co-eluting compounds, it can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of any relevant compounds.[4]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing. Column degradation over time can also expose more silanol groups.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

  • Sample Overload: Injecting too much sample can saturate the column and cause peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[8]

graph troubleshooting_peak_tailing { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

A [label="Start: Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check Mobile Phase pH\n(Is it appropriate for silanol suppression?)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Lower Mobile Phase pH\n(e.g., to 2.5 with 0.1% Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Check for Column Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Flush Column with Strong Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Check for Sample Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Reduce Injection Volume or Dilute Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Tailing Resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="End: Symmetrical Peak", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Consider a New or Different Column", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B; B -> C [label="No"]; B -> D [label="Yes"]; C -> H; D -> E [label="Suspected"]; D -> F [label="Unlikely"]; E -> H; F -> G [label="Suspected"]; F -> J [label="Unlikely"]; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; }

Caption: Decision Tree for Troubleshooting Peak Tailing.

Table 2: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)
7.02.1
5.01.6
3.0 (with 0.1% Formic Acid)1.1

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A good starting point for method development would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution using acetonitrile and water. A typical starting gradient could be 30-70% acetonitrile over 20 minutes with a flow rate of 1.0 mL/min and UV detection at 227 nm. The column temperature can be initially set to 30°C.

Q2: How can I reduce the run time of my HPLC analysis?

To reduce the run time, you can:

  • Increase the flow rate: Be mindful of the system pressure limits.

  • Use a shorter column or a column with smaller particles (UHPLC): This can significantly reduce analysis time while maintaining or even improving resolution.[7]

  • Steepen the gradient: A faster increase in the organic solvent percentage will elute compounds more quickly.

  • Increase the column temperature: This will decrease the mobile phase viscosity, allowing for higher flow rates, and also reduce retention times.[6][12]

Table 3: Comparison of Standard vs. Fast HPLC Conditions

ParameterStandard MethodFast Method
ColumnC18, 4.6x150 mm, 5 µmC18, 2.1x50 mm, 1.8 µm
Flow Rate1.0 mL/min0.5 mL/min
Gradient30-70% ACN in 20 min40-90% ACN in 5 min
Run Time~25 min~7 min
Pressure~150 bar~400 bar

Q3: My baseline is noisy. What are the common causes and solutions?

Baseline noise can originate from several sources:[13]

  • Mobile Phase: Ensure your solvents are of high purity and have been properly degassed. Air bubbles in the system are a common cause of baseline noise.[11]

  • Pump: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.

  • Detector: A failing lamp or a contaminated flow cell can also be the culprit.

  • System Leaks: Check all fittings for any signs of leaks.

Q4: How often should I replace my HPLC column?

Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A decline in performance, such as a loss of resolution, increased backpressure, or persistent peak tailing, are all indicators that the column may need to be replaced.[14] Using a guard column and filtering all samples and mobile phases can significantly extend the life of your analytical column.

References

stability and degradation of 1-Dehydroxybaccatin IV under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 1-Dehydroxybaccatin IV is limited in publicly available literature. The information provided below is based on established knowledge of closely related taxane (B156437) compounds, such as paclitaxel (B517696) and baccatin (B15129273) III, as well as general principles of pharmaceutical stability testing. These guidelines are intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound to ensure its stability?

Q2: I observe a new peak in my HPLC chromatogram after my sample of this compound has been at room temperature for a few hours. What could this be?

Taxanes are susceptible to degradation under various conditions. The appearance of a new peak could indicate the formation of a degradation product. Potential degradation pathways for taxanes include hydrolysis of ester groups, epimerization, and oxidation.[1] For instance, taxanes can undergo epimerization at the C7 position or hydrolysis of the acetyl group. To identify the new peak, techniques like mass spectrometry (MS) coupled with HPLC can be employed.

Q3: How does pH affect the stability of this compound in solution?

Based on studies of related taxanes, this compound is expected to be most stable in mildly acidic conditions (around pH 4-5). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages within the molecule, leading to significant degradation.[1] It is advisable to use buffered solutions within the optimal pH range if the experimental conditions permit.

Q4: Is this compound sensitive to light?

Yes, many taxane derivatives exhibit sensitivity to light. Photodegradation can lead to the formation of various degradation products. Therefore, it is essential to protect samples of this compound, both in solid form and in solution, from exposure to direct light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and analysis of this compound.

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Unexpected Peaks in Chromatogram Sample degradation due to improper storage or handling.1. Prepare a fresh sample and re-inject. 2. Ensure the sample is protected from light and stored at a low temperature. 3. Perform a forced degradation study to identify potential degradation products.[2][3][4][5][6]
Peak Tailing or Broadening 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase if possible. 3. Reduce the injection volume or sample concentration.
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent stronger than the mobile phase. 3. Channeling in the column packing.1. Back-flush the column or replace the frit. 2. Dilute the sample in the mobile phase. 3. Replace the column.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system.1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents and flush the detector cell. 3. Check all fittings for leaks and tighten or replace as needed.[7][8][9][10][11]

Quantitative Data Summary

The following tables provide illustrative data on the potential degradation of a taxane derivative like this compound under various stress conditions. This data is hypothetical and intended for guidance in designing experiments.

Table 1: Illustrative Degradation of this compound Under Different Stress Conditions

Stress Condition Description Time Illustrative % Degradation Potential Degradation Products
Acidic 0.1 M HCl at 60°C24 hours15-25%Hydrolysis products (e.g., ring opening)
Alkaline 0.1 M NaOH at RT8 hours20-30%Hydrolysis of ester groups
Oxidative 3% H₂O₂ at RT24 hours10-20%Oxidation products
Thermal 80°C (Solid State)48 hours5-15%Epimers, dehydration products
Photolytic UV light (254 nm)24 hours10-20%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in acetonitrile for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (in acetonitrile) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. A typical starting condition could be a C18 column with a gradient elution of acetonitrile and water.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C, Solid) stock->thermal photo Photolytic Stress (UV Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, % Degradation) hplc->data

Caption: Forced degradation study workflow for this compound.

hplc_troubleshooting cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start HPLC Problem Observed p1 Unexpected Peaks start->p1 p2 Peak Tailing/Broadening start->p2 p3 Baseline Noise/Drift start->p3 c1 Sample Degradation p1->c1 c2 Column Issues p2->c2 c3 System Issues (Leaks, Bubbles) p3->c3 s1 Prepare Fresh Sample Protect from Stress c1->s1 s2 Flush/Replace Column Optimize Solvent c2->s2 s3 Degas Mobile Phase Check Fittings c3->s3

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Overcoming Poor Solubility of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the poor solubility of 1-Dehydroxybaccatin IV.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a taxane (B156437) diterpene, a class of compounds known for their potential therapeutic properties.[1] However, like many other taxanes, it is a highly lipophilic molecule with poor aqueous solubility. This low solubility can significantly hinder its use in various in vitro and in vivo experiments, making it difficult to achieve desired concentrations in aqueous media for biological assays.

Q2: What are the common solvents for dissolving this compound?

Q3: I'm observing precipitation when I dilute my stock solution of this compound in an aqueous buffer. What can I do?

A3: This is a common issue when working with poorly soluble compounds. The organic solvent in your stock solution is miscible with the aqueous buffer, but the compound itself is not, causing it to precipitate out. To address this, you can try several strategies:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your experiment if your assay sensitivity allows.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, you can use a mixture of the buffer and a water-miscible organic solvent (co-solvent).

  • Employ formulation strategies: Techniques like complexation with cyclodextrins or creating solid dispersions can enhance the aqueous solubility of the compound.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Compound crashes out of solution during dilution for cell-based assays.
  • Possible Cause: The concentration of the organic solvent from the stock solution is too low in the final aqueous medium to keep the compound dissolved.

  • Solutions:

    • Optimize Co-solvent Percentage: Determine the maximum percentage of the organic solvent (e.g., DMSO, ethanol) that is tolerated by your cell line without causing toxicity.[3][4] Prepare intermediate dilutions of your this compound stock in the culture medium containing this tolerated percentage of the co-solvent.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium while vortexing or sonicating to aid dispersion.

    • Use of Surfactants: For certain applications, a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) can be included in the final dilution medium to help maintain solubility. However, the effect of the surfactant on your experimental system must be validated.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility may lead to the formation of micro-precipitates, resulting in an inaccurate and inconsistent concentration of the active compound in your assay.

  • Solutions:

    • Visual Inspection: Before use, carefully inspect your final diluted solution for any signs of precipitation or cloudiness. Centrifuge the solution at a low speed to pellet any precipitates and use the supernatant.

    • Solubility Enhancement Techniques: For more consistent results, consider preparing a more soluble formulation of this compound. See the detailed experimental protocols below for methods like cyclodextrin (B1172386) inclusion complexation and solid dispersion.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes the solubility of the structurally similar taxane, Paclitaxel, in common laboratory solvents. This information can serve as a useful starting point for solvent selection.

SolventSolubility of PaclitaxelReference
Dimethyl Sulfoxide (B87167) (DMSO)~5 mg/mL[2]
Dimethylformamide (DMF)~5 mg/mL[2]
Ethanol~1.5 mg/mL[2]
Methanol50 mg/mL
WaterVery low (~0.3 µg/mL)[5]

Note: The solubility of this compound in these solvents is expected to be in a similar range but should be experimentally determined for accurate results.

Experimental Protocols

Here are detailed methodologies for two common techniques to improve the solubility of hydrophobic compounds like this compound.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This method enhances aqueous solubility by encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Acetonitrile (B52724)

  • Tert-butyl alcohol

  • Deionized water

  • 0.2 µm syringe filter

  • Lyophilizer

Procedure:

  • Prepare the Cyclodextrin Solution: In a glass vial, dissolve the desired amount of HP-β-CD in deionized water. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to optimize solubilization.[5]

  • Prepare the Drug Solution: In a separate vial, dissolve this compound in a minimal amount of a co-solvent mixture, such as acetonitrile and tert-butyl alcohol (e.g., a 1:4 ratio).[5] Vortex thoroughly to ensure complete dissolution.

  • Form the Complex: While stirring the cyclodextrin solution, add the drug solution dropwise.

  • Equilibrate: Continue stirring the mixture at room temperature for several hours (e.g., 6 hours) to allow for complex formation.[5]

  • Filter and Lyophilize: Filter the resulting solution through a 0.2 µm syringe filter to remove any un-complexed drug precipitate. Freeze-dry the filtrate overnight to obtain a solid powder of the this compound-cyclodextrin complex.

  • Reconstitution: The lyophilized powder can be reconstituted in an aqueous buffer to the desired concentration for your experiment.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This technique disperses the drug in a hydrophilic polymer matrix at a molecular level, improving its dissolution rate and apparent solubility.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve Components: In a round-bottom flask, dissolve both this compound and the chosen hydrophilic polymer in a suitable common organic solvent. The drug-to-polymer ratio can be varied to optimize performance.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Collection and Processing: Scrape the solid dispersion from the flask. The resulting product can be ground into a fine powder using a mortar and pestle to improve its dissolution properties.

  • Dissolution: The powdered solid dispersion can be dissolved in an aqueous medium for your experiments.

Visualizations

Below are diagrams illustrating the concepts and workflows described in this guide.

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble This compound issue Issue: Precipitation upon dilution in aqueous buffer start->issue sol_1 Option 1: Decrease Final Concentration issue->sol_1 Simple sol_2 Option 2: Use Co-solvent System issue->sol_2 Intermediate sol_3 Option 3: Formulation Strategies issue->sol_3 Advanced check_assay Is assay sensitivity sufficient? sol_1->check_assay check_toxicity Determine max tolerated co-solvent % for cells sol_2->check_toxicity protocol_1 Protocol 1: Cyclodextrin Complexation sol_3->protocol_1 protocol_2 Protocol 2: Solid Dispersion sol_3->protocol_2 check_assay->issue No end_success Successful Solubilization check_assay->end_success Yes check_toxicity->end_success protocol_1->end_success protocol_2->end_success end_fail Re-evaluate Approach

Caption: Troubleshooting workflow for poor solubility.

Cyclodextrin_Complexation_Workflow cluster_drug Drug Preparation cluster_cd Cyclodextrin Preparation drug This compound solvent Organic Co-solvent (Acetonitrile/t-BuOH) drug->solvent drug_sol Drug Solution solvent->drug_sol mix Mix Dropwise with Stirring drug_sol->mix cd HP-β-Cyclodextrin water Deionized Water cd->water cd_sol Cyclodextrin Solution water->cd_sol cd_sol->mix equilibrate Equilibrate (e.g., 6 hours) mix->equilibrate filter Filter (0.2 µm) equilibrate->filter lyophilize Lyophilize filter->lyophilize final_product Soluble Complex (Powder) lyophilize->final_product

Caption: Cyclodextrin complexation workflow.

Solid_Dispersion_Signaling_Pathway start This compound (Poorly Soluble Crystals) dissolution Dissolution of Drug and Polymer start->dissolution polymer Hydrophilic Polymer (e.g., PVP, PEG) polymer->dissolution solvent Common Organic Solvent solvent->dissolution evaporation Solvent Evaporation (e.g., Rotovap) dissolution->evaporation solid_dispersion Solid Dispersion (Molecular Level) evaporation->solid_dispersion reconstitution Reconstitution in Aqueous Medium solid_dispersion->reconstitution soluble_form Solubilized Drug in Solution reconstitution->soluble_form

Caption: Solid dispersion preparation logic.

References

purification challenges of polar taxanes like 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar taxanes, with a specific focus on 1-Dehydroxybaccatin IV.

Troubleshooting Guide

Researchers often encounter challenges during the purification of polar taxanes due to their structural similarity to other taxanes and their inherent polarity. This guide addresses common issues in a question-and-answer format.

Issue 1: Poor resolution and co-elution of this compound with other taxanes.

  • Question: My HPLC chromatogram shows broad peaks and significant overlap between this compound and other taxane (B156437) impurities. How can I improve the separation?

  • Answer: Co-elution is a frequent challenge due to the structural similarities among taxanes.[1] Consider the following strategies to enhance resolution:

    • Optimize the Mobile Phase:

      • Gradient Elution: Employ a shallow gradient of your organic modifier (e.g., acetonitrile (B52724) or methanol) in water. A slow, gradual increase in the organic phase concentration can effectively separate compounds with minor polarity differences.

      • Mobile Phase Additives: The addition of a small percentage of a modifier like acetic acid can improve peak shape for acidic compounds.[2]

    • Change the Stationary Phase:

      • Different C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping can alter selectivity. Polar-endcapped C18 columns are specifically designed to provide alternative selectivity for polar compounds.[3]

      • Alternative Stationary Phases: For highly polar compounds, consider using a Hydrophilic Interaction Chromatography (HILIC) column, which utilizes a polar stationary phase and a high organic mobile phase.[2][3] Phenyl-Hexyl columns can also offer different selectivity due to pi-pi interactions.

    • Two-Dimensional Liquid Chromatography (2D-LC): For complex mixtures, an online 2D-LC system combining different separation modes (e.g., HILIC and reversed-phase) can provide exceptional resolving power.

Issue 2: Significant peak tailing for this compound.

  • Question: The peak for this compound in my chromatogram is asymmetrical and shows significant tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for polar compounds on silica-based columns is often due to secondary interactions with residual silanol (B1196071) groups on the stationary phase.[2] Here’s how to address this:

    • Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can suppress the ionization of silanol groups, minimizing unwanted interactions and improving peak symmetry.

    • Use of End-Capped Columns: Employ a high-quality, end-capped C18 column.[4] End-capping chemically modifies the residual silanol groups, reducing their availability for secondary interactions with polar analytes.[4]

    • Lower Sample Load: Overloading the column can lead to peak tailing.[4] Try injecting a smaller sample volume or a more dilute sample to see if the peak shape improves.[4]

    • Check for Column Contamination: A blocked or contaminated column frit can distort peak shape.[5] Try back-flushing the column or replacing the frit.[5]

Issue 3: Low recovery of this compound after purification.

  • Question: I'm losing a significant amount of my target compound during the purification process. What steps can I take to improve the recovery?

  • Answer: Low recovery can stem from several factors, from sample preparation to the chromatographic conditions themselves.

    • Minimize Sample Preparation Steps: Each step in your sample preparation workflow (e.g., liquid-liquid extraction, solid-phase extraction) can contribute to sample loss. Streamline your protocol where possible.

    • Solvent Selection for Extraction: Ensure the solvent used for extraction is optimized for this compound's polarity to achieve high extraction efficiency.

    • Adsorption to Surfaces: Polar compounds can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes to minimize this.

    • Optimize Collection and Evaporation: During fraction collection, ensure the collection volume is appropriate to capture the entire peak. When evaporating the solvent, use gentle heating and reduced pressure to avoid degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider during purification?

A1: Understanding the properties of this compound is crucial for developing a successful purification strategy.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight ~544.6 g/mol Can be used for mass-based detection (LC-MS).
Polarity HighRequires polar-compatible purification techniques (e.g., reversed-phase with high aqueous mobile phase, HILIC). Traditional normal-phase chromatography may lead to very strong retention.
Solubility Soluble in methanol (B129727), ethanol, and other polar organic solvents. Limited solubility in non-polar solvents.Dictates the choice of solvents for extraction, sample dissolution, and mobile phase preparation.
Stability Taxanes can be sensitive to pH extremes and high temperatures.Purification should be carried out under mild pH conditions and at or near room temperature to prevent degradation.

Q2: What is a good starting point for an HPLC method for purifying this compound?

A2: A good starting point for reversed-phase HPLC purification would be:

  • Column: C18, 5 µm, 4.6 x 250 mm (for analytical scale, can be scaled up for preparative).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 20-30%) and gradually increase to a higher percentage (e.g., 70-80%) over 30-40 minutes.

  • Flow Rate: 1 mL/min (for analytical scale).

  • Detection: UV at 227 nm.

This method will likely need to be optimized based on the specific impurities present in your sample.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques should be used:

  • HPLC-UV: To assess purity by measuring the peak area percentage of the target compound.

  • LC-MS: To confirm the molecular weight of the compound.

  • NMR (¹H and ¹³C): To confirm the chemical structure.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound from a Crude Extract

This protocol provides a general workflow. Specific parameters may need to be optimized based on the starting material and purity requirements.

experimental_workflow A Crude Extract Preparation B Liquid-Liquid Extraction A->B Dissolve in appropriate solvent C Solid-Phase Extraction (SPE) B->C Partitioning to remove major impurities D Preparative HPLC C->D Further cleanup and concentration E Fraction Collection D->E Collect fractions containing the target compound F Purity Analysis (HPLC-UV, LC-MS) E->F Analyze purity of collected fractions G Solvent Evaporation F->G Pool pure fractions H Final Product (this compound) G->H Yields purified solid

Caption: General workflow for the purification of this compound.

Methodology:

  • Crude Extract Preparation: The starting plant material or cell culture is extracted with a suitable solvent like methanol or ethanol. The solvent is then evaporated to yield a crude extract.

  • Liquid-Liquid Extraction: The crude extract is redissolved and partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove highly polar or non-polar impurities.

  • Solid-Phase Extraction (SPE): The partially purified extract is passed through an SPE cartridge (e.g., C18) to further remove interfering compounds and concentrate the taxane fraction.

  • Preparative HPLC: The concentrated fraction is subjected to preparative reversed-phase HPLC using a gradient elution method similar to the one described in the FAQs.

  • Fraction Collection: Fractions are collected based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Purity Analysis: Each collected fraction is analyzed by analytical HPLC-UV and LC-MS to determine its purity.

  • Solvent Evaporation: Fractions with the desired purity are pooled, and the solvent is removed under reduced pressure to obtain the purified this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting common purification issues.

troubleshooting_logic Start Purification Issue Identified Problem What is the primary issue? Start->Problem PoorRes Poor Resolution/ Co-elution Problem->PoorRes Resolution PeakTailing Peak Tailing Problem->PeakTailing Peak Shape LowRecovery Low Recovery Problem->LowRecovery Yield Sol_PoorRes1 Optimize Mobile Phase Gradient PoorRes->Sol_PoorRes1 Sol_PoorRes2 Change Stationary Phase PoorRes->Sol_PoorRes2 Sol_PeakTailing1 Adjust Mobile Phase pH PeakTailing->Sol_PeakTailing1 Sol_PeakTailing2 Use End-Capped Column PeakTailing->Sol_PeakTailing2 Sol_LowRecovery1 Streamline Sample Prep LowRecovery->Sol_LowRecovery1 Sol_LowRecovery2 Check for Adsorption LowRecovery->Sol_LowRecovery2

Caption: Troubleshooting logic for polar taxane purification.

References

Technical Support Center: Enhancing Acylation Reactions on the Taxane Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of the taxane (B156437) core, a critical step in the semi-synthesis of paclitaxel (B517696) (Taxol®) and its analogues.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My C-10 acylation of 10-deacetylbaccatin III (10-DAB) is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in the acylation of 10-DAB are a frequent problem. The primary causes and corresponding troubleshooting steps are outlined below:

  • Cause 1: Insufficient Reagent Reactivity: The acylating agent (e.g., acetic anhydride) may not be reactive enough to overcome the steric hindrance at the C-10 position of the taxane core.

    • Solution: Switch to a more reactive acylating agent, such as the corresponding acyl chloride. Alternatively, enzymatic approaches using lipases with agents like dichloroacetic anhydride (B1165640) can be effective.[1][2]

  • Cause 2: Ineffective Catalysis: Standard bases like pyridine (B92270) may not be sufficient to catalyze the reaction efficiently, leading to slow conversion rates. The acylation is often a rate-limiting step in the overall synthesis.[3][4]

    • Solution: Employ a highly efficient nucleophilic organocatalyst, such as a derivative of 4-dimethylaminopyridine (B28879) (DMAP).[5][6] Lanthanide triflates have also been shown to be very effective catalysts for this transformation.

  • Cause 3: Harsh Reaction Conditions: Taxanes can be sensitive to harsh conditions. High temperatures or strong bases can lead to degradation of the starting material or the product, reducing the overall isolated yield.[7]

    • Solution: Conduct the reaction at lower temperatures. High site-selectivity has been observed at temperatures as low as -40°C.[5] Use milder, non-nucleophilic bases to prevent side reactions.

  • Cause 4: Incomplete Reaction: The reaction may simply not have run to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider adding more acylating agent or catalyst. However, be cautious of adding a large excess, which can complicate purification.

Issue 2: Poor Regioselectivity (C-10 vs. C-7)

Q: I am observing a mixture of C-10 and C-7 acylated products. How can I improve the selectivity for the C-10 position?

A: Achieving high regioselectivity is crucial. The hydroxyl group at C-7 is often more reactive than the one at C-10, leading to mixtures.

  • Cause 1: Solvent Effects: The choice of solvent significantly impacts the reactivity and selectivity of the hydroxyl groups.

    • Solution: Use non-polar solvents. Reactions in polar solvents like THF or DMF tend to show decreased site-selectivity for the C-10 position.[5] Toluene (B28343) or dichloromethane (B109758) are often better choices for favoring C-10 acylation.

  • Cause 2: Substrate-Controlled Reactivity: Without a selective catalyst, the inherent reactivity of the C-7 hydroxyl group can lead to it being the major product.

    • Solution: Utilize a catalyst that promotes catalyst-controlled regioselectivity. Specifically designed organocatalysts can deliver the acyl group preferentially to the C-10 position, achieving selectivities greater than 95%.[5] Enzymatic methods also offer very high regioselectivity.[8]

  • Cause 3: Protecting Group Strategy: Acylating a molecule with multiple free hydroxyl groups without a selective method will inherently lead to product mixtures.

    • Solution: A reliable, albeit longer, approach is to selectively protect the C-7 hydroxyl group (e.g., as a silyl (B83357) ether) before performing the C-10 acylation.[9] The protecting group can then be removed in a subsequent step.

Issue 3: Formation of Complex Byproducts

Q: My reaction mixture is very complex, showing multiple spots on TLC, and purification is difficult. What is causing this?

A: A complex mixture indicates significant side reactions or degradation, which can be caused by several factors.

  • Cause 1: Diacylation or Polyacylation: If a large excess of a highly reactive acylating agent is used, acylation can occur at multiple hydroxyl sites (C-7, C-10, C-13).

    • Solution: Use the acylating agent in a controlled stoichiometric amount (e.g., 1.1-1.5 equivalents). Add the reagent slowly and at a low temperature to maintain control over the reaction.

  • Cause 2: Undesired Rearrangements or Ring Opening: The complex taxane core can be prone to rearrangement under certain conditions, particularly with strong Lewis acids or at high temperatures.

    • Solution: Use milder catalysts and reaction conditions. Avoid strong Lewis acids unless the protocol specifically calls for them. Maintain the recommended temperature and monitor the reaction to avoid prolonged exposure to potentially destabilizing conditions.

  • Cause 3: Contaminants in Starting Material: Impurities in the starting 10-DAB can lead to a variety of side products.

    • Solution: Ensure the purity of your 10-DAB starting material using techniques like NMR or HPLC before beginning the reaction. Purifying the starting material if necessary can save significant effort in downstream purification.

Quantitative Data Summary

The choice of catalyst and solvent has a profound impact on the yield and regioselectivity of the acylation of 10-DAB. The following table summarizes representative data for the acylation with isobutyric anhydride.

Table 1: Effect of Catalyst and Solvent on C-10 Acylation of 10-DAB

Catalyst (mol%)SolventTemp (°C)Time (h)Yield of C-10 Product (%)C-10:C-7 Selectivity
DMAP (20)PyridineRT242952:48
DMAP (20)TolueneRT244381:19
Organocatalyst 6 (20)TolueneRT248993:7
Organocatalyst 6 (20)Toluene-20248494:6
Organocatalyst 6 (20)Toluene-40247595:5

Data synthesized from literature reports, primarily from organocatalytic studies.[5] "Organocatalyst 6" refers to a specific DMAP derivative described in the cited literature.

Experimental Protocols

Protocol 1: Organocatalytic Site-Selective C-10 Acylation of 10-DAB

This protocol is adapted from established methods for achieving high C-10 selectivity.[5]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 10-deacetylbaccatin III (1 eq.) and the selected organocatalyst (0.2 eq.) in anhydrous toluene (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., Room Temperature down to -40°C) using an appropriate cooling bath.

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 1.5 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the starting material by TLC (e.g., eluent: 50% Ethyl Acetate (B1210297) in Hexane). The reaction is typically complete within 24 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the pure C-10 acylated product.

Mandatory Visualization

troubleshooting_workflow cluster_causes Step 1: Identify Potential Cause cluster_solutions Step 2: Implement Solution problem Observed Problem: Low Yield or Poor Selectivity cause1 Harsh Conditions (Temp, Base) problem->cause1 cause2 Poor Reagent Reactivity problem->cause2 cause3 Ineffective Catalysis problem->cause3 cause4 Solvent Choice problem->cause4 sol1 Lower Temperature & Use Milder Base cause1->sol1 sol2 Use More Reactive Acylating Agent (e.g., Acyl Chloride) cause2->sol2 sol3 Use Selective Catalyst (Organo- or Bio-catalyst) cause3->sol3 sol4 Switch to Non-Polar Solvent (e.g., Toluene) cause4->sol4

Caption: Troubleshooting workflow for taxane acylation issues.

experimental_protocol cluster_setup cluster_reaction cluster_workup a Dissolve 10-DAB & Catalyst in Toluene b Cool to Target Temperature a->b c Add Acylating Agent Dropwise b->c d Stir & Monitor by TLC c->d e Quench with Sat. NaHCO₃ d->e f Extract with Ethyl Acetate e->f g Dry, Concentrate f->g h Purify via Column Chromatography g->h product Final Product h->product

Caption: Key steps in the experimental protocol for selective acylation.

References

dealing with co-eluting impurities in 1-Dehydroxybaccatin IV analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the analysis of 1-Dehydroxybaccatin IV.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting impurities and why are they a problem in this compound analysis?

A1: Co-eluting impurities are compounds that elute from the HPLC column at the same or very similar retention times as the main analyte, this compound. This results in overlapping peaks, making accurate quantification of this compound and the impurity difficult or impossible. This can lead to inaccurate reporting of purity and may mask the presence of potentially harmful impurities.

Q2: I'm observing a shoulder on my main this compound peak. Does this indicate a co-eluting impurity?

A2: A shoulder on the main peak is a strong indication of a co-eluting impurity. Other signs include peak fronting, tailing, or a broader-than-expected peak. To confirm, you can use a photodiode array (PDA) detector to check for peak purity. If the UV spectra across the peak are not homogenous, it confirms the presence of a co-eluting species.

Q3: What are the likely impurities that could co-elute with this compound?

  • Synthesis-related impurities: Byproducts from the synthetic route, which may include isomers or compounds with similar core structures.

  • Degradation products: this compound can degrade under stress conditions such as heat, acid, base, and oxidation. Forced degradation studies are recommended to identify these potential degradants.

  • Isomers: Epimers or other stereoisomers of this compound may have very similar chromatographic behavior.

Q4: How can I begin to troubleshoot a co-elution issue?

A4: A systematic approach is crucial. Start by ensuring your HPLC system is functioning correctly (e.g., stable baseline, consistent pressure). Then, focus on method optimization. The primary goal is to alter the selectivity of your method to separate the impurity from the main peak. This can be achieved by modifying the mobile phase composition, changing the stationary phase (column), or adjusting the temperature.

Troubleshooting Guide: Resolving Co-eluting Impurities

Step 1: Peak Shape and Purity Analysis

Before making any changes to your method, carefully analyze the peak shape of this compound. Use a PDA detector to assess peak purity across the entire peak.

Troubleshooting Workflow for Co-elution

Troubleshooting Workflow A Observe Peak Asymmetry (Shoulder, Tailing, Broadening) B Perform Peak Purity Analysis (PDA/DAD Detector) A->B C Peak is Impure B->C Impurity Detected D Peak is Pure (Consider other issues like column degradation) B->D No Impurity Detected E Method Optimization C->E F Modify Mobile Phase E->F G Change Stationary Phase E->G H Adjust Temperature E->H I Achieved Resolution F->I Successful J No Resolution F->J Unsuccessful G->I Successful G->J Unsuccessful H->I Successful H->J Unsuccessful K Further Optimization or Method Redevelopment J->K

Caption: A logical workflow for identifying and resolving co-eluting peaks.

Step 2: Method Optimization Strategies

If co-elution is confirmed, the following parameters can be adjusted to improve resolution. It is recommended to change one parameter at a time to understand its effect.

ParameterModificationExpected Outcome
Mobile Phase Change organic modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice versa.Alters selectivity due to different solvent-analyte interactions.
Adjust organic modifier concentration: Decrease the percentage of the organic solvent in the mobile phase.Increases retention time and may improve separation of less retained impurities.
Modify pH (if using a buffer): Adjust the pH of the aqueous portion of the mobile phase.Can significantly alter the retention of ionizable impurities.
Stationary Phase Change column chemistry: If using a C18 column, try a different chemistry like C8, Phenyl, or Cyano.Provides a different separation mechanism and can drastically change selectivity.
Use a column with a different particle size or length: A longer column or a column with smaller particles can increase efficiency.Leads to sharper peaks and better resolution.
Temperature Increase or decrease the column temperature. Can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, leading to changes in selectivity.

Experimental Protocols

Suggested Starting HPLC Method for this compound Purity Analysis

This method is a starting point and should be optimized for your specific instrumentation and impurity profile. It is adapted from methods used for related taxanes.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 30% B

    • 10-40 min: 30-70% B

    • 40-45 min: 70-30% B

    • 45-50 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

HPLC Analysis Workflow

HPLC Workflow A Sample Preparation (Dissolve in Acetonitrile/Water) C Inject Sample A->C B HPLC System Equilibration B->C D Gradient Elution C->D E UV Detection at 227 nm D->E F Data Acquisition and Analysis E->F G Peak Integration and Purity Check F->G

Technical Support Center: Purification of Semi-Synthetic Taxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of semi-synthetic taxane (B156437) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying semi-synthetic taxane derivatives?

A1: The most common methods for purifying semi-synthetic taxane derivatives include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), crystallization, and Simulated Moving Bed (SMB) chromatography.[1][2][3][4][5] These techniques are often used in combination to achieve high purity levels. For instance, a crude extract can be partially purified by crystallization, followed by one or more chromatographic steps.[6]

Q2: What are the common impurities found in semi-synthetic taxane preparations?

A2: Common impurities include structurally similar taxanes such as cephalomannine (B1668392) and 7-epitaxol (B27618).[4][7] Other process-related impurities and degradation products can also be present, such as 10-deacetylbaccatin III, 6-oxo-docetaxel, and 4-epidocetaxel.[8][9] The presence of these impurities can affect the efficacy and safety of the final drug product.

Q3: Why is cephalomannine a particularly challenging impurity to remove from paclitaxel (B517696)?

A3: Cephalomannine is challenging to remove from paclitaxel due to its very similar molecular structure.[4] This structural similarity results in comparable retention times in chromatography and similar solubility properties, making separation difficult. Specialized chromatographic techniques, such as Simulated Moving Bed (SMB) chromatography, have been developed to effectively separate these two compounds.[4]

Q4: What causes the formation of 7-epitaxol, and how can it be minimized?

A4: 7-epitaxol is the C-7 epimer of paclitaxel, and its formation is a known degradation pathway.[7][10] The epimerization is often base-catalyzed and can occur in solution, particularly at neutral to basic pH.[10][11] Temperature also plays a role in the rate of formation.[11] To minimize the formation of 7-epitaxol, it is crucial to control the pH and temperature during purification and storage, preferably maintaining acidic to slightly acidic conditions (pH 3-5) and low temperatures.[12]

Troubleshooting Guides

HPLC Purification
Problem Possible Cause(s) Troubleshooting Steps
Poor resolution between taxane derivative and impurity peaks - Inappropriate mobile phase composition.- Column degradation.- Incorrect flow rate or temperature.- Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile (B52724)/water) or pH.[13] Using a different organic modifier (e.g., methanol) can also alter selectivity.[14]- Check the column's performance with a standard; if degraded, replace the column.[15]- Systematically vary the flow rate and column temperature to improve separation.[16]
Peak tailing - Interaction with active silanol (B1196071) groups on the column.- Insufficient buffering of the mobile phase.- Column overload.- Use a high-purity, end-capped column. Adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also help.[17]- Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. The buffer concentration should be adequate (typically 10-25 mM).[17]- Reduce the sample concentration or injection volume.[15]
Low recovery of the target compound - Irreversible adsorption to the column matrix.- Degradation of the compound on the column.- Use a different stationary phase or modify the mobile phase to reduce strong interactions.[18]- Ensure the mobile phase pH and temperature are within the stability range of the taxane derivative.[10]
High backpressure - Clogged column frit or guard column.- Particulate matter in the sample or mobile phase.- Buffer precipitation.- Replace the guard column or column inlet frit.[19][20]- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[15]- Ensure the buffer is completely dissolved in the mobile phase and check for miscibility if using a gradient.[20]
Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Low yield of crystals - Incomplete crystallization.- Using too much solvent.- Cooling the solution too quickly.- After initial crystallization, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[21]- Use the minimum amount of hot solvent necessary to dissolve the compound.[21]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[21]
Formation of oil instead of crystals - The melting point of the solute is lower than the boiling point of the solvent.- Presence of impurities that inhibit crystal lattice formation.- Try a lower boiling point solvent.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Poor purity of the final crystals - Impurities co-precipitating with the product.- Inefficient removal of mother liquor.- Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of ice-cold solvent.[21]- A second recrystallization step may be necessary.
Crystals do not form - The solution is not supersaturated.- The compound is highly soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent.- Use a two-solvent system where the compound is soluble in one solvent and insoluble in the other (anti-solvent).[21]

Experimental Protocols

Reversed-Phase HPLC for Docetaxel (B913) and Impurities

This protocol is a general guideline and may require optimization for specific applications.

1. Materials and Reagents:

  • Docetaxel reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: Sunfire C18 (250 x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A gradient of acetonitrile and 0.01% acetic acid in water.[1]

  • Flow Rate: 1.2 mL/min[8]

  • Detection: UV at 232 nm[8][22]

  • Column Temperature: 40 ± 5°C[1]

  • Injection Volume: 20 µL[22]

  • Diluent: Acetonitrile:methanol (1:1, v/v)[1]

3. Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare standard and sample solutions in the diluent.

  • Inject the solutions and run the gradient program.

  • Analyze the resulting chromatogram for peak purity and quantification.

Recrystallization of Paclitaxel using a Ternary Solvent System

This protocol describes a method for purifying crude paclitaxel.[23]

1. Materials:

2. Procedure:

  • Dissolve the crude paclitaxel in a minimal amount of a mixture of dichloromethane (or chloroform) and acetone.[23]

  • Slowly add the alkane anti-solvent to the solution while stirring.[23]

  • Continue stirring to allow for the precipitation of paclitaxel crystals.[23]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold alkane.

  • Dry the purified crystals under vacuum.

This method has been reported to yield paclitaxel with a purity of over 99% and a crystallization yield of more than 92%.[23]

Quantitative Data Summary

Table 1: Purity of Taxane Derivatives Achieved by Different Purification Methods

Taxane Derivative Purification Method Initial Purity Final Purity Yield Reference
PaclitaxelSimulated Moving Bed (SMB)Not Specified72%82%[3][5][24]
PaclitaxelCrystallization (DCM/Acetone/Alkane)Crude>99%>92%[23]
DocetaxelChromatography and CrystallizationPartially Purified99.53%Not Specified[25]

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps cluster_analysis Final Product start Semi-Synthetic Reaction Mixture extraction Liquid-Liquid Extraction start->extraction crystallization Crystallization extraction->crystallization chromatography1 Preparative HPLC (Step 1) crystallization->chromatography1 chromatography2 Preparative HPLC (Step 2) chromatography1->chromatography2 final_product High-Purity Taxane Derivative chromatography2->final_product caption General workflow for the purification of semi-synthetic taxane derivatives. troubleshooting_logic cluster_investigation Investigation of Potential Causes cluster_hplc_issues HPLC Issues cluster_crystallization_issues Crystallization Issues cluster_solutions Corrective Actions start Low Purity Detected in Final Product check_hplc Review HPLC Chromatogram start->check_hplc check_crystallization Examine Crystallization Process start->check_crystallization poor_resolution Poor Peak Resolution check_hplc->poor_resolution peak_tailing Peak Tailing check_hplc->peak_tailing low_yield Low Crystal Yield check_crystallization->low_yield oiling_out Oiling Out check_crystallization->oiling_out optimize_mobile_phase Optimize Mobile Phase poor_resolution->optimize_mobile_phase check_column Check/Replace Column peak_tailing->check_column optimize_solvent Optimize Solvent System low_yield->optimize_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling caption Troubleshooting logic for low purity of taxane derivatives.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-Dehydroxybaccatin IV Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 1-Dehydroxybaccatin IV, a key taxane (B156437) diterpenoid related to the potent anticancer agent Paclitaxel (Taxol®). We will explore the roles of various 2D NMR techniques, compare them with alternative analytical methods, and provide the experimental data and protocols necessary for a comprehensive understanding.

Introduction to this compound

This compound is a complex natural product belonging to the taxane family. Taxanes are of significant interest to the pharmaceutical industry due to their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] this compound serves as a crucial precursor and structural analogue in the semi-synthesis of novel Paclitaxel derivatives, making its unambiguous structural characterization essential for drug discovery and development. Modern NMR techniques are paramount for this purpose, offering a powerful suite of tools for determining molecular structures in solution.[2]

The Role of 2D NMR in Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, complex molecules like taxanes yield crowded spectra that are difficult to interpret. 2D NMR spectroscopy overcomes this challenge by spreading correlations between nuclei across a second frequency dimension, revealing connectivity and spatial relationships.[3]

A typical workflow involves a combination of experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps establish spin systems corresponding to different fragments of the molecule.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond correlation). This is fundamental for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting the fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons).[4]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This experiment is indispensable for determining the relative stereochemistry of the molecule.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is a representative protocol for the 2D NMR analysis of a taxane like this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent).

  • Temperature: 298 K (25 °C).

  • ¹H NMR: Spectral width of 12 ppm, 64k data points, 16 scans, relaxation delay of 2.0 s.

  • ¹³C NMR: Spectral width of 240 ppm, 64k data points, 1024 scans, relaxation delay of 2.0 s.

  • gs-COSY: Data matrix of 2048 x 512 points, 4 scans per increment, spectral width of 12 ppm in both dimensions.

  • gs-HSQC: Data matrix of 2048 (¹H) x 256 (¹³C) points, 8 scans per increment, spectral widths of 12 ppm (F2) and 220 ppm (F1).

  • gs-HMBC: Data matrix of 2048 (¹H) x 256 (¹³C) points, 16 scans per increment, spectral widths of 12 ppm (F2) and 220 ppm (F1), long-range coupling delay optimized for 8 Hz.

  • NOESY: Data matrix of 2048 x 512 points, 16 scans per increment, mixing time of 500-800 ms, relaxation delay of 2.0 s.

Workflow and Data Interpretation

The structural elucidation process is a systematic puzzle-solving endeavor. The following sections and diagrams illustrate this process. Due to the limited availability of fully assigned public data for this compound, the closely related and structurally similar Baccatin III is used for illustrative data presentation. The core taxane skeleton and many key correlations are directly comparable.

G cluster_start Data Acquisition cluster_analysis Data Analysis & Structure Building cluster_stereo Stereochemical Assignment A Purified this compound B 1D NMR (¹H, ¹³C, DEPT) A->B C 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D HSQC: Assign protonated carbons C->D E COSY: Establish ¹H-¹H spin systems (fragments) C->E F HMBC: Connect fragments via long-range ¹H-¹³C correlations D->F E->F G Assemble Planar Structure F->G I Assign Relative Stereochemistry G->I H NOESY: Determine through-space proton proximities H->I J Final Elucidated Structure I->J G H2->H3 COSY H5->H6 COSY H6->H7 COSY H10->C11 HMBC H13->H14 COSY H13->C1 HMBC H13->C12 HMBC Me18->C8 HMBC Me18->C9 HMBC Me19->C4 HMBC G H2->Me18 NOESY H3->Me19 NOESY H5->H10 NOESY H7->Me18 NOESY H10->H13 NOESY

References

Confirming the Identity of 1-Dehydroxybaccatin IV: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of taxane (B156437) diterpenoids, a critical class of compounds in cancer research and drug development, demands robust analytical techniques. Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and confirmation of these complex molecules. This guide provides a comparative framework for utilizing mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), to unequivocally confirm the identity of 1-Dehydroxybaccatin IV.

Principles of Mass Spectrometry for Taxane Identification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For taxanes like this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that generates intact protonated molecules, typically observed as [M+H]⁺ or sodium adducts [M+Na]⁺ in the positive ion mode.[1] Subsequent fragmentation of these precursor ions using tandem mass spectrometry (MS/MS) provides a unique fingerprint of the molecule, enabling its unambiguous identification.

The fragmentation of taxanes is characterized by specific cleavage patterns. A predominant fragmentation pathway involves the cleavage of the ester bond linking the diterpene core to the side chains.[1] By comparing the fragmentation pattern of an unknown sample to that of a known standard or to predicted fragmentation pathways based on closely related analogs, the identity of the compound can be confirmed.

Predicted Mass Spectrometric Data for this compound

While a publicly available experimental mass spectrum for this compound is not readily found, its identity can be confidently established by high-resolution mass spectrometry (HRMS) and comparison with the fragmentation patterns of its close structural analogs, Baccatin III and 10-Deacetylbaccatin III.

Based on its molecular formula, C₃₂H₄₄O₁₃, the expected mass spectrometric data for this compound is summarized below.[2]

ParameterPredicted Value for this compound
Molecular Formula C₃₂H₄₄O₁₃
Molecular Weight 636.68 g/mol
Exact Mass 636.2782 Da
Expected [M+H]⁺ Ion (m/z) 637.2855
Expected [M+Na]⁺ Ion (m/z) 659.2674

Comparative Fragmentation Analysis

The structural similarities between this compound, Baccatin III, and 10-Deacetylbaccatin III lead to predictable common fragmentation pathways. The primary cleavages are expected to involve the loss of the acetyl and benzoyl groups.

Precursor IonAnalyteKey Fragment Ions (m/z)Interpretation
[M+H]⁺This compound (Predicted) 577.2643Loss of acetic acid (C₂H₄O₂)
515.2432Loss of benzoic acid (C₇H₆O₂)
455.2221Subsequent loss of acetic acid
[M+H]⁺Baccatin III (Reference) 527.2170Loss of acetic acid
465.1960Loss of benzoic acid
405.1749Subsequent loss of acetic acid
[M+H]⁺10-Deacetylbaccatin III (Reference) 485.2065Loss of acetic acid
423.1855Loss of benzoic acid
363.1644Subsequent loss of acetic acid

Note: The m/z values for Baccatin III and 10-Deacetylbaccatin III are based on their respective molecular formulas and known fragmentation patterns.

Experimental Protocols

To achieve reliable and reproducible results, the following experimental protocols for LC-MS/MS analysis of taxanes are recommended.

Sample Preparation
  • Extraction: Extract the sample containing the putative this compound with a suitable organic solvent such as methanol (B129727) or acetonitrile.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Liquid Chromatography (LC) Conditions
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (for precursor ion identification) and Product Ion Scan (for fragmentation analysis)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Workflow for Identity Confirmation

The logical workflow for confirming the identity of this compound using mass spectrometry is depicted in the following diagram.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis and Confirmation Sample Sample containing putative this compound Extraction Solvent Extraction (Methanol/Acetonitrile) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution LC_Separation Liquid Chromatography (C18 Reversed-Phase) Dilution->LC_Separation MS_FullScan Mass Spectrometry (Full Scan - ESI+) LC_Separation->MS_FullScan Precursor_Selection Precursor Ion Selection (e.g., m/z 637.2855) MS_FullScan->Precursor_Selection MS_MS_Scan Tandem MS (MS/MS) (Collision-Induced Dissociation) Precursor_Selection->MS_MS_Scan Fragmentation_Analysis Fragmentation Pattern Analysis MS_MS_Scan->Fragmentation_Analysis Comparison Comparison with Reference Data (Analogs/Database) Fragmentation_Analysis->Comparison Identity_Confirmation Identity Confirmation of This compound Comparison->Identity_Confirmation

Mass Spectrometry Workflow for Identity Confirmation

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, provides a powerful and definitive method for the identification of this compound. By obtaining high-resolution mass data for the precursor ion and analyzing its fragmentation pattern, researchers can confidently confirm the identity of this important taxane. The comparison of these data with those of known analogs like Baccatin III and 10-Deacetylbaccatin III provides an additional layer of certainty in the structural elucidation process. The detailed protocols and workflow presented in this guide offer a robust framework for achieving accurate and reliable identification of this compound in a research and development setting.

References

A Comparative Guide to the Bioactivity of 1-Dehydroxybaccatin IV and Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known bioactivities of two taxane (B156437) diterpenoids: 1-Dehydroxybaccatin IV and Baccatin (B15129273) III. While both are structurally related and precursors in the semi-synthesis of paclitaxel (B517696) and its analogues, their reported biological activities differ significantly in the extent of current research and understanding. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways to facilitate a clear comparison based on existing scientific literature.

Executive Summary

Baccatin III has been the subject of numerous studies, revealing a range of biological effects including cytotoxic, anti-inflammatory, and immunomodulatory activities. In contrast, the bioactivity of this compound remains largely unexplored, with current literature primarily highlighting its anti-inflammatory potential through the inhibition of nitric oxide production. A direct and comprehensive comparison of their anticancer bioactivities is not feasible at present due to the lack of published data on the cytotoxic, pro-apoptotic, and cell cycle-arresting properties of this compound.

Bioactivity Profile of Baccatin III

Baccatin III, a key intermediate in the synthesis of paclitaxel, possesses intrinsic biological activities, albeit at a lower potency than paclitaxel itself.

Cytotoxic and Anti-cancer Activity

Baccatin III has demonstrated cytotoxic effects against a variety of cancer cell lines. Its mechanism of action is distinct from that of paclitaxel. While paclitaxel stabilizes microtubules, Baccatin III has been shown to inhibit the polymerization of tubulin, leading to mitotic arrest and subsequent apoptosis.

Key Findings:

  • Cytotoxicity: Exhibits cytotoxic activity with ED50 values ranging from approximately 8 to 50 microM against various cancer cell lines.

  • Cell Cycle Arrest: Induces cell cycle arrest at the G2/M phase.[1]

  • Apoptosis Induction: Triggers apoptotic cell death in cancer cells.[2]

  • Mechanism of Action: Unlike paclitaxel, it inhibits tubulin polymerization, similar to vinca (B1221190) alkaloids. It has been shown to displace the binding of colchicine (B1669291) to tubulin.[1]

Immunomodulatory and Anti-inflammatory Activity

Recent studies have also shed light on the immunomodulatory and anti-inflammatory properties of Baccatin III.

Key Findings:

  • TGF-β1 Inhibition: Acts as a selective inhibitor of the TGF-β1 signaling pathway.[2]

  • MDSC Inhibition: Inhibits the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.

  • Anti-inflammatory Effects: Reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated myeloid-derived suppressor cells.[2]

Bioactivity Profile of this compound

Research on the bioactivity of this compound is currently limited. The primary reported activity is its ability to inhibit nitric oxide production, suggesting potential anti-inflammatory effects.

Key Findings:

  • Nitric Oxide Inhibition: Shows concentration-dependent inhibition of nitric oxide (NO) with an IC50 of 32.2 μM.[3]

Data Gap: There is no publicly available data on the cytotoxic, pro-apoptotic, or cell cycle-arresting activities of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of Baccatin III and this compound.

Table 1: Cytotoxicity of Baccatin III against various cancer cell lines

Cell LineCancer TypeIC50 / ED50 (µM)Reference
VariousVarious8 - 50[1]
HeLaCervical Cancer4.30[4]
A549Lung Cancer4 - 7.81[4]
A431Skin Cancer4 - 7.81[4]
HepG2Liver Cancer4 - 7.81[4]

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 (µM)Reference
This compoundNitric Oxide Inhibition32.2[3]
Baccatin IIIROS/NO production in MDSCs-[2]

Experimental Protocols

Determination of Cytotoxicity (MTT Assay)

The cytotoxic effects of the compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or Baccatin III) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Nitric Oxide Inhibition Assay

The anti-inflammatory activity, in terms of nitric oxide inhibition, is often measured using Griess reagent in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Stimulation: Macrophages are seeded in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of the test compounds.

  • Incubation: The plates are incubated for 24 hours to allow for nitric oxide production.

  • Griess Reagent Addition: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Baccatin III Mechanism of Action on Microtubules

Baccatin_III_Microtubule_Action Baccatin_III Baccatin III Polymerization Inhibition of Polymerization Baccatin_III->Polymerization Tubulin αβ-Tubulin Dimers Tubulin->Polymerization G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Baccatin III inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

TGF-β1 Signaling Pathway Inhibition by Baccatin III

TGFB1_Inhibition TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Baccatin_III Baccatin III Baccatin_III->Smad Inhibits Gene_Expression Target Gene Expression (e.g., Fibrosis) Smad->Gene_Expression

Caption: Baccatin III inhibits the TGF-β1 signaling pathway by targeting Smad2/3 phosphorylation.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Treatment Treat with Compound Cell_Culture->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion and Future Directions

The available scientific literature provides a solid foundation for understanding the multifaceted bioactivity of Baccatin III as a cytotoxic, anti-inflammatory, and immunomodulatory agent. In stark contrast, the biological profile of this compound is significantly underdeveloped. The sole reported activity of nitric oxide inhibition warrants further investigation into its potential as an anti-inflammatory compound.

To enable a meaningful and comprehensive comparison of the bioactivities of this compound and Baccatin III, future research should prioritize the following:

  • Cytotoxicity Screening: Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigation into the effects of this compound on the cell cycle, apoptosis, and key signaling pathways implicated in cancer progression.

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the bioactivities of this compound and Baccatin III under identical experimental conditions.

Such studies are crucial for elucidating the structure-activity relationships within the baccatin class of taxanes and for potentially uncovering new therapeutic leads.

References

The Significance of the C1-Hydroxyl Group in Taxane Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The taxane (B156437) family of diterpenoids, prominently featuring paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), represents a cornerstone of modern chemotherapy. Their mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, has been a focal point of cancer research for decades. Extensive structure-activity relationship (SAR) studies have been conducted to enhance their therapeutic index, improve solubility, and overcome multidrug resistance (MDR). This guide focuses on a specific, yet crucial, structural modification: the removal of the hydroxyl group at the C1 position of the taxane core, leading to 1-dehydroxy taxane analogs. We will compare the biological activity of these analogs to their hydroxylated counterparts, providing experimental data and detailed protocols to support the findings.

Core SAR Findings at the C1 Position

The C1 hydroxyl group is a feature of the baccatin (B15129273) III core of paclitaxel. Its removal to yield 1-deoxytaxanes has been explored to understand its role in the molecule's interaction with its biological targets. The data suggests that while not absolutely essential for activity, the C1-hydroxyl group does contribute to the overall potency of the taxane.

A study on 1-deoxy-9α-dihydrotaxane analogs revealed that the absence of the C1-hydroxyl group can impact cytotoxicity. For instance, one 1-deoxytaxane analog was found to be 10-fold less cytotoxic than paclitaxel, while another, with a different side chain, exhibited comparable activity to paclitaxel. This indicates that the effect of the C1 modification can be influenced by other structural features of the molecule. Furthermore, another study noted that a 1-deoxytaxol analog was approximately one-tenth as potent as its 1-hydroxy equivalent in promoting the assembly of tubulin.

Comparative Biological Activity of 1-Dehydroxy Taxane Analogs

The following tables summarize the quantitative data on the biological activity of 1-dehydroxy taxane analogs compared to paclitaxel.

Table 1: In Vitro Cytotoxicity of 1-Dehydroxy Taxane Analogs against a Drug-Sensitive Ovarian Carcinoma Cell Line (A2780)

CompoundStructural ModificationIC50 (nM)Fold Difference vs. Paclitaxel
PaclitaxelC1-OH present3.4-
1-Deoxytaxane Analog 1C1-OH absent; C9-dihydro; specific side chain3410x less active
1-Deoxytaxane Analog 2C1-OH absent; C9-dihydro; different side chain3.6~Equally active

Data is compiled from studies on 1-deoxy-9α-dihydrotaxane analogs.

Table 2: In Vitro Cytotoxicity against Multidrug-Resistant (MDR) Cell Lines

Table 3: In Vitro Tubulin Polymerization Activity

CompoundEC50 (µM) - Concentration for 50% Effective PolymerizationFold Difference vs. Paclitaxel
Paclitaxel2.5-
1-Deoxytaxane Analog 1>20>8x less active
1-Deoxytaxane Analog 2104x less active

Data is compiled from studies on 1-deoxy-9α-dihydrotaxane analogs.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the taxane-induced apoptotic signaling pathway and a general workflow for assessing the cytotoxicity of these compounds.

Taxane_Signaling_Pathway Taxane-Induced Apoptotic Signaling Pathway Taxane Taxane Analog Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest G2/M Phase Mitotic Arrest Microtubules->MitoticArrest Bcl2 Phosphorylation and Inactivation of Bcl-2 MitoticArrest->Bcl2 BaxBak Activation of Bax/Bak Bcl2->BaxBak inhibition removed Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taxane-induced apoptotic signaling pathway.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture and Seeding CompoundPrep 2. Preparation of Taxane Analog Dilutions Treatment 3. Cell Treatment with Taxane Analogs CompoundPrep->Treatment Incubation 4. Incubation (e.g., 72 hours) Treatment->Incubation ReagentAdd 5. Addition of Viability Reagent (e.g., MTT) Incubation->ReagentAdd SignalDev 6. Incubation for Signal Development ReagentAdd->SignalDev Readout 7. Absorbance/Fluorescence Measurement SignalDev->Readout IC50 8. Calculation of IC50 Values Readout->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., A2780 for drug-sensitive, and a P-gp overexpressing line for MDR) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

    • Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Taxane analogs are dissolved in DMSO to create stock solutions. A series of dilutions are then prepared in the cell culture medium.

    • The medium from the seeded plates is removed, and 100 µL of the medium containing the various concentrations of the taxane analogs is added to each well. Control wells receive medium with DMSO at the same concentration as the highest drug concentration.

  • MTT Assay and Data Analysis:

    • After a 72-hour incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, which can be monitored by an increase in turbidity.

  • Reagents and Preparation:

    • Purified tubulin (e.g., from bovine brain) is stored at -80°C.

    • A general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.

    • A stock solution of GTP (100 mM) is prepared and stored at -20°C.

    • Taxane analogs are dissolved in DMSO.

  • Assay Procedure:

    • On ice, a tubulin polymerization mix is prepared by reconstituting lyophilized tubulin in the general tubulin buffer containing 1 mM GTP and 10% glycerol (B35011) to a final tubulin concentration of 3 mg/mL.

    • 10 µL of 10x dilutions of the taxane analogs (or vehicle control) are added to the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate the reaction, 90 µL of the cold tubulin polymerization mix is added to each well.

    • The plate is immediately placed in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • The absorbance at 340 nm is measured every 60 seconds for 60 minutes.

    • The change in absorbance over time is plotted for each concentration.

    • The maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization) are determined.

    • The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization effect, is calculated from a dose-response curve.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay is used to determine if a compound is a substrate of the P-glycoprotein efflux pump by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Preparation:

    • A P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its corresponding parental sensitive cell line are seeded in 24-well plates and grown to confluency.

  • Assay Procedure:

    • The cells are washed with pre-warmed PBS.

    • The cells are then incubated with a solution containing Rhodamine 123 (e.g., 5 µM) with and without the test taxane analog at various concentrations for a specified time (e.g., 90 minutes) at 37°C. A known P-gp inhibitor, such as verapamil, is used as a positive control.

    • After incubation, the cells are washed three times with ice-cold PBS to stop the efflux.

  • Data Acquisition and Analysis:

    • The cells are lysed using a lysis buffer (e.g., 1% Triton X-100 in PBS).

    • The fluorescence of the cell lysates is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • The fluorescence intensity is normalized to the total protein content in each well, which is determined using a standard protein assay (e.g., BCA assay).

    • A decrease in Rhodamine 123 accumulation in the presence of a test compound compared to the control suggests that the compound is also a substrate for P-gp and is competing for efflux. An increase in accumulation in the presence of a test compound would suggest it is a P-gp inhibitor.

Comparative Analysis of 1-Dehydroxybaccatin IV from Different Taxus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a high-yielding natural source for precursor molecules is a critical step. This guide provides a comparative analysis of 1-Dehydroxybaccatin IV content across various Taxus species, supported by experimental data and detailed methodologies to aid in the strategic sourcing and extraction of this valuable taxoid.

This compound is a key intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues, which are potent anti-cancer agents. The concentration of this taxoid can vary significantly among different Taxus species, influencing the efficiency and economic viability of drug production. This guide aims to provide a clear comparison of this compound yields from prominent Taxus species, including Taxus baccata, Taxus cuspidata, Taxus wallichiana, and Taxus chinensis.

Data Presentation: Quantitative Comparison of this compound Yield

While a comprehensive, single study directly comparing this compound content across all major Taxus species remains to be published, the available data from various research efforts indicate that Taxus chinensis is a promising source. The following table summarizes the available quantitative data for taxoids in different Taxus species, highlighting the potential for this compound isolation. It is important to note that the yields of taxoids are influenced by various factors including the geographical location, age of the plant, and the specific plant part used for extraction.

Taxus SpeciesPlant PartThis compound Yield/ContentOther Relevant Taxoid ContentCitation
Taxus chinensisCell CultureHigh purity (>99%) and recovery (87.1%) after purificationPaclitaxel, 10-Deacetylpaclitaxel
Taxus baccataNeedlesData not specifically available for this compound10-Deacetylbaccatin III (up to 297 mg/kg of fresh needles)[1]
Taxus cuspidataNeedles & BarkData not specifically available for this compoundTaxol and 10-deacetylbaccatin III content varies with location. Needles can contain up to 0.022% taxol and 0.0545% 10-deacetylbaccatin III.[2]
Taxus wallichianaNeedlesAnalysis of major taxoids performed, but specific data for this compound not provided.Taxol, 10-deacetylbaccatin III, baccatin (B15129273) IV, and others have been quantified.[3]
Taxus canadensisNeedlesSeven new taxanes discovered, indicating diverse taxoid profile.Taxacustin, taxagifine, and others.

Note: The table highlights the current gap in directly comparable quantitative data for this compound across different Taxus species. However, the high recovery and purity from Taxus chinensis cell cultures suggest its potential as a significant source. Further targeted quantitative studies are necessary for a definitive comparison.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and quantification of this compound from Taxus species, based on established protocols for taxoid analysis.

Extraction of Taxoids from Taxus Plant Material

This protocol describes a general method for the extraction of taxoids from the needles or bark of Taxus species.

Materials:

  • Dried and powdered Taxus plant material (needles or bark)

  • Methanol (B129727) (analytical grade)

  • Shaker or sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the dried, powdered plant material.

  • Add methanol to the plant material in a flask (e.g., 1:10 w/v ratio).

  • Agitate the mixture using a shaker or sonicator for a specified period (e.g., 24 hours) at room temperature.

  • Filter the extract through filter paper to remove solid plant debris.

  • Repeat the extraction process with fresh methanol to ensure maximum recovery of taxoids.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

This protocol outlines a general chromatographic procedure for the isolation and purification of this compound from the crude extract.

Materials:

  • Crude methanolic extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, acetone)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Prepare a silica gel column packed with a non-polar solvent (e.g., n-hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-acetone).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Preparative HPLC:

    • Further purify the enriched fractions containing this compound using a preparative HPLC system with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve high purity.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound in the extracts.

Materials:

  • Purified this compound standard

  • HPLC-grade solvents (acetonitrile, water)

  • HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. The exact gradient program should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: UV detection at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but is typically around 230 nm for taxoids).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solution into the HPLC system and record the peak area for this compound. Use the calibration curve to determine the concentration of this compound in the sample.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of isolated compounds.

Procedure:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Compare the obtained spectral data with published data for this compound to confirm its identity.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analysis of this compound from Taxus species.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification Taxus Taxus Species (Needles/Bark) Grinding Grinding & Powdering Taxus->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Crude_Extract Crude Taxoid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC_Purification Preparative HPLC (C18 Column) Column_Chromatography->HPLC_Purification Pure_Compound Purified this compound HPLC_Purification->Pure_Compound HPLC_Analysis Quantitative HPLC-UV Analysis Pure_Compound->HPLC_Analysis NMR_Analysis Structural Confirmation (NMR) Pure_Compound->NMR_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Logical_Relationship Taxus_Species Taxus Species T_baccata T. baccata Taxus_Species->T_baccata T_cuspidata T. cuspidata Taxus_Species->T_cuspidata T_wallichiana T. wallichiana Taxus_Species->T_wallichiana T_chinensis T. chinensis Taxus_Species->T_chinensis Taxoid_Content Taxoid Content T_baccata->Taxoid_Content T_cuspidata->Taxoid_Content T_wallichiana->Taxoid_Content T_chinensis->Taxoid_Content DHB_IV This compound Taxoid_Content->DHB_IV Other_Taxoids Other Taxoids (Paclitaxel, 10-DAB, etc.) Taxoid_Content->Other_Taxoids Factors Influencing Factors Factors->Taxoid_Content Genetics Genetics Genetics->Factors Environment Environment Environment->Factors Plant_Part Plant Part Plant_Part->Factors

Caption: Logical relationship of factors influencing this compound content in Taxus species.

References

Validating the Purity of 1-Dehydroxybaccatin IV for Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for obtaining reliable and reproducible results in biological assays. This guide provides a comprehensive comparison of analytical methods for validating the purity of 1-Dehydroxybaccatin IV, a key taxane (B156437) diterpene, and discusses alternative compounds for assays such as nitric oxide (NO) inhibition.

This compound is a crucial intermediate in the semi-synthesis of paclitaxel (B517696) and other taxane-based anti-cancer drugs. It also exhibits biological activity, including the inhibition of nitric oxide production, making it a valuable tool in various research applications.[1] However, the presence of impurities can significantly impact the accuracy and interpretation of experimental data. This guide outlines the standard analytical techniques for purity assessment, compares this compound with alternative NO inhibitors, and provides detailed experimental protocols.

Purity Analysis of this compound and Alternatives

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination, while quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measure of the absolute purity. Mass Spectrometry (MS) is invaluable for identifying and characterizing impurities.

Compound Reported Purity Analytical Methods Common Impurities/Considerations
This compound >98% (Advertised by various suppliers)HPLC, MS, NMR[2]Structurally related taxanes, residual solvents, degradation products.
L-NG-Nitroarginine Methyl Ester (L-NAME) ≥98%HPLC[3]Enantiomeric impurities, related arginine derivatives.
Methylene Blue 97.0%–103.0% (USP Grade)[4]LC, Assay (dried basis)[4]Azure B, other unspecified impurities, heavy metals.[4][5]
Epigallocatechin Gallate (EGCG) ≥99.0%HPLC, NMR[6][7]Other catechins, caffeine, gallic acid.[3][8]

Table 1: Comparison of Purity and Analytical Methods for this compound and Alternatives. This table summarizes the typically reported purity levels and the analytical techniques used for their validation. The potential impurities listed are common considerations for each compound class.

Impact of Impurities on Biological Assays

The presence of even small amounts of impurities can have significant consequences in sensitive biological assays. For instance, in a nitric oxide synthase (NOS) inhibition assay, impurities could:

  • Directly inhibit or activate NOS , leading to an over- or underestimation of the activity of this compound.

  • Interfere with the detection method , causing false positive or negative signals.

  • Exhibit cytotoxicity , affecting cell viability and indirectly influencing the assay results.

  • Degrade over time , leading to a loss of potency and variability in experimental outcomes.

While specific data on the effects of this compound impurities on NOS assays is limited, the general principles of drug impurity impact underscore the necessity of using highly purified material.[9]

Experimental Protocols for Purity Validation

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for separating and quantifying the components of a mixture. A typical reversed-phase HPLC method for taxane analysis is described below.

Protocol:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-25 min: 40% B to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 100% B to 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

This method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.[10][11][12][13]

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct quantification of a compound without the need for a specific reference standard of the same compound.

Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).[14][15]

  • NMR Acquisition: Acquire a 1H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery.[16]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Calculate the purity using the following equation:

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard (IS)

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway where this compound may act.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Conclusion start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc Inject qnmr qNMR Analysis dissolve->qnmr Prepare with internal standard ms MS Analysis dissolve->ms Infuse hplc_data Chromatogram (Purity %, Impurity Profile) hplc->hplc_data qnmr_data Spectrum (Absolute Purity %) qnmr->qnmr_data ms_data Mass Spectrum (Impurity Identification) ms->ms_data report Purity Validation Report hplc_data->report qnmr_data->report ms_data->report

Caption: Workflow for the purity validation of this compound.

Nitric_Oxide_Signaling_Pathway l_arginine L-Arginine no Nitric Oxide (NO) l_arginine->no nos Nitric Oxide Synthase (NOS) nos->no O2, NADPH sGC Soluble Guanylate Cyclase (sGC) no->sGC Activates gtp GTP cgmp cGMP gtp->cgmp sGC pkg Protein Kinase G (PKG) cgmp->pkg Activates response Physiological Response (e.g., Vasodilation) pkg->response baccatin This compound baccatin->nos Inhibits

Caption: Inhibition of the Nitric Oxide signaling pathway by this compound.

Purity_Comparison_Logic cluster_0 Compound of Interest cluster_1 Purity Assessment cluster_2 Impact on Biological Assay cluster_3 Alternative Compounds title Purity Validation for Biological Assays baccatin This compound title->baccatin alternatives L-NAME Methylene Blue EGCG title->alternatives purity_high High Purity (>98%) baccatin->purity_high Validated by HPLC, qNMR, MS purity_low Low Purity (<98%) baccatin->purity_low Unvalidated or contains impurities assay_reliable Reliable & Reproducible Data purity_high->assay_reliable assay_unreliable Unreliable & Variable Data purity_low->assay_unreliable alternatives->purity_high Validated Purity

Caption: Logical flow for assessing compound purity for reliable biological assays.

Conclusion

Validating the purity of this compound is a critical step to ensure the integrity of data from biological assays. A multi-pronged approach utilizing HPLC, qNMR, and MS provides a comprehensive purity profile. When selecting this compound or its alternatives for research, it is imperative to source materials with a detailed Certificate of Analysis that specifies the purity and the methods used for its determination. By adhering to rigorous purity validation, researchers can have greater confidence in their experimental findings and contribute to the advancement of drug discovery and development.

References

Spectroscopic Analysis of 1-Dehydroxybaccatin IV and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 1-Dehydroxybaccatin IV and its derivatives is currently challenging due to the limited availability of published, detailed spectral data for these specific compounds. While general methodologies for spectroscopic analysis of taxane (B156437) diterpenes are well-established, specific datasets for this compound remain elusive in publicly accessible databases and literature.

This guide outlines the standard experimental protocols for the spectroscopic techniques essential for the characterization of this compound and its potential derivatives. It also provides a framework for how such a comparative analysis would be structured, including data presentation and workflow visualizations, once the necessary spectral data becomes available.

Introduction to this compound

This compound is a member of the taxane family of diterpenoids, which are of significant interest in medicinal chemistry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). These complex natural products are characterized by a distinctive taxane core structure. Spectroscopic analysis is crucial for the structural elucidation, purity assessment, and characterization of new derivatives of these compounds, which are often synthesized to explore structure-activity relationships and develop new therapeutic agents.

Experimental Protocols

The characterization of this compound and its derivatives would rely on a combination of spectroscopic techniques to provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like taxanes.

  • Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent depends on the solubility of the analyte. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Key parameters include:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Techniques: For complex molecules like taxanes, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Key absorptions for taxanes include those for hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch from esters and ketones), and C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as fragmentation patterns that can aid in structural elucidation.

  • Ionization Techniques: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques used for taxanes, as they minimize fragmentation and provide a clear molecular ion peak.

  • Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass and elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can provide valuable structural information about the different moieties within the molecule.

Data Presentation (Hypothetical)

Once obtained, the spectroscopic data for this compound and its derivatives would be summarized in tables for easy comparison.

Table 1: Hypothetical ¹H NMR Data (δ, ppm) for this compound and a Derivative in CDCl₃

ProtonThis compoundDerivative A
H-2Data not availableData not available
H-3Data not availableData not available
...Data not availableData not available
OAcData not availableData not available

Table 2: Hypothetical ¹³C NMR Data (δ, ppm) for this compound and a Derivative in CDCl₃

CarbonThis compoundDerivative A
C-1Data not availableData not available
C-2Data not availableData not available
...Data not availableData not available
C=OData not availableData not available

Table 3: Key IR Absorptions (cm⁻¹) for this compound and a Derivative

Functional GroupThis compoundDerivative A
O-H stretchData not availableData not available
C=O stretch (ester)Data not availableData not available
C=O stretch (ketone)Data not availableData not available
C-O stretchData not availableData not available

Table 4: Mass Spectrometry Data for this compound and a Derivative

CompoundMolecular FormulaCalculated Mass[M+H]⁺ Found
This compoundC₃₂H₄₄O₁₃Data not availableData not available
Derivative AData not availableData not availableData not available

Workflow and Structural Relationships

Visualizing the experimental workflow and the structural relationships between the parent compound and its derivatives is crucial for a clear understanding.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Compound This compound or Derivative Dissolution Dissolution in Deuterated Solvent Compound->Dissolution for NMR KBr Pellet KBr Pellet Preparation Compound->KBr Pellet for IR MS Mass Spectrometry Compound->MS for MS NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR IR IR Spectroscopy KBr Pellet->IR Spectral_Processing Spectral Processing (Baseline Correction, Integration) NMR->Spectral_Processing IR->Spectral_Processing MS->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Caption: General workflow for the spectroscopic analysis of taxane compounds.

Structural_Relationship Parent This compound Derivative_A Derivative A (e.g., Acetylated) Parent->Derivative_A Acetylation Derivative_B Derivative B (e.g., Esterified) Parent->Derivative_B Esterification

Caption: Structural relationship of this compound to its derivatives.

Conclusion

A detailed spectroscopic comparison of this compound and its derivatives is essential for advancing the understanding of their structure-activity relationships. While this guide provides the necessary experimental framework and visualization of workflows, the acquisition and publication of the specific spectral data for these compounds are critical next steps for the research community. Such data will enable a direct and quantitative comparison, facilitating the rational design of new and more effective taxane-based therapeutic agents.

The Critical Role of the 1-Hydroxyl Group in Taxane Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of taxane (B156437) anticancer agents, focusing on the impact of the C-1 hydroxyl group. By presenting experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the structure-activity relationship (SAR) of this important class of drugs.

Quantitative Comparison of Cytotoxicity

The presence of a hydroxyl group at the C-1 position of the taxane core has been shown to be a significant determinant of cytotoxic potency. The following table summarizes the comparative cytotoxicity, in terms of IC50 values, of 1-hydroxy taxanes (e.g., paclitaxel, docetaxel) and their corresponding 1-deoxy analogs against various cancer cell lines. A successful synthesis of a 1-deoxytaxol analog was eventually achieved and this compound was about one tenth as potent as the corresponding taxol analog in promoting the assembly of tubulin[1].

CompoundCancer Cell LineIC50 (nM)Approximate Fold DifferenceReference
Paclitaxel (1-hydroxy)A549 (Lung)10 - 50~10x more potent[2]
1-DeoxypaclitaxelA549 (Lung)100 - 500Illustrative
Docetaxel (1-hydroxy)MCF-7 (Breast)1.5 - 10~10x more potent[2]
1-DeoxydocetaxelMCF-7 (Breast)15 - 100Illustrative
Paclitaxel (1-hydroxy)HCT116 (Colon)8 - 30~10x more potent[2]
1-DeoxypaclitaxelHCT116 (Colon)80 - 300Illustrative

Note: IC50 values can vary based on the specific assay and experimental conditions used[2][3]. The IC50 values for 1-deoxy analogs are illustrative, based on the reported ten-fold decrease in tubulin assembly activity[1].

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of taxane cytotoxicity are provided below.

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[4].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[4]. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Taxane compounds (1-hydroxy and 1-deoxy analogs)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂[2].

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the taxane analogs. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, to allow the drugs to exert their cytotoxic effects[5][6].

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C[4].

  • Solubilization: The medium is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals[4].

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader[2].

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curve[2].

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Taxane compounds

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Setup: A reaction mixture containing tubulin polymerization buffer, GTP, and the test compound (or vehicle control) is prepared in a cuvette and equilibrated to 37°C.

  • Initiation of Polymerization: The reaction is initiated by the addition of purified tubulin to the pre-warmed reaction mixture.

  • Monitoring Polymerization: The absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 30-60 minutes) at 37°C.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the change in absorbance over time. An increased rate and extent of polymerization compared to the control indicate that the compound promotes microtubule assembly.

Visualizing the Impact and Process

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps involved in assessing the cytotoxicity of taxane analogs.

G cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 3. Cell Seeding cell_culture->seeding compound_prep 2. Compound Preparation (1-OH vs 1-deoxy Taxanes) treatment 4. Compound Treatment compound_prep->treatment seeding->treatment incubation 5. Incubation (48-72h) treatment->incubation mtt_reagent 6. Add MTT Reagent incubation->mtt_reagent solubilize 7. Solubilize Formazan mtt_reagent->solubilize read_plate 8. Read Absorbance (570nm) solubilize->read_plate calculate_ic50 9. Calculate IC50 Values read_plate->calculate_ic50 compare 10. Compare Potency calculate_ic50->compare

Caption: Workflow for assessing taxane cytotoxicity.

Taxane-Induced Apoptosis Signaling Pathway

Taxanes induce apoptosis primarily through the stabilization of microtubules, leading to mitotic arrest and the activation of downstream cell death pathways[5]. The 1-hydroxyl group is crucial for potent binding to β-tubulin, thereby enhancing this effect.

taxane Taxane tubulin β-Tubulin Binding taxane->tubulin hydroxyl 1-Hydroxyl Group hydroxyl->tubulin  enhances binding stabilization Microtubule Stabilization tubulin->stabilization arrest G2/M Mitotic Arrest stabilization->arrest bcl2 Bcl-2 Phosphorylation (Inactivation) arrest->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Role of the 1-OH group in taxane-induced apoptosis.

References

comparative study of semi-synthetic routes starting from different taxane precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of semi-synthetic pathways to paclitaxel (B517696) and docetaxel (B913), originating from diverse taxane (B156437) precursors, reveals critical insights into efficiency, yield, and impurity profiles. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and procedural outlines.

The semi-synthesis of taxanes, a cornerstone of anti-cancer drug manufacturing, predominantly relies on the conversion of readily available precursors extracted from the yew tree (genus Taxus). The choice of starting material—be it the more abundant 10-deacetylbaccatin III (10-DAB), the more advanced baccatin (B15129273) III, or newer xyloside derivatives—profoundly impacts the synthetic strategy, overall yield, and the purity of the final active pharmaceutical ingredient (API). This comparative guide dissects the key semi-synthetic routes to paclitaxel and docetaxel, presenting a quantitative analysis of their performance and detailed experimental frameworks.

Performance Comparison of Semi-Synthetic Routes

The efficiency of converting various taxane precursors into paclitaxel and docetaxel is a critical factor in large-scale production. The following tables summarize the reported yields for the key semi-synthetic pathways.

Precursor Product Number of Steps Overall Yield (%) Key Transformations Reference
10-Deacetylbaccatin III (10-DAB)Paclitaxel4581. C7-Hydroxyl Protection2. C10-Acetylation3. C13-Side-Chain Attachment4. Deprotection[1]
10-Deacetylbaccatin III (10-DAB)Docetaxel4501. C7, C10-Hydroxyl Protection2. C13-Side-Chain Attachment3. C7, C10-Deprotection4. C3'-N-t-Butoxycarbonylation[2][3][4]
Baccatin IIIPaclitaxel2High (Specific yield varies)1. C7-Hydroxyl Protection2. C13-Side-Chain Attachment3. Deprotection[5][6]
10-Deacetyl-7-xylosyltaxanesPaclitaxel367.61. Redox2. Acetylation3. Deacetylation[7][8]

Table 1: Comparative Yields of Paclitaxel and Docetaxel Semi-Synthesis. This table provides a high-level overview of the efficiency of different semi-synthetic routes.

For a more granular understanding, the step-wise yields for the synthesis of docetaxel from 10-DAB are presented below:

Step Transformation Yield (%)
1Selective C7, C10-dihydroxyl protection81
2Coupling with side-chain80
3Deprotection of C7, C10 protecting groups98
4Final deprotection78
Overall ~50

Table 2: Step-Wise Yields for the Semi-Synthesis of Docetaxel from 10-Deacetylbaccatin III. This breakdown highlights the efficiency of each chemical transformation in a common docetaxel synthesis pathway.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the reproducibility and optimization of synthetic routes. Below are outlines of key experimental procedures for the semi-synthesis of taxanes.

General Procedure for Side-Chain Attachment to a Protected Taxane Core

The esterification of the C13-hydroxyl group of the taxane core with the desired side-chain is a pivotal step in the semi-synthesis of both paclitaxel and docetaxel.

Protocol:

  • Preparation of the Reaction Mixture: A solution of the C7-protected baccatin III derivative (or C7, C10-diprotected 10-DAB) and the protected β-lactam side-chain is prepared in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF).

  • Coupling Agent Addition: A coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), are added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 60-80°C) for a period ranging from one to several hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for completion.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the urea (B33335) byproduct. The filtrate is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica (B1680970) gel to yield the protected taxane.[9][10]

Deprotection of Protecting Groups

The final step in the semi-synthesis is the removal of the protecting groups to yield the final API. The choice of deprotection agent and conditions depends on the specific protecting groups used.

Protocol for Silyl Ether Deprotection (e.g., Triethylsilyl - TES):

  • Reaction Setup: The protected taxane is dissolved in a suitable solvent system, such as a mixture of acetonitrile (B52724) and pyridine.

  • Deprotection Agent: Hydrofluoric acid-pyridine complex (HF-Py) is added dropwise to the solution at 0°C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Quenching and Extraction: Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Impurity Profiling: A Critical Aspect of Synthesis

The identification and control of impurities are paramount in the manufacturing of pharmaceuticals. The semi-synthetic origin of paclitaxel and docetaxel can lead to a range of process-related and degradation impurities.

Common Impurities in Semi-Synthetic Paclitaxel:

  • Cephalomannine: A naturally occurring taxane that often co-purifies with paclitaxel precursors.

  • 7-epi-Paclitaxel: An epimer of paclitaxel formed during the synthetic process.

  • Baccatin III: The unreacted precursor.

  • 10-Deacetylpaclitaxel: An impurity arising from incomplete acetylation or hydrolysis.

Common Impurities in Semi-Synthetic Docetaxel:

  • 10-Deacetylbaccatin III (10-DAB): The starting precursor.

  • 7-epi-Docetaxel: An epimer of docetaxel.

  • 10-Oxo-docetaxel: An oxidation byproduct.

  • Side-chain related impurities: Including unreacted side-chain precursors or their degradation products.

The presence and levels of these impurities are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. Rigorous analytical techniques such as HPLC and mass spectrometry are employed for their detection and quantification.[11]

Visualizing the Synthetic Pathways

To provide a clear visual representation of the semi-synthetic routes, the following diagrams have been generated using the DOT language.

Semisynthesis_Paclitaxel_from_10DAB 10-Deacetylbaccatin III 10-Deacetylbaccatin III C7-Protected 10-DAB C7-Protected 10-DAB 10-Deacetylbaccatin III->C7-Protected 10-DAB 1. C7-OH Protection C7-Protected Baccatin III C7-Protected Baccatin III C7-Protected 10-DAB->C7-Protected Baccatin III 2. C10-Acetylation Protected Paclitaxel Protected Paclitaxel C7-Protected Baccatin III->Protected Paclitaxel 3. Side-Chain Attachment Paclitaxel Paclitaxel Protected Paclitaxel->Paclitaxel 4. Deprotection

Caption: Semi-synthetic route to Paclitaxel from 10-DAB.

Semisynthesis_Docetaxel_from_10DAB 10-Deacetylbaccatin III 10-Deacetylbaccatin III C7,C10-Protected 10-DAB C7,C10-Protected 10-DAB 10-Deacetylbaccatin III->C7,C10-Protected 10-DAB 1. C7,C10-OH Protection Protected Docetaxel Protected Docetaxel C7,C10-Protected 10-DAB->Protected Docetaxel 2. Side-Chain Attachment Docetaxel Docetaxel Protected Docetaxel->Docetaxel 3. Deprotection & N-Acylation

Caption: Semi-synthetic route to Docetaxel from 10-DAB.

Semisynthesis_Paclitaxel_from_BaccatinIII Baccatin III Baccatin III C7-Protected Baccatin III C7-Protected Baccatin III Baccatin III->C7-Protected Baccatin III 1. C7-OH Protection Protected Paclitaxel Protected Paclitaxel C7-Protected Baccatin III->Protected Paclitaxel 2. Side-Chain Attachment Paclitaxel Paclitaxel Protected Paclitaxel->Paclitaxel 3. Deprotection

Caption: Semi-synthetic route to Paclitaxel from Baccatin III.

Conclusion

The semi-synthesis of paclitaxel and docetaxel is a mature field, yet ongoing research continues to refine and improve upon existing methodologies. The choice of precursor is a critical decision that influences the entire synthetic strategy. While 10-DAB remains a workhorse due to its abundance, precursors like baccatin III offer a more direct route, and emerging alternatives such as 10-deacetyl-7-xylosyltaxanes show promise for even more efficient and cost-effective production. A thorough understanding of the yields, experimental nuances, and impurity profiles associated with each route is indispensable for the development of robust and economically viable manufacturing processes for these life-saving anticancer drugs.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 1-Dehydroxybaccatin IV, a key intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues, is critical for process optimization and quality control in pharmaceutical development. This guide provides a comparative overview of common analytical methods employed for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and cross-validation of appropriate analytical techniques.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and operational complexity. The following table summarizes typical performance characteristics for HPLC-UV and UPLC-MS/MS methods for the quantification of small molecules like this compound. These values are representative and should be established for each specific method and laboratory.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Typical Acceptance Criteria (ICH Q2(R1)) [1]
Linearity (R²) > 0.998> 0.999≥ 0.995
Range 1 - 500 µg/mL0.1 - 1000 ng/mL[2][3]Dependent on application (e.g., 80-120% of test concentration)[1]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0% for drug substance assay[1]
Precision (%RSD) < 2.0%< 5.0%≤ 2% for assay[1]
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL[4]Signal-to-Noise Ratio ≥ 3:1[1]
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.1 ng/mL[2][4]Signal-to-Noise Ratio ≥ 10:1[1]
Run Time 10 - 20 minutes2 - 5 minutes[2][3]N/A

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable quantitative results. Below are representative methodologies for HPLC-UV and UPLC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for routine quality control and quantification in samples with relatively high concentrations of this compound.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample (e.g., crude extract, purified intermediate) into a 10 mL volumetric flask.

  • Dissolve the sample in methanol (B129727) and make up to volume.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector set at a wavelength of 230 nm.

c) System Suitability: Before sample analysis, perform replicate injections (n=5) of a standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is less than 2.0%, the tailing factor is not more than 2.0, and the resolution between this compound and any adjacent peaks is greater than 2.0.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method provides higher sensitivity and selectivity, making it ideal for bioanalytical studies, impurity profiling, and trace-level quantification.

a) Sample Preparation (Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of chilled acetonitrile containing the internal standard (e.g., a structurally related compound).[6]

  • Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifuge at 14,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the solution into the UPLC-MS/MS system.

b) UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Cross-Validation Workflow

Cross-validation is essential when comparing results from two different analytical methods to ensure data comparability.[6][7][8][9] This process is critical when transferring a method between laboratories or when data from different analytical techniques need to be correlated.

G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Statistical Comparison A_QC Analyze QC Samples A_Samples Analyze Study Samples A_QC->A_Samples A_Data Generate Data Set A A_Samples->A_Data Compare Compare Data Sets A_Data->Compare Results from Method A B_QC Analyze Same QC Samples B_Samples Analyze Same Study Samples B_QC->B_Samples B_Data Generate Data Set B B_Samples->B_Data B_Data->Compare Results from Method B Acceptance Acceptance Criteria Met? (e.g., % Difference < 20%) Compare->Acceptance Conclusion_Pass Methods are Correlated Acceptance->Conclusion_Pass Yes Conclusion_Fail Investigate Discrepancy Acceptance->Conclusion_Fail No

Caption: Workflow for Cross-Validation of Two Analytical Methods.

This guide provides a foundational comparison for the analytical quantification of this compound. It is imperative that any selected method undergoes rigorous in-house validation to demonstrate its suitability for the intended purpose, adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[10]

References

Biological Evaluation of 1-Dehydroxybaccatin IV: A Comparative Analysis Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the biological evaluation of 1-Dehydroxybaccatin IV against cancer cell lines. While its structural similarity to potent taxane (B156437) chemotherapeutics like Paclitaxel and Docetaxel suggests potential anticancer activity, to date, no peer-reviewed studies providing direct evidence or quantitative data, such as IC50 values, for its efficacy against cancer cells have been published.

This guide aims to provide a framework for the potential evaluation of this compound by comparing it to established taxane compounds. It will outline the standard experimental protocols and signaling pathways relevant to this class of drugs, which would be essential for any future investigation into the anticancer properties of this compound.

Comparative Landscape: Taxane Analogs

Taxanes represent a critical class of anticancer agents used in the treatment of a wide array of solid tumors. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death). A comparative analysis of this compound would necessitate benchmarking its performance against well-characterized taxanes.

Table 1: Cytotoxicity of Standard Taxanes against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (nM)
This compound N/A N/A No data available
PaclitaxelMCF-7Breast2 - 20
A549Lung5 - 50
OVCAR-3Ovarian1 - 15
HCT116Colon3 - 30
DocetaxelMCF-7Breast1 - 10
A549Lung2 - 25
OVCAR-3Ovarian0.5 - 10
HCT116Colon1 - 15

Note: IC50 values are approximate and can vary based on experimental conditions such as cell line passage number, assay duration, and specific protocol used.

Experimental Protocols for Cytotoxicity Evaluation

To ascertain the potential anticancer efficacy of this compound, standardized in vitro cytotoxicity assays would be required. The following protocols are widely accepted for evaluating chemotherapeutic agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and control compounds (e.g., Paclitaxel, Docetaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The amount of formazan produced, which is proportional to the amount of LDH released, is measured spectrophotometrically (typically at 490 nm).

  • Data Analysis: The percentage of cytotoxicity is calculated relative to a maximum LDH release control.

Signaling Pathways and Visualization

The anticipated mechanism of action for this compound, given its taxane core, would involve the disruption of microtubule dynamics.

Taxane-Induced Microtubule Disruption and Apoptosis

Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Taxane_Signaling_Pathway This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces β-tublin β-tublin β-tublin->Microtubule Stabilization Promotes

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of experiments to determine the anticancer activity of a novel compound like this compound is crucial for obtaining reliable and reproducible results.

Experimental_Workflow cluster_0 In Vitro Evaluation Cell Line Selection Cell Line Selection Dose-Response Treatment Dose-Response Treatment Cell Line Selection->Dose-Response Treatment Cytotoxicity Assays Cytotoxicity Assays Dose-Response Treatment->Cytotoxicity Assays Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion

A Comparative Analysis of the Chemical Reactivity of 1-Dehydroxybaccatin IV and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of paclitaxel (B517696) and its analogues is crucial for the design of new derivatives with improved stability, solubility, and therapeutic efficacy. This guide provides a detailed comparison of the chemical reactivity of the well-known anticancer drug paclitaxel and its structural analogue, 1-Dehydroxybaccatin IV.

Paclitaxel, a complex diterpenoid natural product, is a cornerstone of chemotherapy regimens for various cancers. Its intricate structure, featuring a baccatin (B15129273) III core and a C-13 ester side chain, presents multiple sites for chemical modification and degradation. This compound shares the core taxane (B156437) skeleton but notably lacks the C-1 hydroxyl group and the entire C-13 side chain, leading to significant differences in its chemical behavior. This comparison will delve into the structural distinctions and their implications for the reactivity of key functional groups.

Structural and Physicochemical Properties

A fundamental understanding of the structural and physicochemical properties of this compound and paclitaxel is essential for comparing their reactivity.

PropertyThis compoundPaclitaxel
Molecular Formula C₃₂H₄₄O₁₃[1]C₄₇H₅₁NO₁₄[2]
Molecular Weight 636.68 g/mol [][1]853.9 g/mol [2]
Key Structural Differences Lacks C-1 hydroxyl group; Lacks C-13 side chainPossesses a C-1 hydroxyl group; Has a complex ester side chain at C-13[2][4]

Comparative Chemical Reactivity

The differing functionalities of this compound and paclitaxel dictate their respective chemical reactivities. The presence of the C-1 hydroxyl group and the C-13 side chain in paclitaxel introduces reactive sites that are absent in this compound.

Reactivity of the Baccatin Core

The core taxane structure, present in both molecules, is susceptible to several reactions.

  • Epimerization at C-7: The hydroxyl group at the C-7 position is known to be prone to epimerization under basic conditions in taxanes. This reaction can impact the biological activity of the molecule. While not directly studied for this compound, the similar baccatin core suggests a potential for this reaction to occur.

  • Hydrolysis of Ester Groups: Both molecules contain multiple ester groups (at C-2, C-4, and C-10) that can undergo hydrolysis, particularly under acidic or basic conditions. Studies on baccatin III and 10-deacetylbaccatin III have shown that these taxane cores are relatively stable around pH 4. Under acidic conditions (pH 1-5), degradation can occur, potentially involving cleavage of the oxetane (B1205548) ring and dehydration around the C-13 hydroxyl group (in baccatin III). Under alkaline conditions, deacetylation, for instance at C-10 in baccatin III, has been observed.

  • Role of the C-1 Hydroxyl Group: The C-1 hydroxyl group in the baccatin III core of paclitaxel can influence the overall conformation and reactivity of the molecule through hydrogen bonding interactions. Its absence in this compound is expected to alter the electronic environment and steric accessibility of neighboring functional groups, although specific studies detailing this influence on reactivity are limited.

Reactivity of the C-13 Side Chain in Paclitaxel

The C-13 side chain is a critical determinant of paclitaxel's anticancer activity and a primary site of chemical reactivity that is absent in this compound.

  • Esterification and Hydrolysis: The ester linkage at C-13 is crucial for paclitaxel's biological function. The synthesis of paclitaxel from baccatin III involves the esterification of the C-13 hydroxyl group with a protected side chain precursor. Conversely, this ester bond can be hydrolyzed, leading to the loss of the side chain and inactivation of the drug.

  • Reactions of the Side Chain Hydroxyl and Amide Groups: The side chain itself contains a secondary hydroxyl group and an amide linkage, which can also participate in various chemical reactions, further contributing to the chemical complexity of paclitaxel.

Experimental Methodologies

The following are examples of experimental protocols that could be employed to quantitatively compare the chemical reactivity of this compound and paclitaxel.

Protocol for Comparing Ester Hydrolysis Rates

Objective: To determine and compare the rate of hydrolysis of the ester groups in this compound and paclitaxel under acidic and basic conditions.

Materials:

  • This compound and Paclitaxel standards

  • HPLC-grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions of known concentrations

  • Constant temperature water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of this compound and paclitaxel in acetonitrile.

  • Prepare reaction buffers at various pH values (e.g., pH 2, 4, 7, 10).

  • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-heated reaction buffer.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the pH and diluting with mobile phase.

  • Analyze the samples by HPLC to quantify the amount of remaining parent compound.

  • Calculate the rate constants for hydrolysis at each pH by plotting the natural logarithm of the concentration of the parent compound versus time.

Visualizing the Structural Differences and Synthetic Relationship

To better understand the relationship between these molecules, the following diagrams illustrate their structures and the synthetic connection between the baccatin core and paclitaxel.

G cluster_paclitaxel Paclitaxel cluster_dehydroxy This compound Paclitaxel Paclitaxel (C47H51NO14) Baccatin_Core_P Baccatin III Core (with C1-OH) Paclitaxel->Baccatin_Core_P contains Side_Chain C-13 Side Chain Paclitaxel->Side_Chain contains Dehydroxybaccatin This compound (C32H44O13) Baccatin_Core_D Dehydroxybaccatin Core (lacks C1-OH) Dehydroxybaccatin->Baccatin_Core_D is a

Caption: Structural relationship of Paclitaxel and this compound.

G BaccatinIII Baccatin III (Precursor) Esterification Esterification at C-13 OH BaccatinIII->Esterification ProtectedSideChain Protected C-13 Side Chain ProtectedSideChain->Esterification Paclitaxel Paclitaxel Esterification->Paclitaxel

Caption: Semisynthesis of Paclitaxel from Baccatin III.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 1-Dehydroxybaccatin IV: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Dehydroxybaccatin IV, a taxane (B156437) diterpene, ensuring the protection of personnel and the environment.

I. Personal Protective Equipment (PPE) and Spill Management

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves are mandatory. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

In the event of a spill, the area should be immediately secured. Spills should be absorbed with an inert material and the contaminated absorbent placed in a sealed, properly labeled waste container.

II. Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should not be mixed with general laboratory trash.

  • Designated Waste Containers: Use only containers that are compatible with the chemical waste. These containers must be in good condition, with secure, leak-proof closures.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date should also be clearly marked on the label.

III. Disposal Procedure for this compound

The following step-by-step process outlines the recommended procedure for the disposal of this compound:

  • Initial Assessment: Determine if the waste is a pure compound, a solution, or contaminated material (e.g., gloves, absorbent pads).

  • Containerization:

    • Solid Waste: Place solid this compound directly into a designated hazardous waste container.

    • Liquid Waste: If in a solvent, collect the solution in a sealed, labeled hazardous waste container. Do not dispose of down the drain. The Environmental Protection Agency (EPA) has specific regulations, such as Subpart P, that prohibit the sewering of hazardous waste pharmaceuticals.[1]

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[2][3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste yourself.

IV. Decontamination of Empty Containers

Containers that have held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent capable of removing the residue.

  • Rinsate Collection: The solvent rinsate from the triple-rinsing process is considered hazardous waste and must be collected in a designated hazardous waste container.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste, after defacing any hazardous waste labels.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the provided search results. Disposal limits and reporting requirements are typically governed by institutional policies and local, state, and federal regulations. Researchers should consult their institution's EHS guidelines for specific quantity limits for hazardous waste accumulation.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The procedures outlined above are based on general best practices for the disposal of hazardous chemical and pharmaceutical waste in a laboratory setting.

Disposal Workflow for this compound

cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_path Disposal Pathway cluster_decon Container Decontamination A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Identify Waste Type: - Pure Compound - Solution - Contaminated Material A->B C Place in Labeled Hazardous Waste Container B->C Segregate Waste D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Triple Rinse Empty Container G Collect Rinsate as Hazardous Waste F->G H Dispose of Clean Container as Regular Lab Waste F->H After Rinsing G->C

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Dehydroxybaccatin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Dehydroxybaccatin IV, a taxane (B156437) diterpene. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment. As a member of the taxane family, this compound is classified as a cytotoxic compound and requires specialized handling procedures.

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) required when handling this compound is outlined below. This is based on the general guidelines for handling cytotoxic and antineoplastic agents.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area.To provide a primary barrier against skin contact and to minimize the spread of contamination.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.To protect skin and clothing from potential splashes and aerosol exposure.
Eye Protection Chemical splash goggles or a full-face shield.To prevent eye contact with the compound, which can cause serious irritation or damage.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a potential for aerosol generation.To protect against inhalation of cytotoxic particles, which can have systemic toxic effects.

Operational Plan for Handling

All procedures involving this compound must be performed in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to prevent contamination of the laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area by covering the surface with a disposable, absorbent, plastic-backed liner.

  • Weighing: If working with the solid form, carefully weigh the required amount within the confines of a BSC or fume hood to minimize the generation of airborne particles.

  • Reconstitution: If preparing a solution, add the solvent slowly to the powdered compound to avoid splashing. Gently agitate to dissolve.

  • Aspiration and Dispensing: Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage. When aspirating, be mindful of pressure changes within the vial that could lead to aerosol generation.

  • Post-Handling: After handling, the outer pair of gloves should be disposed of immediately as cytotoxic waste within the BSC or fume hood. The inner gloves should be removed upon exiting the work area. All contaminated disposable materials must be placed in a designated, sealed cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must follow institutional and local regulations for cytotoxic waste.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, gowns, absorbent pads, and pipette tips, must be segregated into clearly labeled, sealed, and puncture-proof cytotoxic waste containers.

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty vials and containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in BSC/Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Work Area Prep->Area Weigh Weigh Compound Area->Weigh Recon Reconstitute Weigh->Recon Asp Aspirate/Dispense Recon->Asp Dispose Dispose Contaminated Materials Asp->Dispose Doff Doff PPE Dispose->Doff Wash Wash Hands Doff->Wash

Safe Handling Workflow for this compound

DisposalWorkflow cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Unused Unused Compound HazardousWaste Hazardous Chemical Waste Unused->HazardousWaste Contaminated Contaminated Materials (Gloves, Gown, etc.) CytotoxicWaste Sealed Cytotoxic Waste Container Contaminated->CytotoxicWaste Liquid Liquid Waste Liquid->HazardousWaste Empty Empty Containers Rinse Triple Rinse Empty->Rinse Rinsate Collect Rinsate as Hazardous Waste Rinse->Rinsate Rinsate->HazardousWaste

Disposal Plan for this compound Waste

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。